Product packaging for 1,2,3,4-TETRACHLOROBUTANE(Cat. No.:CAS No. 52134-24-4)

1,2,3,4-TETRACHLOROBUTANE

Cat. No.: B3068455
CAS No.: 52134-24-4
M. Wt: 195.9 g/mol
InChI Key: IXZVKECRTHXEEW-QWWZWVQMSA-N
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Description

1,2,3,4-TETRACHLOROBUTANE is a useful research compound. Its molecular formula is C4H6Cl4 and its molecular weight is 195.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Cl4 B3068455 1,2,3,4-TETRACHLOROBUTANE CAS No. 52134-24-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52134-24-4

Molecular Formula

C4H6Cl4

Molecular Weight

195.9 g/mol

IUPAC Name

(2R,3R)-1,2,3,4-tetrachlorobutane

InChI

InChI=1S/C4H6Cl4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2/t3-,4-/m1/s1

InChI Key

IXZVKECRTHXEEW-QWWZWVQMSA-N

SMILES

C(C(C(CCl)Cl)Cl)Cl

Isomeric SMILES

C([C@H]([C@@H](CCl)Cl)Cl)Cl

Canonical SMILES

C(C(C(CCl)Cl)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

1,2,3,4-tetrachlorobutane chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2,3,4-Tetrachlorobutane (B46602): Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a chlorinated alkane, specifically a butane (B89635) derivative where chlorine atoms have substituted hydrogen atoms at positions 1, 2, 3, and 4.[1][2][3] Its chemical formula is C₄H₆Cl₄.[1][4] The presence of two chiral centers at carbons 2 and 3 gives rise to stereoisomerism, resulting in three distinct stereoisomers: a meso compound and a pair of enantiomers (the dl- or racemic form).[4][5]

The meso form possesses an internal plane of symmetry, rendering it achiral despite having stereogenic centers.[5] This symmetry also allows for a more ordered crystal lattice, resulting in a significantly higher melting point compared to the racemic mixture.[4][5]

Key Identifiers:

  • IUPAC Name: this compound[1][4]

  • CAS Number: 3405-32-1 (for the general compound), 28507-96-2 (for the meso or rel-(2R,3S)-form)[1][4][6]

  • Molecular Formula: C₄H₆Cl₄[1][4]

  • SMILES: C(C(C(CCl)Cl)Cl)Cl[1][4][7]

  • InChI: InChI=1S/C4H6Cl4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2[1][4]

  • InChIKey: IXZVKECRTHXEEW-UHFFFAOYSA-N[1]

cluster_main This compound C1 C2 C1->C2 Cl1 C1->Cl1 H1 C1->H1 H2 C1->H2 C3 C2->C3 Cl2 C2->Cl2 H3 C2->H3 C4 C3->C4 Cl3 C3->Cl3 H4 C3->H4 Cl4 C4->Cl4 H5 C4->H5 H6 C4->H6

Caption: 2D structure of this compound.

stereoisomers Stereoisomers of this compound cluster_meso meso-1,2,3,4-Tetrachlorobutane (Achiral) cluster_enantiomers Enantiomeric Pair (dl-form) meso Cl-CH2-CH(Cl)-CH(Cl)-CH2-Cl (Internal Plane of Symmetry) (2R,3R) (2R,3R)-1,2,3,4-tetrachlorobutane (2S,3S) (2S,3S)-1,2,3,4-tetrachlorobutane (2R,3R)->(2S,3S) Non-superimposable mirror images This compound This compound This compound->meso This compound->(2R,3R) This compound->(2S,3S)

Caption: Stereoisomers of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Note that some values are estimated, and physical properties like melting point differ significantly between stereoisomers.

PropertyValueSource
Molecular Weight 195.9 g/mol [1][4]
Exact Mass 195.919411 Da[1][8]
Monoisotopic Mass 193.922361 Da[1]
Density 1.3920 - 1.4068 g/cm³ (estimate)[2][8]
Boiling Point ~191.03 °C (estimate)[8]
Melting Point meso form: ~73 °C[4][5]
dl-form: ≤ 0 °C (liquid at room temp)[4]
General (estimate): 28.17 °C[8][9]
XLogP3 2.7[2][8]
Appearance Colorless liquid or white powder/crystals[9]
Solubility Expected to be soluble in organic solvents and poorly soluble in water.

Reactivity and Chemical Behavior

As a chlorinated hydrocarbon, this compound exhibits reactivity typical of alkyl halides. Its electrophilic nature, enhanced by the presence of four chlorine atoms, makes it susceptible to nucleophilic attack.[4]

  • Nucleophilic Substitution: The chlorine atoms can be displaced by various nucleophiles. For example, hydrolysis with a base can yield alcohol derivatives.[4]

  • Elimination Reactions: Under appropriate conditions, it can undergo dehydrochlorination to form alkenes.[5]

  • Reductive Dechlorination: Reaction with reducing agents can lead to the formation of less chlorinated butanes.[5]

The compound is utilized as a chemical intermediate in organic synthesis for producing other chlorinated compounds and has been studied for its potential applications in polymer chemistry.[4][5]

TCB This compound (C4H6Cl4) Product Substituted Product (e.g., Chlorinated Alcohol) TCB->Product Substitution Reaction Nu Nucleophile (e.g., OH⁻) Nu->Product HX Leaving Group (e.g., Cl⁻) Product->HX

Caption: Generalized nucleophilic substitution pathway.

Experimental Protocols

Synthesis

The primary industrial synthesis of this compound involves the liquid-phase chlorination of dichlorobutene (B78561) isomers.[4]

Protocol: Synthesis from 3,4-dichloro-1-butene (B1205564)

  • Reaction Setup: A reactant solution containing 3,4-dichloro-1-butene is charged into a suitable reaction vessel.[10] The inner surface of the vessel should be made of a material resistant to chlorine and HCl, such as glass or appropriately lined metal.[10]

  • Chlorination: Chlorine gas is introduced directly into the reactant solution.[4][10] The reaction is typically carried out in the liquid phase.

  • Temperature Control: The reaction temperature is maintained between 50°C and 100°C.[11] Operating above 70°C keeps the desired meso-isomer in a liquid state, which can be advantageous.[11]

  • Reaction Control: To favor the formation of the meso-isomer and minimize the production of higher chlorinated by-products, it is crucial to maintain a low concentration of chlorine throughout the reaction.[4][11] This can be achieved by controlling the rate of chlorine addition.

  • Workup and Purification: After the reaction is complete, the mixture is purged with an inert gas to remove any unreacted chlorine.[11] The product mixture contains the meso-isomer, the dl-isomer, and more highly chlorinated byproducts.[11]

  • Crystallization: The desired meso-1,2,3,4-tetrachlorobutane can be crystallized from the solution by adding a solvent like isopropyl alcohol and cooling the mixture.[11] The crystals are then filtered and washed to yield a high-purity product.[11]

start Start: 3,4-dichloro-1-butene in reaction vessel chlorination Introduce Cl2 gas (50-100°C) start->chlorination reaction Liquid-Phase Reaction chlorination->reaction purge Purge with inert gas to remove excess Cl2 reaction->purge cool Add Isopropyl Alcohol & Cool to crystallize purge->cool filter Filter and Wash Crystals cool->filter end End: Purified meso- This compound filter->end

Caption: Experimental workflow for synthesis.

Analytical Methods

A variety of analytical techniques are employed to characterize this compound and its isomers:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate the components of the reaction mixture and confirm their molecular weight and fragmentation patterns.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the chemical structure and differentiating between stereoisomers by analyzing chemical shifts and coupling constants.[5][6]

  • Infrared (IR) and Raman Spectroscopy: Provide information about the functional groups and vibrational modes of the molecule.[1]

  • X-ray Crystallography: This is the definitive method for determining the three-dimensional arrangement of atoms in the crystalline state, providing unambiguous stereochemical assignments and detailed geometric data for the meso-isomer.[5]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate the meso and racemic forms based on their differing polarities.[5]

Safety and Handling

This compound is classified as harmful. The GHS signal word is "Warning".[1][4]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1] It is an irritant.[1][4]

  • Precautions: Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this chemical.

References

An In-depth Technical Guide to the Physical Properties of 1,2,3,4-Tetrachlorobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrachlorobutane (B46602), a chlorinated hydrocarbon with the chemical formula C₄H₆Cl₄, presents a fascinating case study in stereoisomerism, with its physical properties being significantly influenced by the spatial arrangement of its chlorine atoms.[1] This technical guide provides a comprehensive overview of the physical properties of the stereoisomers of this compound, including the meso form and the enantiomeric pair (dl-form). Understanding these properties is crucial for applications in chemical synthesis, polymer science, and as intermediates in various industrial processes.[2] This document summarizes key quantitative data, details experimental protocols for property determination, and provides a visual representation of the synthesis and separation workflow for these isomers.

Stereoisomers of this compound

This compound has two chiral centers at the C2 and C3 positions, giving rise to three stereoisomers: a meso compound and a pair of enantiomers, which are often encountered as a racemic mixture (dl-form).[3]

  • meso-1,2,3,4-Tetrachlorobutane ((2R,3S)- or (2S,3R)-): This isomer possesses a plane of symmetry and is therefore achiral and optically inactive.[3]

  • (2R,3R)-1,2,3,4-Tetrachlorobutane and (2S,3S)-1,2,3,4-Tetrachlorobutane: These are a pair of enantiomers, which are non-superimposable mirror images of each other. They exhibit equal and opposite optical rotation. The racemic mixture of these enantiomers is referred to as the dl-form.[3]

Quantitative Physical Properties

The physical properties of the meso and dl-isomers of this compound exhibit notable differences, particularly in their melting points, which is a key factor in their separation. The following tables summarize the available quantitative data for these isomers.

Table 1: General and Computed Physical Properties

PropertyValue
Molecular FormulaC₄H₆Cl₄
Molecular Weight195.90 g/mol [4][5]
XLogP3-AA2.7[4][5]
Hydrogen Bond Donor Count0[4][5]
Hydrogen Bond Acceptor Count0[4][5]
Rotatable Bond Count3[4][5]
Exact Mass195.919411 Da[4][5]
Monoisotopic Mass193.922361 Da[4][5]

Table 2: Comparison of Physical Properties of this compound Isomers

Propertymeso-1,2,3,4-Tetrachlorobutanedl-1,2,3,4-Tetrachlorobutane (Racemic Mixture)
Melting Point 73-74 °C[2]≤ 0 °C[2]
Boiling Point 212.6 °C (at 760 mmHg)[6]Not explicitly stated, but expected to be similar to the meso isomer.
Density 1.39 g/cm³[6]Estimated to be similar to the meso isomer.
Refractive Index 1.478[6]Estimated to be similar to the meso isomer.
Physical State at Room Temp. Solid[3]Liquid[2]

Note: The physical properties of the individual enantiomers, (2R,3R)- and (2S,3S)-1,2,3,4-tetrachlorobutane, are identical to those of the racemic (dl) mixture, with the exception of their optical rotation.

Solubility Profile

This compound is a non-polar compound and, as such, exhibits limited solubility in polar solvents like water.[7] Conversely, it is more soluble in non-polar organic solvents.[7] The solubility can be influenced by temperature, with an increase in temperature generally leading to enhanced solubility in both polar and non-polar solvents.[7] Due to its low water solubility, this compound may persist in the environment.[7]

Table 3: Solubility Characteristics

Solvent TypeSolubilityExamples
Polar Solvents Limited/LowWater[7]
Non-polar Solvents SolubleHexane, Toluene[7]

Experimental Protocols

The determination of the physical properties of the this compound isomers follows standard laboratory procedures for organic compounds.

Melting Point Determination

The melting point of the solid meso-isomer can be determined using a capillary tube method with a melting point apparatus.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of meso-1,2,3,4-tetrachlorobutane is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction of the solid is recorded as the melting point range. A sharp melting point range is indicative of high purity.

Boiling Point Determination

The boiling point of the liquid dl-isomer can be determined using a micro boiling point method.

  • Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath).

  • Procedure:

    • A small amount of the liquid dl-1,2,3,4-tetrachlorobutane is placed in a small test tube.

    • A capillary tube, sealed at one end, is inverted and placed in the test tube.

    • The test tube is attached to a thermometer and heated in a heating bath.

    • The temperature at which a steady stream of bubbles emerges from the open end of the capillary tube is noted.

    • The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Density Measurement

The density of the liquid dl-isomer can be determined using a pycnometer or a graduated cylinder and a balance.

  • Apparatus: Pycnometer (or graduated cylinder), analytical balance.

  • Procedure (using a pycnometer):

    • The mass of a clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with the liquid sample, and its mass is measured again.

    • The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., distilled water) and measuring the mass.

    • The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Refractive Index Measurement

The refractive index of the liquid dl-isomer is measured using a refractometer.

  • Apparatus: Refractometer, light source (typically a sodium lamp).

  • Procedure:

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed, and the light source is switched on.

    • The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

    • The refractive index is read directly from the instrument's scale. The measurement is temperature-dependent and is usually reported at a specific temperature (e.g., 20°C).

Synthesis and Separation Workflow

The industrial production of this compound typically involves the chlorination of 3,4-dichloro-1-butene.[2] The reaction conditions can be controlled to favor the formation of the meso-isomer.[2] The resulting mixture of meso- and dl-isomers can then be separated based on their different physical properties, primarily the significant difference in their melting points.

Synthesis_and_Separation cluster_synthesis Synthesis Stage cluster_separation Separation Stage start 3,4-dichloro-1-butene chlorination Chlorination (Cl₂) start->chlorination Reactant mixture Mixture of meso- and dl-isomers chlorination->mixture Product crystallization Fractional Crystallization mixture->crystallization Separation Feed meso Solid meso-isomer (Higher Melting Point) crystallization->meso Crystallized Fraction dl_form Liquid dl-isomer (Lower Melting Point) crystallization->dl_form Mother Liquor

References

Synthesis of 1,2,3,4-Tetrachlorobutane from Butane Chlorination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 1,2,3,4-tetrachlorobutane (B46602), a significant intermediate in the production of specialty polymers and other fine chemicals, can theoretically originate from the direct chlorination of butane (B89635). However, this technical guide will elucidate that the practical and industrially viable synthesis pathways involve the chlorination of more selective precursors, such as dichlorobutene (B78561) isomers. Direct chlorination of butane is a non-selective free-radical chain reaction that results in a complex and difficult-to-separate mixture of mono-, di-, tri-, and tetrachlorinated isomers, rendering it synthetically impractical for isolating this compound with any reasonable yield.

This guide provides an in-depth analysis of the chlorination of butane, detailing the mechanistic challenges that lead to poor selectivity. It then transitions to a comprehensive overview of the more controlled and selective synthesis routes starting from chlorinated butene derivatives, for which detailed experimental protocols and quantitative data are available.

Part 1: The Challenge of Direct Butane Chlorination

The direct chlorination of butane proceeds via a free-radical mechanism, typically initiated by UV light or heat. The reaction involves three main stages: initiation, propagation, and termination.

  • Initiation: The chlorine molecule undergoes homolytic cleavage to form two chlorine radicals (Cl•).

  • Propagation: A chlorine radical abstracts a hydrogen atom from a butane molecule, forming an alkyl radical and hydrogen chloride. The alkyl radical then reacts with a chlorine molecule to form a chlorobutane and a new chlorine radical, which continues the chain reaction.

  • Termination: The reaction ceases when two radicals combine.

The primary challenge in producing this compound through this method lies in the lack of selectivity. Butane has both primary (-CH3) and secondary (-CH2-) hydrogens, and the secondary hydrogens are more susceptible to abstraction due to the greater stability of the resulting secondary radical. As chlorination proceeds, the introduction of electron-withdrawing chlorine atoms further modifies the reactivity of the remaining C-H bonds, leading to a cascade of reactions that produce a wide array of chlorinated butanes with varying numbers of chlorine atoms and at different positions. The separation of these isomers is exceedingly difficult due to their similar physical properties.

Part 2: Selective Synthesis from Dichlorobutene Precursors

Due to the challenges of direct chlorination, the preferred methods for synthesizing this compound, particularly the valuable meso-isomer, involve the chlorination of dichlorobutene isomers. The most common precursor is trans-1,4-dichloro-2-butene (B41546). This approach offers significantly higher selectivity and yield.

Experimental Protocol: Chlorination of trans-1,4-dichloro-2-butene

This protocol is based on established industrial processes and patent literature.

Materials:

  • trans-1,4-dichloro-2-butene

  • Chlorine gas

  • Carbon tetrachloride (or another suitable solvent)

  • Quaternary ammonium (B1175870) chloride (catalyst)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Jacketed glass reactor with a stirrer, gas inlet, condenser, and temperature probe.

  • Chlorine gas cylinder with a flowmeter.

  • Scrubber for unreacted chlorine.

Procedure:

  • A solution of trans-1,4-dichloro-2-butene in carbon tetrachloride is charged to the reactor.

  • A catalytic amount of a quaternary ammonium chloride is added.

  • The reaction mixture is heated to the desired temperature, typically between 50°C and 100°C.[1]

  • Chlorine gas is introduced into the reactor at a controlled rate. The reaction is exothermic and may require cooling to maintain a constant temperature.

  • The reaction progress can be monitored by gas chromatography (GC) to determine the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled, and any excess chlorine is purged with nitrogen.

  • The solvent can be removed by distillation to yield the crude this compound product. Further purification can be achieved by crystallization or distillation.

Quantitative Data

The chlorination of trans-1,4-dichloro-2-butene is highly selective for this compound. The stereochemistry of the starting material influences the stereochemistry of the product, with the trans-isomer favoring the formation of the meso-tetrachlorobutane.

Starting MaterialCatalystTemperature (°C)SolventConversion (%)Yield of this compound (%)Meso:dl Isomer RatioReference
trans-1,4-dichloro-2-butene (95.3% trans)(C12-C14 alkyl)benzyldimethylammonium chloride70-75None97.5Nearly theoretical90:10US3901950A[2]
trans-1,4-dichloro-2-butene (96.4% trans)(C12-C14 alkyl)benzyldimethylammonium chloride-3 to 7Carbon Tetrachloride-Nearly theoretical-US3901950A[2]
trans-1,4-dichloro-2-butene (95.3% trans)None (under N2)50-40-70:30US3901950A[2]
trans-1,4-dichloro-2-butene (95.3% trans)None (air present)50-40-95.6:4.4US3901950A[2]

Signaling Pathways and Experimental Workflows

The logical workflow for the synthesis of this compound is best represented by the more selective pathway starting from dichlorobutene.

Synthesis_Workflow cluster_butane Conceptual Origin cluster_precursor Selective Precursor Synthesis cluster_main_reaction Main Synthesis cluster_purification Purification butane Butane butadiene 1,3-Butadiene butane->butadiene Conceptual link to C4 backbone dichlorobutene trans-1,4-dichloro-2-butene butadiene->dichlorobutene Chlorination tetrachlorobutane This compound (meso and dl isomers) dichlorobutene->tetrachlorobutane Liquid-Phase Chlorination chlorine Chlorine (Cl2) chlorine->tetrachlorobutane catalyst Catalyst (e.g., Quaternary Ammonium Chloride) catalyst->tetrachlorobutane crude_product Crude Product tetrachlorobutane->crude_product purified_product Purified This compound crude_product->purified_product Distillation or Crystallization

Caption: Selective synthesis pathway for this compound.

Conclusion

While the synthesis of this compound can conceptually begin with butane, the direct chlorination of the alkane is an unselective and low-yielding process that is not synthetically viable. The preferred and industrially practiced method involves the chlorination of dichlorobutene isomers, most notably trans-1,4-dichloro-2-butene. This method provides high conversion and yields of the desired tetrachlorobutane product, with the potential to control the stereochemical outcome. For researchers and professionals in drug development and chemical synthesis, focusing on these more selective pathways is crucial for the efficient production of this compound and its derivatives. The separation of the resulting meso and dl-isomers remains a key consideration in the purification process.

References

Spectroscopic Data of 1,2,3,4-Tetrachlorobutane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3,4-tetrachlorobutane (B46602) (CAS No: 3405-32-1), a significant chloroalkane used in chemical synthesis.[1][2][3] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. This guide also includes detailed experimental protocols and visualizations to aid in the understanding of the compound's structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra provide key insights into its molecular structure.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.9Doublet4H-CHCl-CH ₂-Cl
~4.6Triplet2H-CH Cl-CH Cl-

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the this compound molecule.

Chemical Shift (δ) ppmAssignment
~55-65-C HCl-
~45-55-C H₂Cl

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorptions for C-H and C-Cl bonds.

Wavenumber (cm⁻¹)Assignment
2950-3000C-H stretch
1400-1450C-H bend
650-850C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show the molecular ion peak and various fragment ions.

m/zRelative Intensity (%)Assignment
194, 196, 198, 200Varies[C₄H₆Cl₄]⁺ (Molecular Ion Cluster)
159, 161, 163Varies[C₄H₅Cl₃]⁺
123, 125Varies[C₄H₅Cl₂]⁺
88, 90Varies[C₄H₅Cl]⁺
53Varies[C₄H₅]⁺

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and placed in an NMR tube. The spectrum is acquired on a high-resolution NMR spectrometer, such as a Varian A-60.[4][5] For ¹H NMR, the spectral width is set to encompass the expected chemical shift range for organic molecules. For ¹³C NMR, a wider spectral width is used. Tetramethylsilane (TMS) is commonly used as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as a DIGILAB FTS-14.[4] For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the spectrum can be recorded in the vapor phase.[6][7] A background spectrum is first recorded and then subtracted from the sample spectrum to obtain the final spectrum.

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio and detected.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic methods and the structural information they provide for this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation This compound This compound NMR NMR This compound->NMR IR IR This compound->IR MS MS This compound->MS Proton Environments Proton Environments NMR->Proton Environments Carbon Skeleton Carbon Skeleton NMR->Carbon Skeleton Functional Groups Functional Groups IR->Functional Groups Molecular Weight & Fragmentation Molecular Weight & Fragmentation MS->Molecular Weight & Fragmentation Structure Structure Proton Environments->Structure Carbon Skeleton->Structure Functional Groups->Structure Molecular Weight & Fragmentation->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

NMR_Signaling cluster_protons Proton Signals cluster_carbons Carbon Signals 1H_NMR ¹H NMR H_Signal_1 δ ~3.9 (d, 4H) -CHCl-CH₂-Cl 1H_NMR->H_Signal_1 H_Signal_2 δ ~4.6 (t, 2H) -CHCl-CHCl- 1H_NMR->H_Signal_2 13C_NMR ¹³C NMR C_Signal_1 δ ~55-65 -CHCl- 13C_NMR->C_Signal_1 C_Signal_2 δ ~45-55 -CH₂Cl 13C_NMR->C_Signal_2 H_Signal_1->C_Signal_2 Correlation H_Signal_2->C_Signal_1 Correlation

Caption: NMR signal assignments for this compound.

References

An In-depth Technical Guide to the Stereoisomers of 1,2,3,4-Tetrachlorobutane: Meso and DL Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrachlorobutane (B46602) (C₄H₆Cl₄) is a chlorinated alkane with two chiral centers at positions C2 and C3, giving rise to stereoisomerism.[1] This technical guide provides a comprehensive overview of the stereoisomers of this compound, with a specific focus on the meso and dl (racemic) forms. Understanding the distinct spatial arrangements and resulting properties of these isomers is crucial for their application in chemical synthesis and for professionals in fields such as drug development, where stereochemistry plays a pivotal role in molecular interactions and biological activity. This document details the synthesis, separation, and characterization of these stereoisomers, presenting quantitative data in structured tables and illustrating key concepts with diagrams.

Stereoisomers of this compound

The presence of two chiral carbons in this compound leads to the possibility of 2² = 4 stereoisomers. These consist of a pair of enantiomers and a meso compound. The enantiomeric pair, (2R,3R)-1,2,3,4-tetrachlorobutane and (2S,3S)-1,2,3,4-tetrachlorobutane, are non-superimposable mirror images of each other and are optically active. The meso form, (2R,3S)-1,2,3,4-tetrachlorobutane, possesses an internal plane of symmetry and is therefore achiral and optically inactive. The racemic mixture of the two enantiomers is referred to as the dl-form.

Diagram of Stereochemical Relationships

stereoisomers cluster_main This compound Stereoisomers racemic dl-1,2,3,4-Tetrachlorobutane (Racemic Mixture) enantiomerR (2R,3R)-1,2,3,4-Tetrachlorobutane racemic->enantiomerR Contains enantiomerS (2S,3S)-1,2,3,4-Tetrachlorobutane racemic->enantiomerS Contains meso meso-1,2,3,4-Tetrachlorobutane ((2R,3S) or (2S,3R)) enantiomerR->enantiomerS Enantiomers

Caption: Relationship between the stereoisomers of this compound.

Quantitative Data

The physical properties of the meso and dl forms of this compound differ, which is critical for their separation and characterization.

Propertymeso-1,2,3,4-Tetrachlorobutanedl-1,2,3,4-Tetrachlorobutane (Racemic)Reference
Molecular Formula C₄H₆Cl₄C₄H₆Cl₄[1]
Molecular Weight 195.90 g/mol 195.90 g/mol [1]
Melting Point 73 °C< 0 °C[2]
Boiling Point 212.6 °C at 760 mmHgNot explicitly found, but expected to be similar to the meso form.
Optical Rotation 0° (achiral)0° (racemic mixture)[1]
(2R,3R)-enantiomer Not applicableExpected to be equal in magnitude and opposite in sign to the (S,S)-enantiomer. No experimental value found.
(2S,3S)-enantiomer Not applicableExpected to be equal in magnitude and opposite in sign to the (R,R)-enantiomer. No experimental value found.

Experimental Protocols

Synthesis of this compound Stereoisomers

The primary method for synthesizing this compound is through the liquid-phase chlorination of trans-1,4-dichlorobutene-2.[3] This reaction typically produces a mixture of the meso and dl isomers.

Experimental Workflow for Synthesis

synthesis_workflow start trans-1,4-Dichlorobutene-2 chlorination Liquid-Phase Chlorination (Cl₂ gas) start->chlorination mixture Mixture of meso and dl Isomers chlorination->mixture separation Separation mixture->separation meso_product meso-1,2,3,4-Tetrachlorobutane separation->meso_product Fractional Crystallization dl_product dl-1,2,3,4-Tetrachlorobutane separation->dl_product Filtrate

Caption: General workflow for the synthesis and separation of this compound isomers.

Protocol for Preferential Synthesis of meso-1,2,3,4-Tetrachlorobutane

This protocol is adapted from a patented process designed to favor the formation of the meso isomer.[3]

  • Reactants:

    • trans-1,4-dichlorobutene-2

    • Chlorine gas (Cl₂)

  • Procedure:

    • In a suitable reaction vessel equipped with a stirrer, gas inlet, and temperature control, charge the trans-1,4-dichlorobutene-2.

    • Maintain the reaction temperature between 50°C and 100°C.

    • Introduce chlorine gas into the liquid phase at a controlled rate of approximately 0.01 to 2.0 mole percent per minute based on the initial amount of trans-1,4-dichlorobutene-2.

    • The reaction is carried out in the substantial absence of oxygen.

    • After the reaction is complete, the crude product mixture contains both meso and dl isomers.

Separation of Stereoisomers

1. Fractional Crystallization for Separation of Meso and DL forms:

The significant difference in melting points between the meso (solid at room temperature) and dl (liquid at room temperature) forms allows for their separation by fractional crystallization.[3]

  • Procedure:

    • Cool the crude reaction mixture containing both isomers.

    • The meso-isomer will crystallize out of the solution.

    • The crystals of meso-1,2,3,4-tetrachlorobutane can be collected by filtration.

    • The remaining liquid filtrate will be enriched in the dl-isomer.

    • Further purification of the meso-isomer can be achieved by recrystallization.

2. Chiral Resolution of the DL-Racemic Mixture:

The separation of the dl-racemic mixture into its individual enantiomers, (2R,3R) and (2S,3S), is a more complex process as enantiomers have identical physical properties in an achiral environment. A common method for resolving such mixtures is through the formation of diastereomers with a chiral resolving agent. Since this compound lacks functional groups amenable to direct salt formation with common resolving agents, a potential strategy would involve derivatization to introduce such a group, followed by separation of the diastereomers and subsequent removal of the chiral auxiliary. However, a specific, established protocol for the resolution of dl-1,2,3,4-tetrachlorobutane was not found in the surveyed literature.

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and characterization of the stereoisomers of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectra of the meso and dl forms are expected to differ due to their different symmetries. The meso isomer, with its plane of symmetry, will exhibit a simpler spectrum compared to the less symmetrical enantiomers of the dl form.

    • ¹³C NMR: Similarly, the number of unique carbon signals in the ¹³C NMR spectrum will reflect the symmetry of the isomer. The meso form is expected to show fewer signals than the individual enantiomers of the dl form.

  • Infrared (IR) Spectroscopy: The IR spectra of the isomers will show characteristic C-H and C-Cl stretching and bending vibrations. While the overall spectra may be similar, differences in the fingerprint region can be used to distinguish between the meso and dl forms.

Conclusion

The stereoisomers of this compound, the meso form and the dl-enantiomeric pair, exhibit distinct physical properties that are a direct consequence of their three-dimensional structures. The synthesis of these isomers is achievable through the chlorination of dichlorobutene (B78561) precursors, with the potential to influence the isomeric ratio through controlled reaction conditions. While the separation of the meso and dl forms is relatively straightforward due to the difference in their melting points, the resolution of the racemic dl-mixture into its constituent enantiomers presents a greater challenge and is an area that warrants further investigation. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working with these chlorinated compounds.

References

An In-Depth Technical Guide on the Environmental Fate and Degradation of 1,2,3,4-Tetrachlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the environmental fate and degradation of 1,2,3,4-tetrachlorobutane (B46602) is scarce in publicly available literature. Therefore, this guide synthesizes information from studies on analogous chlorinated alkanes to provide a comprehensive overview of its expected environmental behavior and potential degradation pathways. The information presented should be interpreted as predictive and used to guide further research.

Executive Summary

This compound is a synthetic chlorinated hydrocarbon whose environmental fate is of interest due to the persistent and potentially toxic nature of many organochlorine compounds. This technical guide provides a detailed examination of its physical and chemical properties, potential abiotic and biotic degradation pathways, and predicted environmental partitioning. In the absence of direct experimental data, this guide draws parallels from structurally similar chlorinated alkanes to infer the environmental behavior of this compound. The document outlines potential degradation mechanisms including hydrolysis, photolysis, and both aerobic and anaerobic biodegradation, and presents generic experimental protocols that can be adapted for its specific study.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its physical and chemical properties. A summary of these properties, including experimentally determined and estimated values, is presented in Table 1.

PropertyValueSource
Molecular Formula C₄H₆Cl₄--INVALID-LINK--
Molecular Weight 195.9 g/mol --INVALID-LINK--
CAS Number 3405-32-1--INVALID-LINK--
Melting Point 28.17 °C (estimate)LookChem
Boiling Point 191.03 °C (estimate)LookChem
Water Solubility Data not available
Vapor Pressure Data not available
Log Kₒw (Octanol-Water Partition Coefficient) 2.67880 (estimate)LookChem

Environmental Fate and Partitioning

Based on its estimated Log Kₒw of 2.68, this compound is expected to have a moderate tendency to adsorb to soil and sediment organic matter. Its volatility suggests that partitioning to the atmosphere from surface water and moist soil is possible. Due to its moderate lipophilicity, there is a potential for bioaccumulation in aquatic organisms.

Table 2: Predicted Environmental Fate of this compound

Environmental CompartmentPredicted BehaviorRationale/Supporting Evidence
Air Subject to atmospheric photo-oxidation, primarily by hydroxyl radicals.Analogous to other chlorinated alkanes.
Water Moderate adsorption to suspended solids and sediment. Potential for volatilization. Subject to slow hydrolysis and biodegradation.Based on estimated Log Kₒw. General behavior of chlorinated alkanes.
Soil Moderate mobility. Adsorption to organic matter is a key process. Potential for leaching to groundwater. Subject to biodegradation under both aerobic and anaerobic conditions.Based on estimated Log Kₒw. General behavior of chlorinated alkanes.
Biota Potential for bioconcentration in aquatic organisms.Based on estimated Log Kₒw.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are likely to contribute to the transformation of this compound in the environment.

Hydrolysis

Chlorinated alkanes can undergo hydrolysis, a reaction with water that results in the replacement of a chlorine atom with a hydroxyl group. The rate of hydrolysis is dependent on factors such as temperature and pH. While specific hydrolysis rates for this compound are not available, it is expected to undergo slow hydrolysis to form chlorinated butanols.

Potential Hydrolysis Pathway of this compound

TCB This compound CB Chlorinated Butanols TCB->CB Hydrolysis (H₂O) TCB This compound Intermediates Chlorinated Alkyl Radicals TCB->Intermediates H-atom abstraction OH •OH Radical OH->Intermediates Products Degradation Products (e.g., CO₂, HCl, H₂O) Intermediates->Products Further Reactions TCB This compound Intermediates Chlorinated Alcohols/Aldehydes TCB->Intermediates Oxidation Oxygenase Attack Oxidation->Intermediates Dehalogenation Dehalogenase Intermediates->Dehalogenation Metabolites Central Metabolites Dehalogenation->Metabolites Mineralization CO₂ + Cl⁻ + H₂O Metabolites->Mineralization cluster_0 Hydrolysis cluster_1 Photolysis H_Prep Prepare Solutions (pH 5, 7, 9) H_Incubate Incubate in Dark H_Prep->H_Incubate H_Sample Time-course Sampling H_Incubate->H_Sample H_Analyze GC-MS Analysis H_Sample->H_Analyze End Determine Rate Constants and Half-lives H_Analyze->End P_Prep Prepare Solutions (Quartz Vessels) P_Expose Expose to Light P_Prep->P_Expose P_Sample Time-course Sampling P_Expose->P_Sample P_Analyze GC-MS Analysis P_Sample->P_Analyze P_Analyze->End Start Start Start->H_Prep Start->P_Prep cluster_0 Aerobic cluster_1 Anaerobic A_Setup Set up Microcosms (Aerobic) A_Monitor Monitor O₂ Consumption A_Setup->A_Monitor A_Analyze Analyze Parent, Metabolites, Cl⁻ A_Monitor->A_Analyze End Assess Biodegradability A_Analyze->End An_Setup Set up Microcosms (Anaerobic) An_Incubate Incubate in Dark An_Setup->An_Incubate An_Analyze Analyze Parent, Products, Cl⁻, Gases An_Incubate->An_Analyze An_Analyze->End Start Start Start->A_Setup Start->An_Setup

Toxicological Profile of Chlorinated Butanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of chlorinated butanes, including monochlorobutanes, dichlorobutanes, trichlorobutanes, and tetrachlorobutanes. The information is compiled from a variety of sources to support research, safety assessment, and drug development activities.

Executive Summary

Chlorinated butanes are a group of halogenated hydrocarbons with varying degrees of chlorination. Their toxicological profiles are not extensively characterized for all isomers, but available data indicate potential for acute toxicity, irritation, and genotoxicity. The liver, kidneys, and nervous system appear to be primary target organs. This guide summarizes the current state of knowledge on the toxicity of these compounds, presents available quantitative data in a structured format, details relevant experimental methodologies, and provides visualizations of key concepts.

Physicochemical Properties

Chlorinated butanes are generally colorless liquids with characteristic odors. Their physical and chemical properties, such as boiling point, vapor pressure, and water solubility, vary depending on the number and position of chlorine atoms. These properties significantly influence their absorption, distribution, metabolism, and excretion (ADME) profiles and, consequently, their toxicity.

Toxicokinetics

The toxicokinetics of chlorinated butanes involve absorption through inhalation, ingestion, and dermal contact. Following absorption, they are distributed to various tissues, with a potential for accumulation in fatty tissues due to their lipophilic nature. Metabolism of chlorinated butanes is not fully elucidated but is expected to occur primarily in the liver, potentially leading to the formation of reactive metabolites. Excretion occurs through exhalation of the parent compound or its metabolites, as well as in urine and feces.

Acute Toxicity

Acute toxicity data for chlorinated butanes are limited, with most available information focusing on monochlorobutanes and some dichlorobutane isomers.

Table 1: Acute Toxicity of Chlorinated Butanes

ChemicalTest SpeciesRouteLD50/LC50Reference
1-ChlorobutaneRatOral2200 - 2670 mg/kg[1]
1-ChlorobutaneRabbitDermal>20,000 mg/kg[2]
2-ChlorobutaneRatOral17,440 - 17,460 mg/kg[3][4]
2-ChlorobutaneRabbitDermal17,400 - 20,000 mg/kg[3][4]
1,1-Dichlorobutane--Data not available
1,2-Dichlorobutane--Harmful if swallowed[5]
1,3-Dichlorobutane--Data not available
1,4-Dichlorobutane (B89584)RatOral3420 mg/kg[6]
1,4-DichlorobutaneRabbitDermal>200 mg/kg[6]
2,2-Dichlorobutane--Data not available
2,3-Dichlorobutane--Data not available
Trichlorobutanes--Data not available
Tetrachlorobutanes--Data not available

Subchronic and Chronic Toxicity

Information on the repeated-dose toxicity of chlorinated butanes is scarce. A 28-day repeated-dose oral toxicity study on 1,4-dichlorobutane in rats identified the liver and pancreas as target organs, with a Lowest-Observed-Adverse-Effect Level (LOAEL) of 12 mg/kg/day based on periportal hepatocellular hypertrophy and decreased zymogen granules in the pancreas.[7][8] A 4-week study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 300 mg/kg/day for 1,4-dichlorobutane, with the liver and kidneys identified as target organs at higher doses.[9][10]

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of chlorinated butanes is not well-established for all isomers.

Table 2: Genotoxicity of Chlorinated Butanes

ChemicalTest SystemResultReference
1,4-DichlorobutaneAmes TestNegative[4][7]
1,4-DichlorobutaneIn vitro Chromosomal Aberration (with metabolic activation)Positive[4][7]
1,4-DichlorobutaneIn vivo Mouse Bone-Marrow Micronucleus TestNegative[4][7]
1,1,2-TrichloroethaneIn vivo DNA bindingPositive[11]

There is limited information on the carcinogenicity of chlorinated butanes. Due to the lack of sufficient data, a definitive assessment of the carcinogenic risk to humans cannot be made for most of these compounds.

Mechanistic Insights

The mechanisms underlying the toxicity of chlorinated butanes are not fully understood. However, general principles of chlorinated hydrocarbon toxicity likely apply.

Neurotoxicity

Chlorinated hydrocarbons are known to be neurotoxins, and exposure to chlorinated butanes may lead to central nervous system (CNS) depression.[3] The proposed mechanisms for the neurotoxicity of some chlorinated solvents involve the inhibition of excitatory neuronal receptors and potentiation of inhibitory receptors.[5]

Neurotoxicity_Mechanism cluster_exposure Exposure to Chlorinated Butanes cluster_cns Central Nervous System Exposure Inhalation, Dermal, Oral Receptor_Interaction Interaction with Neuronal Receptors Exposure->Receptor_Interaction Absorption & Distribution Excitatory_Receptors Inhibition of Excitatory Receptors (e.g., NMDA) Receptor_Interaction->Excitatory_Receptors Inhibitory_Receptors Potentiation of Inhibitory Receptors (e.g., GABAa) Receptor_Interaction->Inhibitory_Receptors CNS_Depression CNS Depression Excitatory_Receptors->CNS_Depression Inhibitory_Receptors->CNS_Depression Hepatotoxicity_Mechanism CB Chlorinated Butane Liver Liver (Hepatocytes) CB->Liver Distribution Metabolism Metabolic Activation (e.g., Cytochrome P450) Liver->Metabolism Reactive_Metabolites Reactive Metabolites Metabolism->Reactive_Metabolites Cellular_Damage Cellular Damage (e.g., lipid peroxidation, DNA adducts) Reactive_Metabolites->Cellular_Damage Hepatotoxicity Hepatotoxicity Cellular_Damage->Hepatotoxicity Ames_Test_Workflow start Start prepare_strains Prepare bacterial strains (e.g., Salmonella typhimurium, histidine auxotrophs) start->prepare_strains mix Mix bacteria, test compound, and S9 mix (for metabolic activation) in top agar (B569324) prepare_strains->mix prepare_test Prepare test compound dilutions and control substances prepare_test->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate plates at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze data and determine mutagenicity count->analyze end End analyze->end Micronucleus_Test_Workflow start Start select_animals Select rodents (e.g., mice or rats) and acclimatize start->select_animals administer Administer test compound (e.g., oral gavage, intraperitoneal injection) select_animals->administer dose_prep Prepare test compound formulations and control substances dose_prep->administer collect_samples Collect bone marrow or peripheral blood at specified time points administer->collect_samples prepare_slides Prepare and stain slides collect_samples->prepare_slides score_micronuclei Score micronucleated polychromatic erythrocytes under a microscope prepare_slides->score_micronuclei analyze Analyze data for statistically significant increases in micronuclei score_micronuclei->analyze end End analyze->end

References

The Role of 1,2,3,4-Tetrachlorobutane as a Human Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the human metabolism of 1,2,3,4-tetrachlorobutane (B46602) is currently unavailable in the public domain. This technical guide provides a putative metabolic framework based on the known biotransformation of structurally similar short-chain chlorinated alkanes. The experimental protocols described are general methodologies for assessing xenobiotic metabolism.

Introduction

This compound (TCB) is a chlorinated alkane that has been identified as a human metabolite.[1] Understanding its metabolic fate is crucial for assessing its potential toxicological impact and for the development of related compounds in various industries. This document outlines the probable metabolic pathways of TCB in humans, drawing parallels from the metabolism of other short-chain chlorinated hydrocarbons. It also provides detailed experimental protocols for investigating such metabolic pathways and summarizes relevant quantitative data from related compounds.

Putative Metabolic Pathways of this compound

The metabolism of xenobiotics like TCB primarily occurs in the liver and involves two main phases: Phase I (functionalization) and Phase II (conjugation). The primary goal of these processes is to increase the water solubility of the compound to facilitate its excretion from the body.

Phase I Metabolism: Cytochrome P450-Mediated Oxidation

Phase I metabolism of chlorinated alkanes is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes.[2][3][4] These enzymes catalyze the oxidation of the substrate. For this compound, two main oxidative pathways are plausible: hydroxylation and dehalogenation.

  • Hydroxylation: A primary or secondary carbon atom in the butane (B89635) chain can be hydroxylated to form a chlorinated butanol. This alcohol can be further oxidized to an aldehyde and then a carboxylic acid.

  • Oxidative Dechlorination: A chlorine atom can be removed, leading to the formation of an unstable intermediate that can rearrange to form an aldehyde or ketone.

phase_I_metabolism TCB This compound Hydroxylation Hydroxylation (CYP450) TCB->Hydroxylation Dechlorination Oxidative Dechlorination (CYP450) TCB->Dechlorination ChlorinatedButanol Chlorinated Butanol Hydroxylation->ChlorinatedButanol UnstableIntermediate Unstable Intermediate Dechlorination->UnstableIntermediate ChlorinatedAldehyde Chlorinated Butanal ChlorinatedButanol->ChlorinatedAldehyde ChlorinatedCarboxylicAcid Chlorinated Butanoic Acid ChlorinatedAldehyde->ChlorinatedCarboxylicAcid UnstableIntermediate->ChlorinatedAldehyde Ketone Chlorinated Butanone UnstableIntermediate->Ketone

Figure 1: Putative Phase I metabolic pathways of this compound.
Phase II Metabolism: Glutathione (B108866) Conjugation

A major detoxification pathway for halogenated hydrocarbons is conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[5] The chlorine atoms in this compound create electrophilic centers, making the molecule a substrate for GSTs. This conjugation reaction involves the nucleophilic attack of the thiol group of GSH on one of the carbon atoms bearing a chlorine atom, leading to the displacement of the chloride ion and the formation of a glutathione conjugate. This conjugate can be further metabolized to a mercapturic acid derivative, which is then excreted in the urine.

phase_II_metabolism TCB This compound GSH_Conjugation Glutathione Conjugation (GSTs) TCB->GSH_Conjugation GSH_Conjugate Glutathione Conjugate GSH_Conjugation->GSH_Conjugate Metabolism Further Metabolism GSH_Conjugate->Metabolism MercapturicAcid Mercapturic Acid Derivative Metabolism->MercapturicAcid Excretion Urinary Excretion MercapturicAcid->Excretion microsomal_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare Incubation Mixture (Buffer, Microsomes, TCB) PreIncubate Pre-incubate at 37°C Prep->PreIncubate Initiate Initiate with NADPH System PreIncubate->Initiate Incubate Incubate at 37°C (Time Points) Initiate->Incubate Terminate Terminate with Acetonitrile Incubate->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Data Calculate Half-life & Identify Metabolites Analyze->Data gst_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepReactionMix Prepare Reaction Mixture (Buffer, GSH, CDNB) Mix Mix Reaction Mixture and Cytosol PrepReactionMix->Mix PrepSamples Prepare Cytosol Dilutions PrepSamples->Mix Measure Measure Absorbance at 340 nm (Kinetic) Mix->Measure CalculateRate Calculate Rate of Absorbance Change Measure->CalculateRate CalculateActivity Calculate Specific GST Activity CalculateRate->CalculateActivity

References

Navigating the Reactive Landscape of 1,2,3,4-Tetrachlorobutane: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the chemical reactivity of 1,2,3,4-tetrachlorobutane (B46602) with nucleophiles reveals a landscape dominated by competing nucleophilic substitution and elimination reactions. This guide provides a detailed analysis of the underlying mechanisms, stereochemical considerations, and factors influencing the reaction pathways, tailored for researchers, scientists, and professionals in drug development.

Introduction to the Reactivity of this compound

This compound, a polychlorinated alkane, presents a fascinating case study in chemical reactivity. The presence of four chlorine atoms across a four-carbon chain significantly influences the molecule's electronic properties and steric environment, making it susceptible to attack by a variety of nucleophiles. The primary reaction pathways observed are nucleophilic substitution (typically bimolecular, SN2) and elimination (typically bimolecular, E2), with the outcome being highly dependent on the nature of the nucleophile, the reaction conditions, and the stereochemistry of the tetrachlorobutane isomer (meso or dl).

Competing Reaction Mechanisms: Substitution vs. Elimination

The interaction of this compound with nucleophiles is a classic example of the competition between substitution and elimination reactions. Strong, sterically hindered bases tend to favor elimination, while good nucleophiles that are weak bases favor substitution.

Nucleophilic Substitution (SN2) Pathway

In the SN2 pathway, a nucleophile directly attacks one of the carbon atoms bearing a chlorine atom, leading to the displacement of the chloride ion in a single, concerted step. This reaction proceeds with an inversion of configuration at the stereocenter. For this compound, which contains secondary carbons bonded to chlorine, the SN2 mechanism is a plausible pathway, especially with good, non-basic nucleophiles.

Elimination (E2) Pathway

The E2 mechanism involves the abstraction of a proton from a carbon atom adjacent (β) to the carbon bearing a chlorine atom by a base. This occurs in a concerted fashion with the departure of the chloride ion, resulting in the formation of a double bond. The stereochemical requirement for an E2 reaction is an anti-periplanar arrangement of the proton and the leaving group.[1][2] This means the hydrogen and chlorine atoms must be in the same plane and on opposite sides of the C-C bond. This stereochemical constraint is particularly important when considering the different stereoisomers of this compound and their preferred conformations.

The dehydrochlorination of polychlorinated butanes is a well-documented example of an E2 reaction.[3] The primary products of the dehydrochlorination of this compound are dichlorobutadienes, which are valuable monomers in the production of specialty rubbers.[3]

Quantitative Analysis of Reactivity

While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively available in the public domain, studies on structurally similar compounds provide valuable insights into the expected reactivity. For instance, the kinetics of dehydrochlorination of 2,3,4-trichloro-1-butene, a potential product of the initial dehydrochlorination of this compound, have been investigated.

Table 1: Kinetic Data for the Dehydrochlorination of 2,3,4-Trichloro-1-butene with Methanolic Sodium Hydroxide (B78521) [4]

Temperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kcal mol⁻¹)Frequency Factor (A) (L mol⁻¹ s⁻¹)
00.0021717 ± 0.51.014 x 10¹¹
200.0235
400.174
601.04

The second-order kinetics observed for this reaction are consistent with an E2 mechanism.[4]

Reaction with Specific Nucleophiles

Hydroxide Ions (and other strong bases)

Strong bases like hydroxide ions are expected to primarily induce elimination reactions (dehydrochlorination) with this compound, following an E2 mechanism.[3] The reaction is likely to proceed stepwise, with the removal of one molecule of HCl to form a trichlorobutene intermediate, followed by the elimination of a second molecule of HCl to yield dichlorobutadiene.

Azide (B81097) and Thiocyanate (B1210189) Ions

Nucleophiles such as the azide (N₃⁻) and thiocyanate (SCN⁻) ions are good nucleophiles and relatively weak bases. Therefore, they are more likely to react with this compound via an SN2 mechanism, leading to the corresponding substituted products. The reaction would involve the displacement of one or more chlorine atoms.

Experimental Protocols: A General Approach

The following provides a generalized experimental protocol for reacting this compound with a nucleophile. Specific parameters such as solvent, temperature, and reaction time will need to be optimized for each specific nucleophile.

General Procedure for the Reaction of this compound with a Nucleophile:

  • Reactant Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Nucleophile Addition: The nucleophile (e.g., sodium azide, potassium thiocyanate, or sodium hydroxide) is dissolved in a suitable solvent and added to the reaction flask. The molar ratio of the nucleophile to the substrate is typically varied to control the extent of substitution or elimination.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (ranging from room temperature to reflux) for a specified period. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and filtered.

  • Purification and Characterization: The crude product is purified by a suitable method, such as column chromatography or distillation. The structure of the purified product is confirmed by spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualization of Reaction Pathways

The following diagram illustrates the competing SN2 and E2 reaction pathways for this compound upon reaction with a species that can act as both a nucleophile and a base.

G Reaction Pathways of this compound with a Nucleophile/Base sub This compound sn2_prod Substitution Product(s) (e.g., Azido-trichlorobutane) sub->sn2_prod SN2 Pathway (Good Nucleophile, Weak Base) e2_prod Elimination Product(s) (e.g., Trichlorobutene) sub->e2_prod E2 Pathway (Strong, Sterically Hindered Base) nuc Nucleophile/Base (Nu⁻/B⁻)

References

An In-depth Technical Guide to 1,2,3,4-Tetrachlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3,4-tetrachlorobutane, a chlorinated hydrocarbon of interest in various chemical and research applications. This document details its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies.

Chemical Identification

  • IUPAC Name: this compound[1][2]

  • CAS Number: 3405-32-1[1][3][4]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular FormulaC4H6Cl4[1][3][5]
Molecular Weight195.9 g/mol [1]
Melting Point73-74 °C (meso form)[1][5]
Boiling Point191.03°C (estimate)[3][6]
Density1.4068 g/cm³ at 20 °C[5]
LogP2.67880[3][6]
Exact Mass195.919411[3]
Refractive Index1.4865 (estimate)[3][6]

Stereoisomerism

This compound exists as multiple stereoisomers, including a meso form and a pair of enantiomers (dl-form). The meso form possesses a plane of symmetry and is achiral, while the enantiomers are chiral and optically active.[1] The distinct physical properties of these stereoisomers, such as melting point, are notable, with the meso form having a significantly higher melting point (approximately 73°C) compared to the dl-form, which is a liquid at room temperature.[1][7]

stereoisomers Stereoisomers of this compound A This compound B Meso form (achiral) A->B C dl-form (racemic mixture) A->C D (2R,3S)-1,2,3,4-Tetrachlorobutane C->D Enantiomer 1 E (2S,3R)-1,2,3,4-Tetrachlorobutane C->E Enantiomer 2 synthesis_workflow Synthesis Workflow for meso-1,2,3,4-Tetrachlorobutane start Start reactant trans-1,4-dichlorobutene-2 start->reactant chlorination Liquid-phase chlorination (70°C) reactant->chlorination Add Cl2 gas purge Purge with inert gas chlorination->purge dilute Dilute with isopropanol purge->dilute crystallize Crystallization (cool to 20-25°C) dilute->crystallize filter Filter and wash crystallize->filter product meso-1,2,3,4-Tetrachlorobutane crystals filter->product end End product->end analytical_workflow GC-MS Analytical Workflow for this compound start Start sample_prep Sample Preparation (dissolve in solvent) start->sample_prep injection GC Injection (splitless) sample_prep->injection separation Chromatographic Separation (capillary column) injection->separation detection Mass Spectrometry Detection (Scan or SIM) separation->detection data_analysis Data Analysis (Identification & Quantification) detection->data_analysis results Results data_analysis->results end End results->end

References

Methodological & Application

Application Notes and Protocols for the Detection of 1,2,3,4-Tetrachlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrachlorobutane (B46602) is a chlorinated hydrocarbon that may be encountered as an environmental contaminant or as an intermediate in chemical synthesis.[1][2][3][4] Accurate and sensitive detection methods are crucial for monitoring its presence in various matrices and understanding its potential impact. This document provides detailed application notes and protocols for the analytical determination of this compound, primarily focusing on gas chromatography-mass spectrometry (GC-MS), a widely accepted and powerful technique for this purpose. The protocols provided are based on established methodologies for chlorinated hydrocarbon analysis, such as those outlined by the U.S. Environmental Protection Agency (EPA).[5][6]

Analytical Methods Overview

The primary analytical method for the determination of this compound is Gas Chromatography (GC) coupled with a detector, most commonly a Mass Spectrometer (MS) or an Electron Capture Detector (ECD). GC provides the necessary separation of the analyte from other components in the sample, while the detector allows for sensitive and specific identification and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the confirmatory analysis of this compound. The mass spectrometer provides detailed structural information, leading to highly reliable identification.

  • Gas Chromatography-Electron Capture Detection (GC-ECD): ECD is highly sensitive to halogenated compounds like this compound, making it a suitable alternative for quantification at trace levels. However, it is less specific than MS and may be prone to interferences.[7]

Sample Preparation

Proper sample preparation is a critical step to ensure accurate and reproducible results. The choice of method depends on the sample matrix (e.g., water, soil, biological tissues). The goal is to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

Protocol 1: Liquid-Liquid Extraction for Water Samples (Based on EPA Method 612)

This protocol is suitable for the extraction of this compound from aqueous samples such as wastewater or groundwater.[5][6][7]

Materials:

  • Separatory funnel (2 L)

  • Methylene (B1212753) chloride (pesticide grade or equivalent)

  • Anhydrous sodium sulfate (B86663)

  • Kuderna-Danish (K-D) concentrator apparatus

  • Glassware (beakers, flasks, vials)

  • pH paper or meter

Procedure:

  • Sample Collection and Preservation: Collect grab samples in clean glass containers. The bottle should not be pre-rinsed with the sample. Preserve the sample by cooling to 4°C and extract within 7 days.[5]

  • pH Adjustment: Check the pH of the 1 L water sample. Adjust to a neutral pH range (5-9) if necessary, using sodium hydroxide (B78521) or sulfuric acid.[7]

  • Extraction:

    • Pour the 1 L sample into a 2 L separatory funnel.

    • Add 60 mL of methylene chloride to the empty sample bottle, cap, and shake for 30 seconds to rinse the inner surfaces.

    • Transfer the methylene chloride into the separatory funnel.

    • Shake the funnel vigorously for 2 minutes with periodic venting to release pressure.

    • Allow the layers to separate for at least 10 minutes.

    • Drain the lower methylene chloride layer into a collection flask.

    • Repeat the extraction two more times with fresh 60 mL portions of methylene chloride, combining all extracts.

  • Drying the Extract:

    • Pass the combined methylene chloride extract through a drying column containing anhydrous sodium sulfate to remove residual water.

  • Concentration:

    • Concentrate the dried extract to a final volume of 1-10 mL using a Kuderna-Danish (K-D) concentrator on a water bath.

    • The final extract is now ready for GC-MS analysis.

Protocol 2: Purge and Trap for Volatile Organic Compounds (VOCs) in Water

For volatile compounds like this compound, purge and trap is an effective alternative to liquid-liquid extraction for introducing the analyte into the GC-MS system.[8][9]

Materials:

  • Purge and trap concentrator system

  • GC-MS system

  • Purge gas (high-purity helium or nitrogen)

  • Glassware (vials, syringes)

Procedure:

  • Sample Handling: Collect the water sample in a vial with minimal headspace.

  • Purging: Place a known volume of the sample (e.g., 5 or 25 mL) into the purging vessel of the purge and trap system.[10] An inert gas (e.g., helium) is bubbled through the sample at a specified flow rate and time. This strips the volatile this compound from the water.

  • Trapping: The purged analyte is carried in the gas stream to a sorbent trap, where it is retained.

  • Desorption and Injection: The trap is rapidly heated, and the analyte is desorbed and back-flushed with carrier gas directly onto the GC column for analysis.

Instrumental Analysis: GC-MS

The following provides a general protocol for the analysis of this compound by GC-MS. Instrument conditions should be optimized for the specific instrumentation and analytical requirements.

Protocol 3: GC-MS Analysis

Instrumentation:

  • Gas chromatograph with a capillary column

  • Mass spectrometer detector

Typical GC-MS Parameters:

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250 - 280 °C
Injection Mode Splitless (for trace analysis)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min)
Oven Temperature Program Initial temperature of 40-50°C, hold for 1-5 min, then ramp at 8-10°C/min to 250-300°C, hold for 2-5 min
Transfer Line Temperature 280 - 310 °C
MS Ion Source Temperature 200 - 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50 - 300 m/z (scan mode) or specific ions for Selected Ion Monitoring (SIM)

Data Acquisition and Processing:

  • Full Scan Mode: Acquire mass spectra over a wide mass range to identify unknown compounds and confirm the identity of this compound based on its characteristic fragmentation pattern.

  • Selected Ion Monitoring (SIM) Mode: For higher sensitivity and quantitative analysis, monitor specific ions characteristic of this compound.

Quantitative Data

The following table summarizes representative quantitative data for the analysis of chlorinated hydrocarbons using methods similar to those described above. Specific values for this compound will need to be determined through method validation in the user's laboratory.

ParameterRepresentative ValueMethodReference
Method Detection Limit (MDL) ~1 µg/L (for aqueous matrices)GC-MS (Purge and Trap)[11]
Mean Recovery 64 - 90%EPA Method 612[12]
Single-Analyst Precision (%RSD) 16 - 24%EPA Method 612[12]
Overall Precision (%RSD) 26 - 41%EPA Method 612[12]

Note: RSD = Relative Standard Deviation

Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described.

experimental_workflow_lle cluster_sample_prep Protocol 1: Liquid-Liquid Extraction cluster_analysis Protocol 3: GC-MS Analysis Sample 1 L Water Sample Adjust_pH Adjust pH to 5-9 Sample->Adjust_pH Extraction Liquid-Liquid Extraction (3x 60 mL Methylene Chloride) Adjust_pH->Extraction Drying Dry Extract (Anhydrous Sodium Sulfate) Extraction->Drying Concentration Concentrate Extract (Kuderna-Danish) Drying->Concentration GC_MS GC-MS Analysis Concentration->GC_MS Inject Extract Data_Analysis Data Acquisition & Processing GC_MS->Data_Analysis Results Identification & Quantification Data_Analysis->Results

Caption: Workflow for the analysis of this compound in water using Liquid-Liquid Extraction followed by GC-MS.

experimental_workflow_pt cluster_sample_intro Protocol 2: Purge and Trap cluster_analysis Protocol 3: GC-MS Analysis Sample Water Sample in Vial Purge Purge with Inert Gas Sample->Purge Trap Trap Volatiles on Sorbent Purge->Trap Desorb Thermally Desorb to GC Trap->Desorb GC_MS GC-MS Analysis Desorb->GC_MS Direct Transfer Data_Analysis Data Acquisition & Processing GC_MS->Data_Analysis Results Identification & Quantification Data_Analysis->Results

Caption: Workflow for the analysis of volatile this compound in water using Purge and Trap coupled with GC-MS.

Conclusion

The analytical methods described, particularly GC-MS, provide a robust and reliable framework for the detection and quantification of this compound in various samples. Proper execution of sample preparation protocols is paramount to achieving high-quality data. The provided protocols and workflows serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate their own analytical methods for this compound. It is recommended that laboratories validate these methods for their specific matrices and instrumentation to ensure data of known and documented quality.

References

gas chromatography-mass spectrometry (GC-MS) analysis of 1,2,3,4-tetrachlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrachlorobutane (B46602) is a chlorinated alkane that can exist as several stereoisomers.[1][2] Its analysis is relevant in various fields, including environmental monitoring, chemical synthesis quality control, and toxicology studies, where it may be encountered as a metabolite or a volatile organic compound.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of this compound due to its volatility and the specificity of mass spectrometric detection. This document provides a detailed protocol for the analysis of this compound using GC-MS.

Quantitative Data

The following table summarizes the key mass spectrometric data for the identification and quantification of this compound. Retention time is dependent on the specific chromatographic conditions and should be experimentally determined. Limits of Detection (LOD) and Quantification (LOQ) are method-dependent and should be established during method validation.

ParameterValue/InformationBasis of Information
Molecular Weight195.9 g/mol [1][2][3]Calculated from the molecular formula (C4H6Cl4).
Retention Time (RT)To be determined experimentally.Dependent on GC column, temperature program, and carrier gas flow rate.
Mass Spectrometric Data (Electron Ionization - EI)
Base Peak (Quantifier Ion)m/z 109[1]Most abundant ion in the mass spectrum.
Qualifier Ionsm/z 62, 111, 125, 51[1]Used for confirmation of analyte identity. The presence of isotopic peaks for chlorine-containing fragments (e.g., m/z 111 for the 37Cl isotope corresponding to the m/z 109 fragment) is a key identifier.[4]
Limit of Detection (LOD)To be determined experimentally (typically low ng/L to µg/L range).Determined by analyzing a series of low-concentration standards and calculating the signal-to-noise ratio (commonly S/N ≥ 3).[5][6][7]
Limit of Quantification (LOQ)To be determined experimentally (typically low ng/L to µg/L range).The lowest concentration that can be measured with acceptable precision and accuracy (commonly S/N ≥ 10).[5][6][7]

Experimental Protocols

This section details the methodology for the GC-MS analysis of this compound, from sample preparation to data analysis.

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. High-purity, pesticide-grade or equivalent solvents should be used throughout the procedure.

For Liquid Samples (e.g., Water, Reaction Mixtures):

  • Liquid-Liquid Extraction (LLE):

    • In a separatory funnel, combine 100 mL of the aqueous sample with 30 mL of a suitable extraction solvent, such as dichloromethane (B109758) or hexane (B92381).

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the organic (lower) layer.

    • Repeat the extraction two more times with fresh portions of the organic solvent.

    • Combine the organic extracts.

    • Dry the combined extract by passing it through a column containing anhydrous sodium sulfate (B86663).

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

For Solid Samples (e.g., Soil, Tissues):

  • Soxhlet or Ultrasonic Extraction:

    • Accurately weigh approximately 5-10 g of the homogenized solid sample.

    • Mix the sample with an equal amount of anhydrous sodium sulfate to remove moisture.

    • Extract the sample with a suitable solvent (e.g., hexane:acetone 1:1) for several hours using a Soxhlet apparatus or for 15-30 minutes using an ultrasonic bath.

    • Filter the extract to remove solid particles.

    • Concentrate the extract to a final volume of 1 mL.

Standard Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of pure this compound and dissolve it in a high-purity solvent (e.g., hexane or methanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

GC-MS Instrumentation and Parameters

The following are recommended starting conditions and can be optimized for specific instrumentation and analytical needs.

GC System Agilent 7890B GC (or equivalent)
Injector Split/Splitless Inlet
Injector Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless (or split, depending on concentration)
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (Constant Flow)
GC Column
Column TypeAgilent J&W DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature Program
Initial Temperature40 °C, hold for 2 minutes
Ramp 110 °C/min to 150 °C
Ramp 220 °C/min to 250 °C, hold for 5 minutes
MS System Agilent 7000 Series Triple Quadrupole GC/MS (or equivalent single quadrupole)
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Data Acquisition
ModeFull Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis)
Mass Scan Rangem/z 40 - 250 (Full Scan)
SIM Ionsm/z 109 (quantifier), m/z 62, 111, 125 (qualifiers)
Data Analysis
  • Qualitative Analysis: Identify the this compound peak in the total ion chromatogram based on its retention time, which should be confirmed by running a standard under the same conditions. The identity is confirmed by comparing the acquired mass spectrum with a reference spectrum (e.g., from the NIST library) and ensuring the presence and correct ratio of the quantifier and qualifier ions.

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 109) against the concentration of the prepared standards. The concentration of this compound in the samples is then determined using the regression equation from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship for analyte identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (Liquid or Solid) Extraction Extraction (LLE or Soxhlet) Sample->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Qualitative Qualitative Analysis (RT & Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Analyte_Identification cluster_criteria Identification Criteria cluster_ms_details Mass Spectrum Details Analyte This compound Peak RT Correct Retention Time (vs. Standard) Analyte->RT MS Correct Mass Spectrum Analyte->MS Quant_Ion Quantifier Ion Present (m/z 109) MS->Quant_Ion Qual_Ions Qualifier Ions Present (m/z 62, 111, 125) MS->Qual_Ions Ratio Correct Ion Ratios MS->Ratio

Caption: Logical relationship for the identification of this compound.

References

Application Note: A Proposed HPLC-UV Method for the Separation of 1,2,3,4-Tetrachlorobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3,4-Tetrachlorobutane (B46602) is a chlorinated hydrocarbon with the chemical formula C₄H₆Cl₄.[1] It exists as multiple stereoisomers due to the presence of two chiral centers at the C2 and C3 positions. These isomers consist of a meso-compound, which is achiral due to an internal plane of symmetry, and a pair of enantiomers (a dl-racemic mixture).[2][3] The differentiation and quantification of these isomers are crucial for applications in chemical synthesis, environmental monitoring, and toxicology, as their physical, chemical, and biological properties can vary significantly.[3] High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation of such closely related isomers.[4]

This document outlines a proposed two-step HPLC strategy for the separation and analysis of this compound isomers. The initial step involves an achiral reversed-phase method to separate the meso-isomer from the unresolved racemic (dl) pair. The subsequent step employs a chiral normal-phase method to resolve the enantiomers within the racemic pair. This application note provides a starting point for researchers and analytical scientists to develop a validated method for their specific needs.

Proposed Analytical Strategy

A two-method approach is proposed for the complete separation of all stereoisomers:

  • Achiral Reversed-Phase HPLC: To separate the diastereomers: the meso-compound from the racemic (dl) pair. Reversed-phase HPLC is a common starting point for the separation of non-polar to medium-polarity analytes.[5][6]

  • Chiral Normal-Phase HPLC: To resolve the enantiomers within the racemic pair. The separation of enantiomers requires a chiral environment, which is typically achieved using a chiral stationary phase (CSP).[7][8][9] Normal-phase chromatography is often preferred for chiral separations of compounds soluble in non-polar organic solvents.[10]

Data Presentation: Hypothetical Chromatographic Results

The following tables summarize the expected quantitative data from the successful application of the proposed HPLC methods. Note: This data is representative and should be confirmed experimentally.

Table 1: Proposed Achiral Reversed-Phase Method - Separation of Meso vs. Racemic Pair

AnalyteHypothetical Retention Time (min)Resolution (Rs)Asymmetry (As)Theoretical Plates (N)
Racemic Pair (dl)8.5-1.1>8000
meso-Isomer9.8> 2.01.2>8000

Table 2: Proposed Chiral Normal-Phase Method - Resolution of Enantiomers

Analyte (from Racemic Pair)Hypothetical Retention Time (min)Resolution (Rs)Asymmetry (As)Theoretical Plates (N)
Enantiomer 112.2-1.1>9000
Enantiomer 214.1> 1.81.1>9000

Experimental Protocols

These protocols provide a detailed methodology for the proposed separation of this compound isomers.

Protocol 1: Achiral Reversed-Phase Separation

1. Instrumentation and Conditions

  • HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). C18 columns are widely used for their hydrophobic separation capabilities.[11]

  • Mobile Phase: Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as chlorinated alkanes have low UV absorbance).

  • Injection Volume: 10 µL.

2. Reagents and Standards Preparation

  • Use HPLC-grade acetonitrile and ultrapure water.

  • Prepare a stock solution of the this compound isomer mixture at 1 mg/mL in acetonitrile.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to appropriate concentrations (e.g., 1-100 µg/mL).

3. Sample Preparation

  • Accurately weigh and dissolve the sample containing the isomers in acetonitrile to a known concentration.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.[12]

4. Data Analysis

  • Integrate the peaks corresponding to the racemic pair and the meso-isomer.

  • Construct a calibration curve using the peak areas of the working standards versus their concentrations.

  • Quantify the amount of the meso-isomer and the total racemic pair in the sample.

Protocol 2: Chiral Normal-Phase Separation

1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system (normal-phase compatible) with a binary pump, autosampler, column oven, and a UV-Vis or DAD.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., cellulose (B213188) or amylose-based, 4.6 x 250 mm, 5 µm). These are widely used for their broad chiral recognition abilities.[13]

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) (e.g., 95:5 v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Reagents and Standards Preparation

  • Use HPLC-grade n-Hexane and Isopropanol.

  • If a racemic standard is available, prepare a stock solution at 1 mg/mL in the mobile phase.

  • Prepare working standards by diluting the stock solution.

3. Sample Preparation

  • If starting from a fraction collected from the achiral separation, evaporate the solvent and reconstitute the residue in the normal-phase mobile phase.

  • If analyzing the initial mixture directly, dissolve the sample in the mobile phase.

  • Filter the final sample solution through a compatible 0.22 µm syringe filter (e.g., PTFE) into an HPLC vial.

4. Data Analysis

  • Integrate the peaks corresponding to the two separated enantiomers.

  • Determine the relative percentage of each enantiomer in the racemic pair. If a pure standard of one enantiomer is available, absolute quantification can be performed.

Method Development and Optimization Workflow

The following diagram illustrates the logical workflow for developing and applying the proposed HPLC methods for the separation of this compound isomers.

HPLC_Workflow cluster_prep Preparation cluster_achiral Method 1: Achiral Separation cluster_chiral Method 2: Chiral Separation cluster_results Reporting Sample Isomer Mixture Sample SamplePrep Prepare Sample (Dissolve & Filter) Sample->SamplePrep StdPrep Prepare Standards (1 mg/mL in ACN) AchiralHPLC Reversed-Phase HPLC (C18 Column) StdPrep->AchiralHPLC SamplePrep->AchiralHPLC Inject ChiralHPLC Normal-Phase HPLC (Chiral Column) SamplePrep->ChiralHPLC Inject directly (optional) AchiralDetect UV Detection (210 nm) AchiralHPLC->AchiralDetect Elution AchiralData Data Analysis: Meso vs. dl-Pair AchiralDetect->AchiralData AchiralData->ChiralHPLC Analyze dl-Fraction Report Final Report: Quantification of all Isomers AchiralData->Report ChiralDetect UV Detection (210 nm) ChiralHPLC->ChiralDetect Elution ChiralData Data Analysis: Enantiomer 1 vs. 2 ChiralDetect->ChiralData ChiralData->Report

Caption: Workflow for the separation of this compound isomers.

References

Application Note: 1H and 13C NMR Spectral Interpretation of 1,2,3,4-Tetrachlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This application note provides a detailed protocol and interpretation of the ¹H and ¹³C NMR spectra for the diastereomers of 1,2,3,4-tetrachlorobutane (B46602): the meso form and the racemic (d,l) pair. Understanding the distinct NMR spectra of these stereoisomers is crucial for their identification and characterization in research and industrial settings. Due to the unavailability of experimentally acquired spectra in public databases, this note presents a detailed prediction of the spectra based on established NMR principles.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the meso and racemic diastereomers of this compound. These predictions are based on the analysis of molecular symmetry and the known effects of electron-withdrawing groups on chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound Diastereomers

DiastereomerProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
mesoH1, H4~ 3.9 - 4.1Doublet of doublets (dd)J(H1a,H1b) ≈ 12, J(H1,H2) ≈ 44H
H2, H3~ 4.3 - 4.5Multiplet (m)-2H
RacemicH1a, H4a~ 3.8 - 4.0Doublet of doublets (dd)J(H1a,H1b) ≈ 12, J(H1a,H2) ≈ 52H
H1b, H4b~ 4.0 - 4.2Doublet of doublets (dd)J(H1a,H1b) ≈ 12, J(H1b,H2) ≈ 32H
H2, H3~ 4.4 - 4.6Multiplet (m)-2H

Table 2: Predicted ¹³C NMR Data for this compound Diastereomers

DiastereomerCarbonPredicted Chemical Shift (δ, ppm)
mesoC1, C4~ 48 - 52
C2, C3~ 60 - 65
RacemicC1, C4~ 47 - 51
C2, C3~ 59 - 64

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a small organic molecule like this compound is outlined below.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette.

NMR Data Acquisition
  • Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum sensitivity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is used to allow for full relaxation of the protons.

    • Number of Scans: Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.

    • Spectral Width: A wider spectral width of approximately 200-240 ppm is required for ¹³C NMR.

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is important for quantitative analysis, especially for quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

Spectral Interpretation

The predicted ¹H and ¹³C NMR spectra of the meso and racemic diastereomers of this compound are expected to show distinct features due to their different molecular symmetries.

¹H NMR Spectral Interpretation
  • meso-1,2,3,4-Tetrachlorobutane: The meso compound possesses a plane of symmetry, rendering the two terminal -CH₂Cl groups (C1 and C4) and the two internal -CHCl- groups (C2 and C3) chemically equivalent.

    • The protons on C1 and C4 (H1 and H4) are diastereotopic and will appear as a single set of signals. They will be split by each other (geminal coupling) and by the adjacent proton on C2 (or C3). This will likely result in a complex multiplet, predicted here as a doublet of doublets.

    • The protons on C2 and C3 (H2 and H3) are equivalent and will appear as a single multiplet, split by the protons on the adjacent carbons.

  • Racemic (d,l)-1,2,3,4-Tetrachlorobutane: The racemic mixture consists of two enantiomers, which are NMR-indistinguishable in an achiral solvent. However, within each enantiomer, there is no plane of symmetry.

    • The protons on the terminal -CH₂Cl groups (C1 and C4) are diastereotopic and chemically non-equivalent. This will result in two separate signals for the protons on C1 and C4. Each will be a complex multiplet due to geminal and vicinal coupling.

    • The protons on the internal -CHCl- groups (C2 and C3) are also chemically non-equivalent and will give rise to two distinct multiplets.

¹³C NMR Spectral Interpretation
  • meso-1,2,3,4-Tetrachlorobutane: Due to the plane of symmetry, only two signals are expected in the proton-decoupled ¹³C NMR spectrum.

    • One signal will correspond to the equivalent carbons C1 and C4.

    • The other signal, further downfield due to the greater deshielding effect of two adjacent chlorine atoms, will correspond to the equivalent carbons C2 and C3.

  • Racemic (d,l)-1,2,3,4-Tetrachlorobutane: In the absence of a plane of symmetry, all four carbon atoms are chemically non-equivalent. Therefore, four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

    • Two signals will be observed for the terminal carbons C1 and C4.

    • Two signals will be observed for the internal carbons C2 and C3.

Visualization of Stereoisomers and Workflow

To visually represent the structural differences and the experimental workflow, the following diagrams are provided.

G cluster_meso meso-1,2,3,4-Tetrachlorobutane cluster_racemic racemic-(d,l)-1,2,3,4-Tetrachlorobutane meso_structure racemic_structure_d racemic_structure_l

Caption: Chemical structures of meso and racemic this compound.

G SamplePrep Sample Preparation (Weighing, Dissolution, Standard Addition) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Insert into Spectrometer NMRTube->Spectrometer Locking Locking on Deuterium Signal Spectrometer->Locking Shimming Magnetic Field Shimming Locking->Shimming Tuning Probe Tuning and Matching Shimming->Tuning H1Acquisition 1H NMR Data Acquisition Tuning->H1Acquisition C13Acquisition 13C NMR Data Acquisition Tuning->C13Acquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1Acquisition->Processing C13Acquisition->Processing Interpretation Spectral Interpretation (Chemical Shift, Multiplicity, Integration) Processing->Interpretation

Caption: Workflow for NMR spectral acquisition and interpretation.

Application Notes and Protocols for 1,2,3,4-Tetrachlorobutane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,2,3,4-tetrachlorobutane (B46602) as a key intermediate in organic synthesis. The primary and most well-documented application is its role as a precursor to 2,3-dichloro-1,3-butadiene (B161454), a valuable monomer in the production of specialty synthetic rubbers.

Application Note 1: Synthesis of meso-1,2,3,4-Tetrachlorobutane

The stereoselective synthesis of meso-1,2,3,4-tetrachlorobutane is a critical step, as this isomer provides superior yields and fewer impurities in the subsequent dehydrochlorination to 2,3-dichloro-1,3-butadiene.[1] The most common industrial method involves the liquid-phase chlorination of trans-1,4-dichlorobutene-2. Controlling the rate of chlorine addition is crucial to favor the formation of the desired meso-isomer and minimize the production of the dl-racemate and other polychlorinated byproducts.[1][2]

Key Process Parameters:

  • Starting Material: trans-1,4-dichlorobutene-2

  • Reagent: Chlorine gas

  • Temperature: 50°C to 100°C is a preferred range.[2]

  • Catalyst: The reaction can be carried out non-catalytically.[2]

  • Reaction Control: A slow, controlled rate of chlorine addition is essential for high selectivity towards the meso-isomer.[2]

Experimental Protocol: Laboratory-Scale Synthesis of meso-1,2,3,4-Tetrachlorobutane

This protocol is adapted from established industrial processes for a laboratory setting.[2]

Materials:

  • trans-1,4-dichlorobutene-2

  • Chlorine gas

  • Nitrogen gas

  • Isopropyl alcohol (for crystallization)

  • Dichloromethane (for analysis)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a condenser.

  • Gas flow meter for chlorine and nitrogen.

  • Heating mantle.

  • Apparatus for gas chromatography (GC) analysis.

Procedure:

  • Charge the reaction flask with trans-1,4-dichlorobutene-2.

  • Purge the system with nitrogen gas to remove air.

  • Heat the stirred reaction mixture to the desired temperature (e.g., 70°C).

  • Introduce chlorine gas at a slow, controlled rate (e.g., 0.01 to 2.0 mole percent per minute based on the initial amount of trans-1,4-dichlorobutene-2).[2]

  • Maintain the reaction temperature throughout the chlorine addition.

  • Monitor the reaction progress by taking aliquots, dissolving them in dichloromethane, and analyzing by GC to determine the conversion of the starting material and the isomer ratio of the product.

  • Once the desired conversion is achieved, stop the chlorine flow and purge the system with nitrogen to remove any unreacted chlorine.

  • For purification, the crude product can be diluted with isopropyl alcohol and cooled to induce crystallization of the meso-1,2,3,4-tetrachlorobutane.

  • Filter the crystals and wash with cold isopropyl alcohol.

  • Dry the crystals under vacuum. The purity can be confirmed by GC analysis.

Quantitative Data for Synthesis of meso-1,2,3,4-Tetrachlorobutane
ParameterValueReference
Starting Materialtrans-1,4-dichlorobutene-2[2]
Productmeso-1,2,3,4-Tetrachlorobutane[2]
Reaction Temperature50°C - 100°C[2]
Chlorine Addition Rate0.01 - 2.0 mol %/min[2]
Yield of meso-isomerHigh (specific values depend on conditions)[2]
Purity after Crystallization>99 wt. %

Application Note 2: Synthesis of 2,3-Dichloro-1,3-butadiene

This compound is dehydrochlorinated to produce 2,3-dichloro-1,3-butadiene. This elimination reaction is typically carried out using a base, with aqueous lime (calcium hydroxide) slurry being a common reagent.[3] The use of lime is reported to yield a purer product compared to sodium hydroxide (B78521).[3] The reaction proceeds through a two-step dehydrochlorination, first forming trichlorobutenes as intermediates.[3]

Experimental Protocol: Dehydrochlorination of this compound

This protocol is based on the dehydrochlorination process using an aqueous lime slurry.[3]

Materials:

  • This compound (either the meso-isomer, the dl-racemate, or a mixture)

  • Calcium hydroxide (lime)

  • Water

  • Polymerization inhibitor (e.g., phenyl-beta-naphthylamine)

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a heating mantle, and a distillation apparatus (fractionating column, condenser, and receiving flask).

  • Thermometer.

Procedure:

  • Prepare an aqueous slurry of calcium hydroxide in the reaction flask.

  • Add the this compound and a polymerization inhibitor to the slurry.

  • Purge the apparatus with nitrogen gas.

  • Heat the mixture to reflux with vigorous stirring.

  • The 2,3-dichloro-1,3-butadiene product will co-distill with water as an azeotrope. The temperature at the head of the fractionating column should be monitored. A mixture of 2,3-dichloro-1,3-butadiene and water boils at approximately 79°C.[3]

  • Collect the distillate, which will separate into an organic and an aqueous layer.

  • The reaction is continued until the distillation of the product ceases.

  • Separate the organic layer from the collected distillate.

  • The crude 2,3-dichloro-1,3-butadiene can be further purified by fractional distillation.

Quantitative Data for Dehydrochlorination
ParameterValueReference
Starting MaterialThis compound[3]
Product2,3-Dichloro-1,3-butadiene[3]
Dehydrochlorinating AgentAqueous lime (Ca(OH)₂) slurry[3]
Reaction ConditionReflux[3]
Boiling Point of Product/Water Azeotrope~79°C[3]

Other Potential Applications

While the primary application of this compound is in the synthesis of 2,3-dichloro-1,3-butadiene, its chemical structure suggests potential for other synthetic transformations. As a polychlorinated alkane, it can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.[1][4] However, specific examples of its use in the synthesis of heterocyclic compounds or as a key intermediate in drug development are not extensively documented in the reviewed literature. Researchers may explore its reactivity with various nucleophiles to generate novel substituted butane (B89635) derivatives.

Visualizations

Synthesis_of_meso_Tetrachlorobutane start trans-1,4-Dichlorobutene-2 product meso-1,2,3,4-Tetrachlorobutane start->product Chlorination 50-100°C reagent Cl2 (gas) reagent->product

Caption: Synthesis of meso-1,2,3,4-tetrachlorobutane.

Dehydrochlorination_of_Tetrachlorobutane start This compound intermediate Trichlorobutenes start->intermediate Dehydrochlorination reagent Ca(OH)2 (aq) reagent->intermediate product 2,3-Dichloro-1,3-butadiene intermediate->product Dehydrochlorination

Caption: Dehydrochlorination to 2,3-dichloro-1,3-butadiene.

Experimental_Workflow_Synthesis cluster_synthesis Synthesis of meso-1,2,3,4-Tetrachlorobutane A Charge Reactor with trans-1,4-dichlorobutene-2 B Heat to 70°C A->B C Slowly add Cl2 gas B->C D Monitor by GC C->D E Purge with N2 D->E F Crystallize from Isopropyl Alcohol E->F G Filter and Dry Product F->G

Caption: Experimental workflow for synthesis.

Experimental_Workflow_Dehydrochlorination cluster_dehydro Synthesis of 2,3-Dichloro-1,3-butadiene H Prepare Ca(OH)2 slurry I Add this compound and inhibitor H->I J Reflux and Distill I->J K Collect Azeotrope J->K L Separate Organic Layer K->L M Purify by Distillation L->M

Caption: Experimental workflow for dehydrochlorination.

References

Application Notes and Protocols for the Synthesis of meso-1,2,3,4-Tetrachlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of meso-1,2,3,4-tetrachlorobutane, a valuable intermediate in organic synthesis. The featured method is the liquid-phase chlorination of trans-1,4-dichlorobutene-2, which is known for its high yield and selectivity for the desired meso-isomer.[1] This protocol is intended for laboratory-scale synthesis and includes information on reagents, reaction conditions, purification, and characterization of the final product.

Introduction

meso-1,2,3,4-Tetrachlorobutane is a chlorinated alkane with the chemical formula C₄H₆Cl₄. Due to the presence of two chiral centers, it can exist as stereoisomers. The meso form is achiral due to an internal plane of symmetry and is often the desired isomer for specific applications, such as the synthesis of 2,3-dichloro-1,3-butadiene.[2] The synthesis method detailed herein is an adaptation of an established industrial process that favors the formation of the meso-isomer over the racemic dl-isomer by controlling the reaction conditions.[1]

Experimental Protocol

The synthesis of meso-1,2,3,4-tetrachlorobutane is achieved through the liquid-phase chlorination of trans-1,4-dichlorobutene-2.

Materials and Reagents:

  • trans-1,4-Dichlorobutene-2 (Starting Material)

  • Chlorine gas (Reagent)

  • Nitrogen gas (Inert gas)

  • Isopropyl alcohol (for crystallization)

  • Anhydrous solvent (e.g., carbon tetrachloride, optional)

  • Standard laboratory glassware (three-necked round-bottom flask, condenser, gas inlet tube, thermometer, magnetic stirrer)

  • Gas flow meter

  • Heating mantle

  • Filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Reaction Setup:

    • A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a thermometer, and a condenser. The outlet of the condenser should be connected to a suitable trap for unreacted chlorine gas.

    • The entire apparatus should be assembled in a well-ventilated fume hood.

    • The system is flushed with nitrogen gas to ensure an inert atmosphere.

  • Charging the Reactor:

    • The flask is charged with trans-1,4-dichlorobutene-2.

    • If a solvent is to be used, it is added to the flask at this stage. The use of a solvent is optional but can aid in temperature control.

  • Reaction:

    • The reaction mixture is heated to a temperature between 50°C and 100°C with vigorous stirring.[1]

    • Once the desired temperature is reached, a slow stream of chlorine gas is introduced through the gas inlet tube.

    • The rate of chlorine addition is critical for the selective formation of the meso-isomer and should be maintained between 0.01 and 2.0 mole percent per minute based on the initial amount of trans-1,4-dichlorobutene-2.[1]

    • The reaction is continued until the desired conversion is achieved, which can be monitored by gas chromatography. A slight excess of chlorine may be required.

  • Work-up:

    • Upon completion of the reaction, the chlorine gas flow is stopped, and the system is purged with nitrogen gas to remove any unreacted chlorine.

    • The reaction mixture is allowed to cool to room temperature.

  • Purification by Fractional Crystallization:

    • The crude product is diluted with approximately half its volume of isopropyl alcohol.[2]

    • The mixture is stirred rapidly and cooled to room temperature to induce crystallization of the meso-1,2,3,4-tetrachlorobutane.

    • The resulting crystals are collected by vacuum filtration using a Büchner funnel.

    • The crystals are washed with a small amount of cold isopropyl alcohol to remove residual impurities.

    • The purified crystals are dried under vacuum. This procedure can yield meso-1,2,3,4-tetrachlorobutane with a purity of over 99%.[2]

Safety Precautions:

  • trans-1,4-Dichlorobutene-2 is a toxic and corrosive substance. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

  • Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate safety measures should be in place for handling compressed gases.

  • The reaction should be conducted under an inert atmosphere to prevent side reactions.

Data Presentation

ParameterValueReference
Starting Material trans-1,4-Dichlorobutene-2[1]
Reagent Chlorine Gas[1]
Reaction Temperature 50-100 °C[1]
Chlorine Addition Rate 0.01-2.0 mole %/min[1]
Solvent (optional) Carbon Tetrachloride
Yield of meso-isomer >90% conversion[2]
Purity after Cryst. >99%[2]
Purification Method Fractional Crystallization[2]
Crystallization Solv. Isopropyl Alcohol[2]

Characterization

The final product can be characterized by standard analytical techniques:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • Gas Chromatography (GC): To assess the purity of the product and quantify any isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra can be used to confirm the structure of meso-1,2,3,4-tetrachlorobutane. While specific chemical shifts are not detailed in readily available literature, spectral data are available from commercial suppliers such as Aldrich Chemical Company.[3]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Visualizations

Synthesis_Workflow Start Start: Reagents Reactor Reaction Vessel (trans-1,4-dichlorobutene-2) Start->Reactor Reaction Chlorination Reaction Reactor->Reaction Chlorine Chlorine Gas Chlorine->Reaction Slow addition Heating Heating (50-100°C) Heating->Reaction Stirring Stirring Stirring->Reaction Purge N₂ Purge Reaction->Purge Cooling Cooling to RT Crude Crude Product Cooling->Crude Purge->Cooling Crystallization Fractional Crystallization (Isopropyl Alcohol) Crude->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying FinalProduct Final Product: meso-1,2,3,4-tetrachlorobutane Drying->FinalProduct

Caption: Workflow for the synthesis of meso-1,2,3,4-tetrachlorobutane.

References

Applications of 1,2,3,4-Tetrachlorobutane in Polymer Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the applications of 1,2,3,4-tetrachlorobutane (B46602) in polymer chemistry. The primary role of this compound is as a key intermediate in the synthesis of the specialty monomer, 2,3-dichloro-1,3-butadiene (B161454), which is subsequently used to produce unique polymers with enhanced properties.

Application Notes

This compound, a chlorinated hydrocarbon with the chemical formula C4H6Cl4, serves as a crucial precursor in the production of specialty polymers.[1] Its most significant application in polymer chemistry is its conversion to 2,3-dichloro-1,3-butadiene, a monomer that can be polymerized to create synthetic rubbers with properties tailored for specific, demanding applications.[2][3]

The dehydrochlorination of this compound yields 2,3-dichloro-1,3-butadiene, a colorless liquid that is more prone to polymerization than its more common counterpart, chloroprene (B89495) (2-chloro-1,3-butadiene).[3] This monomer is particularly valuable as a comonomer in the production of specialty rubbers, where it can be incorporated to enhance properties such as heat resistance.[3] While it is often used in copolymers, 2,3-dichloro-1,3-butadiene can also be homopolymerized.[3]

The polymers derived from 2,3-dichloro-1,3-butadiene are noted for their thermal stability. However, they can be subject to degradation at high temperatures, a process that can be catalyzed by materials like iron. To counter this, stabilization packages, often including a combination of hypophosphite salts and phenolic or amine antioxidants, are employed to enable melt fabrication processes such as injection molding and extrusion.[4] The resulting polymers have good electrical and mechanical properties and find use in applications such as films and fibers.[4]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloro-1,3-butadiene from this compound via Dehydrochlorination

This protocol is based on the dehydrochlorination of this compound using an aqueous lime slurry, as described in U.S. Patent 2,626,964.[5]

Materials:

  • This compound (either solid meso-isomer, liquid dl-racemate, or a mixture)

  • Calcium hydroxide (B78521) (lime)

  • Water

  • Polymerization inhibitor (e.g., phenyl-beta-naphthylamine)

  • Wetting agent

  • Nitrogen gas

Equipment:

  • Three-necked reaction flask (e.g., 5-liter)

  • Reflux condenser

  • Fractionating column

  • Heating mantle

  • Stirrer

  • Thermometer

  • Collection vessel

Procedure:

  • Charge the reaction flask with this compound and an aqueous slurry of calcium hydroxide.

  • Add a polymerization inhibitor to the system. The patent suggests keeping the packing in the fractionating column wet with a slurry of phenyl-beta-naphthylamine and a wetting agent in water.[5]

  • Purge the system with nitrogen to create an inert atmosphere.

  • Heat the mixture to reflux with continuous stirring. The dehydrochlorination reaction will commence.

  • Monitor the temperature of the vapors at the top of the fractionating column. A mixture of 2,3-dichloro-1,3-butadiene and water will boil at approximately 79°C.[5]

  • When the vapor temperature approaches 81°C, begin collecting the condensate. This condensate will be an azeotropic mixture of 2,3-dichloro-1,3-butadiene and water.[5]

  • Continue the reflux and collection until the desired conversion is achieved.

  • The collected product, 2,3-dichloro-1,3-butadiene, can be separated from the water and further purified if necessary. The final product will contain some unreacted trichlorobutenes which can be separated by distillation.[5]

Protocol 2: Solution Polymerization of 2,3-Dichloro-1,3-butadiene

This protocol is adapted from a procedure described in U.S. Patent 2,915,495 for the synthesis of poly(2,3-dichloro-1,3-butadiene).[4]

Materials:

  • 2,3-Dichloro-1,3-butadiene (monomer)

  • Xylene (solvent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (B129727) (non-solvent for precipitation)

  • Nitrogen gas

Equipment:

  • Glass reaction vessel with a stirrer and reflux condenser

  • Heating mantle or oil bath

  • Blender (for precipitation)

  • Filtration apparatus

  • Drying oven

Procedure:

  • Under a nitrogen atmosphere, charge the glass reaction vessel with xylene, 2,3-dichloro-1,3-butadiene, and AIBN.

  • Heat the reaction mixture to 100°C with agitation for a period of two hours.

  • After the polymerization period, cool the resulting polymer solution.

  • Precipitate the polymer by mixing the solution with methanol in a blender to form a slurry.

  • Filter the precipitated polymer.

  • Wash the polymer with fresh methanol.

  • Dry the solid white polymer. The inherent viscosity of the resulting polymer can be measured in a suitable solvent like monochlorobenzene at 90°C.[4]

Data Presentation

Table 1: Synthesis of meso-1,2,3,4-Tetrachlorobutane from trans-1,4-Dichloro-2-butene (B41546). [2]

ParameterValue
Starting Materialtrans-1,4-Dichloro-2-butene
ReactantElemental Chlorine
Reaction Temperature70-75°C
Chlorine to Dichlorobutene Mole Ratio1.03
Conversion of Dichlorobutene97.5%
Ratio of meso to d,l-isomers90:10
Total Yield of this compoundNearly Theoretical

Table 2: Solution Polymerization of 2,3-Dichloro-1,3-butadiene. [4]

ComponentAmount
2,3-Dichloro-1,3-butadiene420 g
Xylene (solvent)840 g
Azobisisobutyronitrile (AIBN)0.422 g
Reaction Temperature100°C
Reaction Time2 hours
Polymer Yield417 g
Inherent Viscosity0.96

Visualizations

G cluster_0 Synthesis of 2,3-Dichloro-1,3-butadiene cluster_1 Polymerization This compound This compound Dehydrochlorination Dehydrochlorination This compound->Dehydrochlorination Aqueous Lime Slurry 2,3-Dichloro-1,3-butadiene 2,3-Dichloro-1,3-butadiene Dehydrochlorination->2,3-Dichloro-1,3-butadiene Polymerization Polymerization 2,3-Dichloro-1,3-butadiene->Polymerization Initiator (e.g., AIBN) Poly(2,3-dichloro-1,3-butadiene) Poly(2,3-dichloro-1,3-butadiene) Polymerization->Poly(2,3-dichloro-1,3-butadiene) G This compound This compound Monomer_Synthesis Monomer Synthesis (Dehydrochlorination) This compound->Monomer_Synthesis 2,3-Dichloro-1,3-butadiene 2,3-Dichloro-1,3-butadiene Monomer_Synthesis->2,3-Dichloro-1,3-butadiene Polymerization Polymerization 2,3-Dichloro-1,3-butadiene->Polymerization Specialty_Polymer Specialty Polymer (e.g., Synthetic Rubber) Polymerization->Specialty_Polymer

References

Application Notes and Protocols for 1,2,3,4-Tetrachlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1,2,3,4-Tetrachlorobutane (B46602) is a chlorinated hydrocarbon with the chemical formula C4H6Cl4.[1] It is classified as a chloroalkane and a volatile organic compound.[2][3][4] This document provides detailed procedures for the safe handling and storage of this compound in a laboratory setting. Adherence to these protocols is crucial to minimize risks and ensure the safety of all personnel.

Hazard Identification and Data

This compound is a hazardous substance that poses significant health risks. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] The United Nations designated GHS hazard class pictogram is an irritant, with a "Warning" signal word.[1]

Quantitative Data Summary:

PropertyValueSource
Molecular FormulaC4H6Cl4[2]
Molecular Weight195.9 g/mol [2][5]
Melting Point (meso form)~73°C[1]
GHS Hazard StatementsH302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled[1][2]

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is required before handling this compound. The following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[6][7] A face shield should be used when there is a risk of splashing.

  • Skin Protection: Wear fire/flame resistant and impervious clothing.[6][7] Chemical impermeable gloves are required and must be inspected before use.[6] Thicker gloves generally offer better protection.[8] Contaminated work clothing should not be allowed out of the workplace.[9]

  • Respiratory Protection: Work should be conducted in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[6][7]

  • Footwear: Chemical-resistant boots with steel toe and shank are recommended.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated place, such as a chemical fume hood.[6]

  • Avoid Contact: Avoid all personal contact, including inhalation.[9] Prevent contact with skin and eyes.[6]

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols.[6][7]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[6][7]

  • Hygiene: Do not eat, drink, or smoke when using this product.[9][10] Always wash hands with soap and water after handling.[9][10]

Storage Procedures
  • Container: Store in the original, tightly closed container.[6][7][9][10]

  • Location: Store in a dry, cool, and well-ventilated area.[6][7][9][10]

  • Incompatibilities: Store away from incompatible materials such as alkali metals, finely divided metals (e.g., Al, Mg, Zn), strong acids, strong bases, and strong oxidizing agents.[10] Also, store apart from foodstuff containers.[6][7][9]

  • Container Integrity: Protect containers against physical damage and check regularly for leaks.[9]

Spill and Leak Procedures
  • Evacuate: Evacuate unnecessary personnel from the spill area.[6][10]

  • Ventilate: Ensure adequate ventilation.[6][10]

  • Remove Ignition Sources: Remove all sources of ignition.[6]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[6]

  • Personal Protection: Wear appropriate PPE as described in section 2.1.[6]

  • Clean-up:

    • For small spills, absorb with a dry chemical absorbent.[10]

    • For large spills, dike for recovery or absorb with appropriate material.[10]

    • Collect and arrange for disposal in suitable, closed containers.[6] Use spark-proof tools and explosion-proof equipment.[6]

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[6]

First-Aid Measures
  • General Advice: Consult a physician and show them the Safety Data Sheet.[11]

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[6]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[6]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepareWorkArea Prepare Well-Ventilated Work Area SelectPPE->PrepareWorkArea DispenseChemical Dispense this compound PrepareWorkArea->DispenseChemical PerformExperiment Perform Experiment DispenseChemical->PerformExperiment Spill Spill or Leak Occurs DispenseChemical->Spill StoreChemical Store in Tightly Closed Container PerformExperiment->StoreChemical Exposure Personnel Exposure PerformExperiment->Exposure Segregate Segregate from Incompatibles StoreChemical->Segregate Evacuate Evacuate Area Spill->Evacuate ContainSpill Contain Spill Spill->ContainSpill CleanupSpill Clean Up Spill Spill->CleanupSpill FirstAid Administer First Aid Exposure->FirstAid

References

experimental procedure for free-radical chlorination of 1-chlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

An extensive body of research has been dedicated to understanding the intricacies of free-radical halogenation reactions. This application note provides a detailed experimental protocol for the free-radical chlorination of 1-chlorobutane (B31608), a reaction that serves as a fundamental model for studying selectivity in aliphatic chain substitution. The procedure outlines the use of sulfuryl chloride as the chlorinating agent and a radical initiator, followed by product analysis using gas chromatography.

The reaction yields a mixture of dichlorobutane isomers, and the distribution of these products is influenced by several factors, including the statistical probability of hydrogen abstraction, the stability of the resulting free radical, and the polar effects exerted by the chlorine substituent already present on the molecule.[1][2]

Reaction Mechanism Overview

The free-radical chlorination of 1-chlorobutane proceeds via a classic chain reaction mechanism, which is divided into three key stages: initiation, propagation, and termination.[3][4][5]

  • Initiation: The reaction begins with the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), upon heating or UV irradiation.[6] The resulting radicals then react with sulfuryl chloride (SO₂Cl₂) to generate the chlorine radical (Cl•), which is the key chain-carrying species.[6]

  • Propagation: This stage consists of two repeating steps. First, a chlorine radical abstracts a hydrogen atom from a 1-chlorobutane molecule, creating a chlorobutyl radical and a molecule of hydrogen chloride (HCl).[3] Second, the chlorobutyl radical reacts with a molecule of sulfuryl chloride to yield a dichlorobutane product and a new chlorine radical, which can then continue the chain reaction.[7]

  • Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species.[3][5] This can occur through the combination of two chlorine radicals, two chlorobutyl radicals, or a chlorine and a chlorobutyl radical.[3]

Factors Influencing Product Distribution

The distribution of the four possible dichlorobutane isomers (1,1-, 1,2-, 1,3-, and 1,4-dichlorobutane) is not random.[8] It is governed by the relative rates of hydrogen abstraction from the different carbon atoms in the 1-chlorobutane molecule. The key influencing factors are:

  • Radical Stability: The stability of the intermediate chlorobutyl radical plays a crucial role. The order of stability for free radicals is tertiary > secondary > primary.[6] Abstraction of a hydrogen atom that leads to a more stable secondary radical (at C2 or C3) is generally favored over one that forms a less stable primary radical (at C1 or C4).[1][9]

  • Polar Effects: The electron-withdrawing inductive effect of the chlorine atom on C1 strengthens the C-H bonds on the carbons nearest to it (C1 and C2), making them less susceptible to radical attack.[2][6] This effect diminishes with distance, making the C-H bonds on C3 and C4 relatively weaker.[6]

  • Statistical Factors: The number of available hydrogen atoms at each carbon position also influences the probability of attack at that site.[1]

  • Temperature: Lower reaction temperatures generally favor higher selectivity, as the chlorine radical has less energy and is more discriminating, preferentially abstracting the hydrogen that leads to the most stable radical intermediate.[6]

The interplay of these factors results in 1,3-dichlorobutane (B52869) being the major product, as abstraction of a hydrogen from the C3 position leads to a more stable secondary radical and is less affected by the deactivating inductive effect of the chlorine at C1.[1]

Quantitative Data Summary

The product distribution of the free-radical chlorination of 1-chlorobutane can be analyzed by gas chromatography (GC). The percentage of each dichlorobutane isomer in the product mixture reflects the relative reactivity of the C-H bonds at each position.

Dichlorobutane IsomerPosition of ChlorinationNumber of HydrogensTypical Product Distribution (%)Relative Reactivity per H
1,1-DichlorobutaneC127%1.0
1,2-DichlorobutaneC2224%3.4
1,3-DichlorobutaneC3245%6.4
1,4-DichlorobutaneC4324%2.3

Note: The values presented are typical and can vary based on specific reaction conditions such as temperature. The relative reactivity is calculated by dividing the product percentage by the number of available hydrogens for that position and normalizing to the C1 position.

Experimental Protocol

This protocol details the procedure for the free-radical chlorination of 1-chlorobutane using sulfuryl chloride and AIBN as the radical initiator.

Materials and Reagents:

  • 1-Chlorobutane (in large excess)[10]

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN) or 2,2'-Azobis(2-methylpropionitrile)

  • 5% Sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Stir bar or boiling chips

  • Separatory funnel

  • Gas trap for HCl and SO₂ gases[7]

  • Gas chromatograph (GC) or GC-MS system for analysis

Procedure:

  • Reaction Setup:

    • To a clean, dry 50 mL round-bottom flask containing a stir bar, add a significant molar excess of 1-chlorobutane (e.g., 10 mL).[7][10] Using an excess of the alkane favors monochlorination and reduces the formation of polychlorinated products.[6]

    • In a fume hood, carefully add sulfuryl chloride (e.g., 4 mL) to the reaction flask, followed by a catalytic amount of AIBN (e.g., 0.1 g).[7] Caution: Sulfuryl chloride is corrosive and noxious and should be handled with care.[10]

    • Attach a reflux condenser to the flask and set up a gas trap containing a basic solution (e.g., water or dilute NaOH) to neutralize the HCl and SO₂ gases evolved during the reaction.[6][7]

  • Initiation and Reflux:

    • Heat the mixture to a gentle reflux (approximately 80°C) using a heating mantle.[6][10]

    • Allow the reaction to proceed under reflux for 20-30 minutes.[6] The progress of the reaction can be monitored by the evolution of gases.[6]

  • Workup and Purification:

    • After the reflux period, cool the reaction mixture to room temperature.[6]

    • Transfer the cooled mixture to a separatory funnel.

    • Wash the organic layer with 20 mL portions of 5% sodium bicarbonate solution until the mixture is basic to litmus (B1172312) paper.[7] This step neutralizes and removes any remaining acidic byproducts. Be sure to vent the separatory funnel frequently to release pressure from CO₂ evolution.[7]

    • Wash the organic layer with 20 mL of saturated sodium chloride solution (brine) to aid in the separation of the aqueous and organic layers.[7]

    • Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate.[7]

  • Product Analysis:

    • Decant or filter the dried organic layer to remove the drying agent.

    • The resulting solution contains the mixture of dichlorobutane isomers along with unreacted 1-chlorobutane.

    • Analyze the product mixture using gas chromatography (GC) or GC-Mass Spectrometry (GC-MS) to separate and quantify the different dichlorobutane isomers.[1][11] The components will typically elute in order of their boiling points.[12]

Diagrams

G Free-Radical Chlorination of 1-Chlorobutane cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 1-Chlorobutane 1-Chlorobutane Initiator AIBN, Heat (Δ) SO2Cl2 Sulfuryl Chloride 1,1-Dichlorobutane 1,1-Dichlorobutane Initiator->1,1-Dichlorobutane forms 1,2-Dichlorobutane 1,2-Dichlorobutane Initiator->1,2-Dichlorobutane forms 1,3-Dichlorobutane 1,3-Dichlorobutane Initiator->1,3-Dichlorobutane forms 1,4-Dichlorobutane 1,4-Dichlorobutane Initiator->1,4-Dichlorobutane forms

Caption: Overall reaction scheme for the chlorination of 1-chlorobutane.

G Experimental Workflow Start Start Setup 1. Reaction Setup (1-Chlorobutane, SO2Cl2, AIBN) Start->Setup Reflux 2. Reflux (80°C, 20-30 min) Setup->Reflux Workup 3. Workup (NaHCO3 & Brine Wash) Reflux->Workup Drying 4. Drying (Anhydrous Na2SO4) Workup->Drying Analysis 5. GC-MS Analysis Drying->Analysis End Data Analysis->End

Caption: Step-by-step workflow for the experimental procedure.

Troubleshooting Guide

  • Low or No Product Yield:

    • Possible Cause: Ineffective initiation of the reaction.[6]

    • Solution: Ensure the radical initiator (AIBN) is not expired and has been stored correctly. For thermal initiation, confirm the reaction has reached the necessary temperature for the initiator to decompose.[6]

    • Possible Cause: Presence of radical inhibitors like oxygen.[6]

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Significant Formation of Polychlorinated Products:

    • Possible Cause: High concentration of the chlorinating agent relative to the substrate.[6]

    • Solution: Use a large excess of 1-chlorobutane relative to sulfuryl chloride to increase the probability that a chlorine radical will encounter a 1-chlorobutane molecule rather than a dichlorobutane product.[6]

  • Product Distribution Does Not Favor the Expected Isomer:

    • Possible Cause: The reaction temperature is too high, which reduces selectivity.[6]

    • Solution: Decreasing the reaction temperature will generally increase the selectivity for the formation of the product derived from the most stable radical intermediate (1,3-dichlorobutane).[6] Consider running the reaction at a lower temperature, although this may require a longer reaction time.[6]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,4-Tetrachlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 1,2,3,4-tetrachlorobutane (B46602) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials for the synthesis of this compound are 3,4-dichloro-1-butene (B1205564) and trans-1,4-dichlorobutene-2.[1][2] The chlorination of these precursors is a primary industrial method. Other methods include the direct chlorination of butane (B89635) or 1,3-butadiene, though these can lead to a wider range of chlorinated products.[3]

Q2: What are the major isomers of this compound, and why is their ratio important?

A2: this compound exists as two main stereoisomers: the meso form and a racemic mixture of two enantiomers (dl-isomers). The ratio of these isomers is critical as the meso-isomer is often the desired product for subsequent reactions, such as the synthesis of 2,3-dichloro-1,3-butadiene.[1] The physical properties of the isomers differ, with the meso form having a higher melting point, which is utilized in its purification.

Q3: What is a typical yield for the synthesis of this compound?

A3: The yield of this compound, particularly the desired meso-isomer, is highly dependent on the reaction conditions. With optimized processes, it is possible to achieve a high conversion of the starting dichlorobutene (B78561) with a high selectivity for the meso-isomer. For instance, by controlling the rate of chlorine addition during the chlorination of trans-1,4-dichlorobutene-2, high yields of the meso-isomer can be achieved.[1] One patented process reports a dichlorobutene conversion of 97.5% with a meso to dl-isomer ratio of 90:10, resulting in a virtually theoretical total yield of this compound.

Q4: How can the meso- and dl-isomers of this compound be separated?

A4: The meso- and dl-isomers can be effectively separated by fractional crystallization. This technique leverages the difference in melting points and solubilities of the isomers. The meso-isomer, having a higher melting point, can be selectively crystallized from the reaction mixture, often by cooling and using an appropriate solvent like isopropyl alcohol to facilitate precipitation.[1]

Troubleshooting Guide

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction - Verify Stoichiometry: Ensure the correct molar ratio of chlorine to the dichlorobutene starting material is used. A slight excess of chlorine may be necessary to drive the reaction to completion, but a large excess can lead to over-chlorination. - Reaction Time: Monitor the reaction progress using techniques like gas chromatography (GC) to ensure it has gone to completion. - Reaction Temperature: The reaction temperature is a critical parameter. For the chlorination of trans-1,4-dichlorobutene-2, a temperature range of 50°C to 100°C is preferred.[1]
Formation of Byproducts - Control Chlorine Addition Rate: A slow and controlled addition of chlorine gas is crucial to minimize the formation of higher chlorinated butanes (e.g., pentachlorobutanes).[1] A recommended rate is between 0.01 to 2.0 mole percent per minute based on the initial amount of dichlorobutene.[1] - Solvent Selection: The choice of solvent can influence byproduct formation. Carbon tetrachloride has been used in industrial processes.[2] - Purity of Starting Materials: Impurities in the starting dichlorobutene can lead to side reactions. Ensure the purity of the starting material before use.
Issue 2: Undesirable Isomer Ratio (Low meso-isomer Content)
Possible Cause Troubleshooting Step
Suboptimal Reaction Temperature The reaction temperature significantly influences the isomer ratio. For the chlorination of trans-1,4-dichloro-2-butene (B41546), temperatures between 70°C and 100°C have been shown to favor the formation of the meso-isomer.
High Local Chlorine Concentration High concentrations of chlorine can lead to a less selective reaction. Maintaining a low concentration of chlorine throughout the reaction by slow addition and efficient stirring is key to maximizing the meso-isomer yield.[2]
Presence of Radical Initiators The reaction mechanism can be influenced by the presence of radical initiators. To favor the ionic addition mechanism that leads to the desired meso-isomer, the presence of free radical inhibitors can be beneficial.
Issue 3: Solidification of the Reaction Mixture
Possible Cause Troubleshooting Step
Precipitation of the meso-isomer The meso-isomer of this compound has a higher melting point than the dl-isomer and can precipitate out of the reaction mixture, especially at lower temperatures. Running the reaction at a temperature above the melting point of the meso-isomer (around 70-75°C) can prevent this.[1]
Formation of Insoluble Byproducts In some cases, solid byproducts may form. A patent suggests that solid formation during the chlorination of 3,4-dichloro-1-butene can be addressed by filtering the reactant solution during the reaction.[4]

Experimental Protocols

Protocol 1: High-Yield Synthesis of meso-1,2,3,4-Tetrachlorobutane

This protocol is based on the controlled chlorination of trans-1,4-dichlorobutene-2 to maximize the yield of the meso-isomer.[1]

Materials:

  • trans-1,4-dichlorobutene-2

  • Chlorine gas

  • Nitrogen gas

  • Reaction vessel equipped with a stirrer, gas inlet tube, condenser, and temperature control.

Procedure:

  • Charge the reaction vessel with trans-1,4-dichlorobutene-2.

  • Heat the reaction vessel to the desired temperature (e.g., 70-75°C) under a nitrogen atmosphere with stirring.

  • Slowly introduce chlorine gas into the reaction mixture at a controlled rate of approximately 0.01 to 2.0 mole percent per minute based on the initial amount of trans-1,4-dichlorobutene-2.

  • Maintain the reaction temperature throughout the chlorine addition.

  • Monitor the reaction progress by periodically taking samples and analyzing them by gas chromatography to determine the conversion of the starting material and the isomer ratio.

  • Once the reaction is complete, stop the chlorine flow and purge the reaction vessel with nitrogen to remove any unreacted chlorine.

  • The crude product can then be purified by fractional crystallization.

Protocol 2: Purification of meso-1,2,3,4-Tetrachlorobutane by Fractional Crystallization

This protocol describes the separation of the meso-isomer from the dl-isomers based on its lower solubility at cooler temperatures.[1]

Materials:

  • Crude this compound mixture

  • Isopropyl alcohol (or other suitable solvent)

  • Filtration apparatus (e.g., Büchner funnel)

  • Cooling bath

Procedure:

  • Dilute the crude reaction mixture with approximately half its volume of isopropyl alcohol.

  • Stir the mixture rapidly while allowing it to cool to room temperature (around 20-25°C).

  • Further cool the mixture in an ice bath to induce crystallization of the meso-isomer.

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold isopropyl alcohol to remove residual impurities.

  • Dry the crystals. The purity of the meso-1,2,3,4-tetrachlorobutane can be analyzed by techniques such as gas chromatography and melting point determination.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield and Isomer Ratio of this compound Synthesis

Starting MaterialTemperature (°C)Chlorine Addition Rate (mol%/min)SolventCatalyst/InhibitorDichlorobutene Conversion (%)meso:dl Isomer RatioReference
trans-1,4-dichloro-2-butene70-75~0.5NoneFree radical inhibitor97.590:10[3]
trans-1,4-dichloro-2-butene50Not specifiedNot specifiedNot specified4095.6:4.4[3]
trans-1,4-dichlorobutene-250-1000.01 - 2.0Optional (e.g., CCl4)Non-catalyticHighHigh (favors meso)[1]
3,4-dichloro-1-buteneNot specifiedControlledCCl4 or fluorinated solventNot specifiedHighFavors meso[2]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification start Start: Charge Reactor with Dichlorobutene heat Heat to Reaction Temperature (e.g., 70-75°C) start->heat add_cl2 Slowly Add Chlorine Gas (Controlled Rate) heat->add_cl2 monitor Monitor Reaction by GC add_cl2->monitor monitor->add_cl2 Continue if incomplete purge Purge with Nitrogen monitor->purge Reaction Complete crude_product Crude this compound purge->crude_product add_solvent Add Isopropyl Alcohol crude_product->add_solvent cool Cool to Induce Crystallization add_solvent->cool filter Vacuum Filtration cool->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals wash->dry final_product Pure meso-1,2,3,4-Tetrachlorobutane dry->final_product

Caption: Experimental workflow for the synthesis and purification of meso-1,2,3,4-tetrachlorobutane.

troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction byproducts Byproduct Formation low_yield->byproducts verify_stoichiometry Verify Stoichiometry incomplete_reaction->verify_stoichiometry optimize_time_temp Optimize Reaction Time & Temperature incomplete_reaction->optimize_time_temp control_cl2_rate Control Chlorine Addition Rate byproducts->control_cl2_rate check_purity Check Starting Material Purity byproducts->check_purity

Caption: Troubleshooting guide for addressing low yield in this compound synthesis.

References

Technical Support Center: Resolving Meso and DL Isomers of 1,2,3,4-Tetrachlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the resolution of meso and dl-isomers of 1,2,3,4-tetrachlorobutane (B46602). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.

Troubleshooting and FAQs

This section addresses common issues encountered during the separation of this compound isomers.

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental principle behind the separation of meso and dl-1,2,3,4-tetrachlorobutane? A1: The separation is primarily based on the significant difference in the physical properties of the stereoisomers. The meso isomer, due to its internal plane of symmetry, has a much higher melting point and is a solid at room temperature, while the dl-racemic mixture is a liquid.[1] This substantial difference in melting points allows for their separation by fractional crystallization.

  • Q2: Which separation method is most effective for isolating the meso isomer? A2: Fractional crystallization is a highly effective and industrially viable method for separating the meso form from the dl-racemic mixture of this compound.[2] The process exploits the lower solubility and higher melting point of the meso isomer, allowing it to crystallize out of a solution while the dl-isomers remain in the liquid phase. Fractional distillation can also be employed as a separation technique.[3]

  • Q3: How can I resolve the dl-racemic mixture into its individual d- and l-enantiomers? A3: The resolution of the dl-racemic mixture requires a different approach since enantiomers have identical physical properties in an achiral environment. This process typically involves the use of a chiral resolving agent to form diastereomeric derivatives, which will have different physical properties and can be separated by methods like fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomers.

  • Q4: Are there any safety precautions I should be aware of when handling this compound? A4: Yes, this compound is a chlorinated hydrocarbon and should be handled with appropriate safety measures. It is advisable to work in a well-ventilated area or a fume hood and wear personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of meso-isomer crystals Incomplete crystallization.Ensure the solution is cooled sufficiently and for an adequate amount of time to allow for maximum crystallization of the meso-isomer.
The concentration of the meso-isomer in the initial mixture is low.Optimize the synthesis of this compound to favor the formation of the meso-isomer.[3]
Crystals are oily or impure Rapid crystallization trapping impurities.Slow down the cooling rate during crystallization to allow for the formation of purer crystals.
Inadequate washing of the crystals.Wash the filtered crystals thoroughly with a cold, appropriate solvent to remove the residual dl-isomers.
Difficulty in separating dl-enantiomers Ineffective chiral resolving agent.Experiment with different chiral resolving agents to find one that forms diastereomeric derivatives with a significant difference in solubility.
Co-crystallization of diastereomers.Optimize the crystallization solvent and temperature to maximize the solubility difference between the diastereomeric derivatives.

Quantitative Data

The following table summarizes the known physical properties of the meso and dl isomers of this compound.

Propertymeso-1,2,3,4-Tetrachlorobutanedl-1,2,3,4-Tetrachlorobutane
Melting Point ~73 °C[1]Liquid at room temperature (<0 °C)[1]
Boiling Point 212.6 °C at 760 mmHg[4]Not specified
Density 1.39 g/cm³[4]Not specified
Specific Rotation ([α]D) 0° (achiral)d-isomer: (+) valuel-isomer: (-) value(Specific values not found in the provided search results)

Experimental Protocols

1. Resolution of meso- and dl-Isomers by Fractional Crystallization

This protocol is based on the principle of separating the solid meso-isomer from the liquid dl-racemic mixture.

Methodology:

  • Dissolution: Dissolve the crude mixture of this compound isomers in a suitable solvent, such as isopropyl alcohol. The amount of solvent should be sufficient to dissolve the mixture upon gentle heating.[3]

  • Cooling and Crystallization: Slowly cool the solution to a temperature of approximately 21-24 °C (70-75 °F).[3] The meso-isomer, being less soluble and having a higher melting point, will selectively crystallize out of the solution.

  • Filtration: Separate the crystallized meso-isomer from the mother liquor (which contains the dl-isomers) by filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering mother liquor containing the dl-isomers.[3]

  • Drying: Dry the purified meso-1,2,3,4-tetrachlorobutane crystals. The purity can be checked by melting point analysis. A sharp melting point around 73 °C indicates high purity.

  • Isolation of dl-Isomers: The dl-racemic mixture can be recovered from the mother liquor by evaporating the solvent.

Visualizations

Logical Workflow for Resolution of this compound Isomers

G start Crude Mixture (meso + dl-isomers) dissolve Dissolve in Isopropyl Alcohol start->dissolve cool Cool to 21-24 °C dissolve->cool crystallize Fractional Crystallization cool->crystallize filter Filtration crystallize->filter meso Solid: meso-Isomer (Crystals) filter->meso Solid Phase dl_liquor Liquid: dl-Isomers (Mother Liquor) filter->dl_liquor Liquid Phase wash Wash with Cold Solvent meso->wash evaporate Evaporate Solvent dl_liquor->evaporate dry Dry Crystals wash->dry pure_meso Pure meso-1,2,3,4-tetrachlorobutane dry->pure_meso dl_racemate dl-Racemic Mixture evaporate->dl_racemate resolve_dl Resolve dl-mixture (e.g., with chiral agent) dl_racemate->resolve_dl d_isomer d-enantiomer resolve_dl->d_isomer l_isomer l-enantiomer resolve_dl->l_isomer

Caption: Workflow for the resolution of meso and dl-1,2,3,4-tetrachlorobutane isomers.

References

Technical Support Center: Scale-Up of 1,2,3,4-Tetrachlorobutane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of 1,2,3,4-tetrachlorobutane (B46602) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The most common industrial methods for producing this compound involve the chlorination of dichlorobutene (B78561) isomers. The two primary starting materials are:

Direct chlorination of butane (B89635) is a less selective method and often leads to a complex mixture of chlorinated butanes, making it less suitable for the targeted production of this compound.

Q2: What are the main challenges encountered during the scale-up of this compound production?

A2: The primary challenges during the scale-up of this compound production include:

  • Exothermic Reaction Management: The chlorination reaction is highly exothermic, and improper heat management can lead to thermal runaway.

  • Byproduct Formation: The formation of undesired isomers (dl-isomers) and more highly chlorinated products like pentachlorobutanes is a significant issue.

  • Product Purification: Separating the desired meso-isomer from the dl-isomers and other impurities at a large scale can be challenging.

  • Corrosion: The presence of chlorine and hydrogen chloride (HCl) can lead to corrosion of reactor materials.

Q3: What are the key safety considerations for the scale-up of this process?

A3: Key safety considerations include:

  • Handling of Chlorine: Chlorine is a toxic and corrosive gas. Proper handling procedures, including the use of personal protective equipment (PPE) and leak detection systems, are essential.

  • Thermal Runaway Prevention: Implementing robust temperature control and monitoring systems is crucial to prevent uncontrolled exothermic reactions.[1]

  • Pressure Management: The reaction can generate HCl gas, leading to pressure buildup in the reactor. Adequate pressure relief systems must be in place.

  • Material Compatibility: Ensure that all reactor components and transfer lines are made of materials resistant to chlorine and HCl.

Troubleshooting Guide

Low Product Yield

Q4: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A4: Low yield can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Conversion:

    • Check Chlorine Stoichiometry: Ensure a slight excess of chlorine is used to drive the reaction to completion. However, a large excess can promote the formation of higher chlorinated byproducts.

    • Reaction Time: The reaction may not be running for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS) to determine the optimal reaction time.

  • Side Reactions:

    • Temperature Control: High temperatures can favor the formation of byproducts. Maintain the reaction temperature within the optimal range (see data table below).

    • Chlorine Feed Rate: A high chlorine feed rate can lead to localized high concentrations of chlorine, promoting the formation of pentachlorobutanes. A slow, controlled feed is recommended.

  • Product Loss During Workup:

    • Purification Method: Evaluate your purification strategy. Fractional distillation and crystallization are common methods. Ensure the parameters for these processes are optimized to minimize product loss.

    • Phase Separation Issues: If using a wash step, ensure complete phase separation to avoid loss of the organic layer.

High Levels of Impurities

Q5: I am observing a high percentage of the dl-isomer in my product. How can I increase the selectivity for the meso-isomer?

A5: Increasing the selectivity for the meso-isomer is a common challenge. Consider the following strategies:

  • Controlled Chlorine Addition: A slow and controlled introduction of chlorine gas is critical. This minimizes localized high concentrations of chlorine, which can favor the formation of the dl-isomer.

  • Reaction Temperature: Operating at the lower end of the recommended temperature range can enhance the selectivity for the meso-isomer.

  • Use of Additives: The introduction of nitric oxide has been shown to suppress the formation of the dl-isomer.

  • Starting Material: The choice of dichlorobutene isomer can influence the meso:dl ratio. Experiment with both trans-1,4-dichloro-2-butene and 3,4-dichloro-1-butene to determine the optimal precursor for your process.

Q6: How can I reduce the formation of pentachlorobutanes and other highly chlorinated byproducts?

A6: The formation of these "heavy ends" is a common issue. To minimize their formation:

  • Precise Stoichiometry: Avoid a large excess of chlorine. Use just enough to ensure complete conversion of the dichlorobutene.

  • Low Chlorine Feed Rate: A slow, continuous feed of chlorine is crucial to prevent over-chlorination.

  • Temperature Control: Higher temperatures can increase the rate of further chlorination. Maintain the reaction temperature within the optimal range.

  • Good Mixing: Ensure efficient agitation to maintain a homogenous reaction mixture and prevent localized "hot spots" with high chlorine concentrations.

Process Control and Safety

Q7: I am concerned about the exothermic nature of the reaction during scale-up. What are the best practices for managing the reaction temperature?

A7: Managing the exotherm is critical for safety and product quality. Implement the following:

  • Reactor Cooling: Utilize a reactor with a high surface area to volume ratio and an efficient cooling jacket. Ensure the cooling system has sufficient capacity to remove the heat generated.

  • Slow Reagent Addition: The rate of chlorine addition is a key parameter for controlling the rate of heat generation. A slow, controlled feed allows the cooling system to keep pace with the heat evolution.

  • Dilution: Running the reaction in a suitable solvent can help to moderate the temperature increase by increasing the thermal mass of the reaction mixture.

  • Real-time Temperature Monitoring: Use multiple temperature probes within the reactor to monitor for any localized temperature spikes.

  • Emergency Quenching System: Have a pre-defined and tested emergency quenching procedure in place in case of a thermal runaway.

Data Presentation

ParameterRecommended RangeConsequence of Deviation
Reaction Temperature 50 - 100 °CToo High: Increased byproduct formation (dl-isomer, pentachlorobutanes). Too Low: Slow reaction rate, incomplete conversion.
Chlorine Feed Rate 0.01 - 2.0 mole percent per minute (based on initial dichlorobutene)Too High: Promotes formation of undesired isomers and highly chlorinated byproducts. Too Low: Prolongs reaction time, may lead to incomplete conversion.
Pressure AtmosphericElevated: Increased risk of leaks and pressure buildup from HCl generation.
Agitation VigorousPoor Mixing: Localized overheating and high chlorine concentrations, leading to increased byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination of trans-1,4-dichloro-2-butene
  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a gas inlet tube extending below the liquid surface, and a condenser connected to a scrubber system to neutralize excess chlorine and HCl.

  • Charging the Reactor: Charge the reactor with trans-1,4-dichloro-2-butene and a suitable solvent (e.g., carbon tetrachloride).

  • Temperature Control: Circulate a coolant through the reactor jacket to bring the initial temperature to 50°C.

  • Chlorine Addition: Begin stirring the reaction mixture and introduce chlorine gas through the gas inlet tube at a controlled rate (e.g., 0.5 mole percent per minute based on the starting material).

  • Reaction Monitoring: Monitor the reaction temperature closely. Adjust the chlorine feed rate and/or the coolant flow to maintain the temperature between 70-75°C. The reaction progress can be monitored by periodically taking samples and analyzing them by GC-MS.

  • Reaction Completion: The reaction is typically complete when the exothermic reaction subsides and the temperature begins to drop.

  • Workup: Stop the chlorine flow and purge the reactor with an inert gas (e.g., nitrogen) to remove any residual chlorine and HCl.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the desired meso-1,2,3,4-tetrachlorobutane from the dl-isomer and other impurities.

Protocol 2: Purification by Fractional Crystallization
  • Dissolution: Dissolve the crude this compound mixture in a suitable solvent (e.g., ethanol) at an elevated temperature to ensure complete dissolution.

  • Cooling: Slowly cool the solution with gentle agitation. The meso-isomer, being less soluble, will crystallize out first.

  • Isolation: Isolate the crystallized meso-isomer by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the dl-isomer and other impurities.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Production start Start reactor_setup Reactor Setup (Jacketed Reactor, Stirrer, Temp Probe, Gas Inlet, Condenser) start->reactor_setup charge_reactants Charge Reactor (trans-1,4-dichloro-2-butene + Solvent) reactor_setup->charge_reactants temp_control_initial Initial Temperature Control (Set to 50°C) charge_reactants->temp_control_initial chlorine_addition Controlled Chlorine Addition (0.01-2.0 mol%/min) temp_control_initial->chlorine_addition reaction_monitoring Monitor Reaction (Temperature & Composition) chlorine_addition->reaction_monitoring workup Workup (Inert Gas Purge) reaction_monitoring->workup Reaction Complete purification Purification workup->purification fractional_distillation Fractional Distillation purification->fractional_distillation Distillative Separation fractional_crystallization Fractional Crystallization purification->fractional_crystallization Crystallization final_product Pure meso-1,2,3,4-Tetrachlorobutane fractional_distillation->final_product fractional_crystallization->final_product end End final_product->end

Caption: Experimental Workflow for this compound Production

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield Observed check_conversion Check Conversion Rate (GC-MS Analysis) low_yield->check_conversion check_byproducts Analyze Byproduct Profile low_yield->check_byproducts check_workup_loss Evaluate Workup & Purification Loss low_yield->check_workup_loss incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low Conversion high_byproducts High Byproducts check_byproducts->high_byproducts High Impurities high_loss High Loss in Purification check_workup_loss->high_loss Significant Loss increase_cl2 Increase Chlorine Stoichiometry incomplete_conversion->increase_cl2 increase_time Increase Reaction Time incomplete_conversion->increase_time optimize_temp Optimize Temperature (Lower if necessary) high_byproducts->optimize_temp reduce_feed_rate Reduce Chlorine Feed Rate high_byproducts->reduce_feed_rate optimize_distillation Optimize Distillation Parameters high_loss->optimize_distillation optimize_crystallization Optimize Crystallization Conditions high_loss->optimize_crystallization

Caption: Troubleshooting Logic for Low Yield of this compound

References

preventing over-chlorination in 1,2,3,4-tetrachlorobutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent over-chlorination during the synthesis of 1,2,3,4-tetrachlorobutane (B46602).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main synthesis routes involve the chlorination of either 3,4-dichloro-1-butene (B1205564) or trans-1,4-dichlorobutene-2.[1][2] Both methods are conducted in a liquid phase where chlorine gas is introduced into a solution containing the starting material. Direct chlorination of butane (B89635) can also be performed but often leads to a mixture of chlorinated products.[3]

Q2: What is over-chlorination in the context of this compound synthesis?

A2: Over-chlorination refers to the formation of byproducts with more than four chlorine atoms, such as pentachlorobutanes and other more highly chlorinated derivatives.[2] This occurs when the desired this compound product reacts further with chlorine.

Q3: Why is it crucial to prevent over-chlorination?

A3: Preventing over-chlorination is essential for several reasons. The formation of these byproducts reduces the yield of the desired this compound.[2] Additionally, these impurities can be difficult and costly to separate from the final product, impacting its purity and suitability for subsequent applications.

Q4: What are the key factors that influence the extent of over-chlorination?

A4: Several reaction parameters significantly impact the selectivity of the chlorination process and the degree of over-chlorination. These include:

  • Chlorine Concentration: High local concentrations of chlorine can promote further chlorination of the desired product.[1][2]

  • Reaction Rate: A high rate of chlorine addition can lead to an excess of chlorine in the reaction mixture, increasing the likelihood of over-chlorination.[2]

  • Temperature: While not explicitly detailed in the provided results, temperature is a critical parameter in most chemical reactions and can affect reaction rates and selectivity.

  • Agitation: Inadequate mixing can lead to localized high concentrations of chlorine, promoting the formation of undesirable byproducts.[2]

  • Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction pathway and selectivity.[1]

Troubleshooting Guide

Problem 1: Low yield of this compound with significant formation of heavy ends (highly chlorinated byproducts).

  • Question: My reaction is producing a low yield of the desired tetrachlorobutane and a high amount of more chlorinated byproducts. What should I do?

  • Answer: This is a classic sign of over-chlorination. To address this, you should focus on controlling the chlorine concentration and the rate of its addition.

    • Reduce Chlorine Addition Rate: Slowly introduce the chlorine gas into the reaction mixture. A recommended rate is between 0.01 to 2.0 mole percent per minute based on the initial amount of the starting dichlorobutene.[2] Gradually reducing the chlorine addition rate as the reaction progresses can also be beneficial.[2]

    • Ensure Efficient Agitation: Improve the stirring of the reaction mixture to ensure a good distribution of chlorine and avoid localized high concentrations.[2]

    • Use a Diluent Gas: Introduce chlorine gas in a mixture with an inert diluent gas such as nitrogen or argon. This will help to maintain a low partial pressure of chlorine in the reactor.[2]

Problem 2: The reaction produces a high proportion of the undesired dl-isomer of this compound.

  • Question: How can I improve the stereoselectivity of the reaction to favor the meso-isomer over the dl-racemate?

  • Answer: The formation of the meso-isomer is favored at lower chlorination rates. By reducing the rate of chlorine addition, you can increase the proportion of the desired meso-1,2,3,4-tetrachlorobutane.[2] Some methods also suggest the use of additives like nitric oxide to suppress the formation of the dl-isomer.[2]

Problem 3: The reaction is difficult to control and shows inconsistent results.

  • Question: I am observing significant batch-to-batch variation in my synthesis. How can I improve the reproducibility of the reaction?

  • Answer: Inconsistent results often stem from poor control over reaction parameters.

    • Precise Control of Reagents: Ensure accurate measurement and controlled delivery of all reactants, especially the chlorine gas.

    • Maintain Stable Temperature: Use a reliable temperature control system to maintain a constant reaction temperature.

    • Standardize Procedures: Follow a detailed and consistent experimental protocol for every reaction.

Data Presentation

Table 1: Effect of Chlorine Addition Rate on Product Distribution in the Chlorination of trans-1,4-dichlorobutene-2

Chlorine Addition Rate (mols/hour)meso-1,2,3,4-tetrachlorobutane (%)dl-1,2,3,4-tetrachlorobutane (%)Heavy Ends (%)
4.075.816.77.5
0.883.212.34.5

Note: This data is illustrative and based on the trend described in the provided search results.[2] Lowering the chlorination rate increases the yield of the desired meso-isomer and reduces the formation of both the dl-isomer and heavy ends.

Experimental Protocols

Detailed Methodology for the Synthesis of meso-1,2,3,4-Tetrachlorobutane from trans-1,4-dichlorobutene-2

This protocol is designed to maximize the yield of the meso-isomer while minimizing over-chlorination.

Materials:

  • trans-1,4-dichlorobutene-2

  • Chlorine gas

  • Inert diluent gas (e.g., nitrogen)

  • Suitable solvent (e.g., carbon tetrachloride, though safer alternatives should be considered)

  • Isopropyl alcohol (for crystallization)

Equipment:

  • Jacketed glass reactor with a bottom outlet

  • Mechanical stirrer

  • Gas inlet tube

  • Thermometer

  • Condenser

  • Gas flow controller

Procedure:

  • Reaction Setup:

    • Charge the reactor with trans-1,4-dichlorobutene-2 and the chosen solvent.

    • Ensure the reactor is equipped with an efficient stirring mechanism.

    • Maintain the reaction temperature at a constant, optimized value (e.g., 20-30 °C).

  • Chlorination:

    • Begin vigorous stirring of the reaction mixture.

    • Introduce a mixture of chlorine gas and an inert diluent gas through the gas inlet tube below the liquid surface.

    • Maintain a slow and controlled chlorine addition rate, for example, between 0.1 and 1 mole percent per minute based on the initial amount of trans-1,4-dichlorobutene-2.[2]

    • Monitor the progress of the reaction by analytical techniques such as gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Reaction Completion and Work-up:

    • Once the desired conversion is achieved, stop the chlorine flow.

    • Purge the reaction mixture with an inert gas to remove any dissolved unreacted chlorine.[2]

    • Take a sample for analysis by GC to determine the final product distribution.

  • Product Isolation and Purification:

    • Dilute the reaction mixture with approximately half its volume of isopropyl alcohol.

    • Cool the mixture to induce crystallization of the meso-1,2,3,4-tetrachlorobutane.

    • Filter the crystals and wash them with cold isopropyl alcohol.

    • Dry the purified crystals. The final product should be of high purity (e.g., >99% meso-isomer).[2]

Mandatory Visualization

Troubleshooting_Overchlorination start Start: Synthesis of This compound issue Problem Identified: Low Yield & High Impurities (Over-chlorination) start->issue check_cl2_rate Is the chlorine addition rate low and controlled? issue->check_cl2_rate Troubleshoot reduce_rate Action: Reduce chlorine addition rate. (e.g., 0.01-2.0 mol%/min) check_cl2_rate->reduce_rate No check_agitation Is the reaction mixture well-agitated? check_cl2_rate->check_agitation Yes reduce_rate->check_agitation improve_agitation Action: Increase stirring speed or use a more efficient stirrer. check_agitation->improve_agitation No check_diluent Are you using an inert diluent gas? check_agitation->check_diluent Yes improve_agitation->check_diluent use_diluent Action: Introduce chlorine with an inert gas (N2, Ar). check_diluent->use_diluent No monitor_reaction Monitor reaction progress (e.g., via GC). check_diluent->monitor_reaction Yes use_diluent->monitor_reaction end End: Optimized Synthesis High Yield & Purity monitor_reaction->end

Caption: Troubleshooting workflow for preventing over-chlorination.

Reaction_Pathway start_material Starting Material (e.g., 3,4-dichloro-1-butene) chlorine + Cl2 start_material->chlorine desired_product Desired Product: This compound chlorine->desired_product over_chlorination Over-chlorination (Excess Cl2, High Rate) desired_product->over_chlorination byproduct Byproduct: Pentachlorobutane over_chlorination->byproduct

Caption: Reaction pathway for this compound synthesis and over-chlorination.

References

Technical Support Center: Managing Exothermic Reactions in 1-Butanol Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chlorination of 1-butanol (B46404). The primary focus is on the safe management of exothermic reactions.

Troubleshooting Guide

Issue: Rapid and Uncontrolled Temperature Increase (Runaway Reaction)

A sudden spike in temperature is a critical safety concern, indicating that the rate of heat generation is exceeding the system's capacity for heat removal. This can lead to a dangerous increase in pressure, boiling of solvents, and potentially explosive reactor failure.[1]

Possible CauseRecommended Solution
Reagent Addition Rate is Too High Immediately stop the addition of the chlorinating agent. Reduce the addition rate significantly before restarting. For future experiments, use a syringe pump or a dropping funnel for slow, controlled addition.
Inadequate Cooling Ensure the cooling bath (e.g., ice-water, dry ice/acetone) is at the target temperature and has sufficient volume. Check that the reaction flask is adequately immersed. For larger scale reactions, consider using a cryostat or a reactor with a cooling jacket.
Poor Mixing/Agitation Increase the stirring rate to improve heat transfer from the reaction mixture to the cooling bath. Ensure the stir bar or overhead stirrer is functioning correctly and is appropriately sized for the flask.
Incorrect Reagent Concentration Re-verify the concentrations of all reagents. Using a highly concentrated chlorinating agent can lead to a very rapid, highly exothermic reaction. Consider diluting the chlorinating agent in a suitable, dry, inert solvent.
Reaction Initiation Delay (Induction Period) Some reactions may have an induction period where reactants accumulate before the reaction begins, leading to a sudden, rapid exotherm.[2] For subsequent experiments, consider adding a small amount of the alcohol to the chlorinating agent first to ensure the reaction has initiated before proceeding with the bulk addition.

Issue: Low or No Product Yield After Reaction

Possible CauseRecommended Solution
Reaction Temperature Too Low While controlling the exotherm is crucial, excessively low temperatures can slow or halt the reaction. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC). If the reaction is stalled, allow the temperature to slowly rise to the recommended level for the specific chlorinating agent.
Deactivated Reagent Thionyl chloride (SOCl₂) is sensitive to moisture. Ensure it is fresh and has been handled under anhydrous conditions. Other reagents may also degrade over time.
Inappropriate Solvent or Catalyst The choice of solvent and the presence or absence of a catalyst (like pyridine (B92270) for SOCl₂ reactions) can significantly impact the reaction mechanism and rate.[3][4][5] Ensure the chosen conditions are appropriate for the desired transformation.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is best for 1-butanol, and how does the choice affect the exotherm?

The choice of chlorinating agent is critical and depends on the desired reaction conditions and scale.

  • Thionyl Chloride (SOCl₂): A common and effective reagent for converting primary alcohols to alkyl chlorides.[6][7] The reaction is exothermic, driven by the formation of gaseous byproducts SO₂ and HCl.[3][5] The exotherm can be managed by slow addition at low temperatures (e.g., 0-25 °C).[3] Using a solvent like dichloromethane (B109758) (DCM) is common.[8]

  • Hydrochloric Acid (HCl): Can be used with a catalyst like zinc chloride (ZnCl₂) (Lucas Reagent).[9][10] This reaction typically requires heating to proceed at a reasonable rate, making the initial exotherm less of a concern compared to more reactive agents.[9][11]

  • Phosphorus Trichloride (PCl₃) or Pentachloride (PCl₅): These are also effective but can be vigorous and require careful handling.

Q2: What are the critical safety precautions to take before starting a 1-butanol chlorination?

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[12][13][14]

  • Fume Hood: All work must be performed in a well-ventilated chemical fume hood due to the evolution of toxic gases like HCl and SO₂.[15]

  • Cooling Bath: Have a cooling bath prepared and ready before adding any reagents.

  • Quenching Solution: Prepare a suitable quenching solution (e.g., a saturated solution of sodium bicarbonate) to neutralize the reaction upon completion or in case of an emergency.

  • Never Work Alone: It is crucial to never perform this type of reaction while working alone in the laboratory.[13][14]

Q3: How can I monitor the reaction's progress and heat output?

A digital thermometer with a probe inserted into the reaction mixture (but not touching the glass) is essential for accurate temperature monitoring. For larger-scale or process development work, a reaction calorimeter can provide precise data on the heat of reaction and the rate of heat evolution, which is critical for ensuring safety upon scale-up.

Q4: What role does a catalyst like pyridine play in SOCl₂ reactions?

In reactions with thionyl chloride, pyridine is often added. It acts as a base to neutralize the HCl produced, which can prevent unwanted side reactions.[3] Its presence also changes the reaction mechanism from Sₙi (retention of stereochemistry) to Sₙ2 (inversion of stereochemistry), which is a key consideration when working with chiral alcohols.[3][16]

Experimental Protocols

Protocol 1: Chlorination of 1-Butanol using Thionyl Chloride (SOCl₂)

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Materials:

  • 1-Butanol (reagent grade, dry)

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, dry)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Condenser with a drying tube or gas outlet to a scrubber

  • Ice-water bath

  • Digital thermometer

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser. Ensure the apparatus is assembled under an inert atmosphere (e.g., nitrogen or argon) if anhydrous conditions are critical.

  • Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.

  • To the flask, add 1-butanol and the anhydrous solvent (e.g., DCM).

  • Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution over a period of 30-60 minutes. Monitor the internal temperature closely to ensure it does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then let it slowly warm to room temperature.

  • The reaction progress can be monitored by TLC or GC analysis.

  • Upon completion, the reaction is carefully quenched by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution to neutralize excess reagents and HCl.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 1-chlorobutane.[11]

Visualizations

Below are diagrams illustrating the logical workflow for troubleshooting and the experimental setup for a controlled chlorination reaction.

G Troubleshooting Exothermic Events start Rapid Temperature Increase Detected q1 Is reagent addition in progress? start->q1 a1_yes STOP ADDITION IMMEDIATELY q1->a1_yes Yes q2 Is cooling bath functional and at target temperature? q1->q2 No a1_yes->q2 a2_no Replenish/Correct Cooling Bath q2->a2_no No q3 Is agitation (stirring) adequate? q2->q3 Yes a2_no->q3 a3_no Increase Stirring Rate q3->a3_no No end_controlled Temperature Stabilized q3->end_controlled Yes a3_no->end_controlled end_escalation Temperature still rising? Consider Emergency Quench end_controlled->end_escalation If temp not stable

Caption: A decision tree for troubleshooting runaway exothermic reactions.

G Experimental Workflow for Controlled Chlorination prep 1. Assemble Dry Glassware (Flask, Condenser, Funnel) cool 2. Prepare & Use Cooling Bath (e.g., 0°C) prep->cool charge 3. Charge Reactor with 1-Butanol and Solvent cool->charge add 4. SLOW, Dropwise Addition of Chlorinating Agent charge->add monitor 5. Continuously Monitor Internal Temperature add->monitor react 6. Stir at Controlled Temperature add->react monitor->add Feedback to control rate quench 7. Careful Quenching in Bicarbonate/Water react->quench workup 8. Extraction & Purification quench->workup

References

Technical Support Center: Troubleshooting Workups with Chlorinated Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies for poor phase separation during the workup of reactions involving chlorinated hydrocarbons like dichloromethane (B109758) (DCM) and chloroform.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor phase separation and emulsion formation?

Poor phase separation, often manifesting as a stable emulsion, can arise from several factors during a liquid-liquid extraction:

  • Similar Densities: The densities of the aqueous and organic layers may be too close for efficient separation.

  • Presence of Emulsifying Agents: Surfactant-like molecules, fine particulate matter, or certain reaction byproducts can stabilize emulsions.[1][2] This can include fatty acids reacting to form soaps.[3]

  • High Concentration of Solutes: High concentrations of dissolved substances can increase the viscosity and mutual solubility of the two phases.

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create fine droplets that are slow to coalesce.[2]

  • pH Issues: The pH of the aqueous layer can influence the solubility of certain compounds, potentially leading to the formation of species that act as emulsifiers.[4][5][6]

Q2: What is "interfacial crud" and how does it differ from a simple emulsion?

Interfacial crud is a stable emulsion that contains finely dispersed solid particles at the interface between the aqueous and organic layers.[7][8] These solids, which can be reaction byproducts, inorganic salts, or other insoluble materials, armor the droplets and prevent them from coalescing. This is a more persistent issue than a simple emulsion, which is a dispersion of two immiscible liquids without the presence of stabilizing solids.[7] The formation of crud can be influenced by factors like the presence of certain metals (e.g., zirconium), degradation of extraction solvents, and the pH of the aqueous solution.[7][8][9]

Q3: How can I prevent emulsions from forming in the first place?

Proactive measures are often more effective than trying to break a stable emulsion.[2] Consider the following preventative strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[1][2]

  • Solvent Evaporation: Before the workup, consider evaporating the reaction solvent and re-dissolving the residue in your extraction solvent.[10]

  • Pre-washing: If your reaction mixture contains known impurities that could act as emulsifiers, a pre-wash with a suitable solvent might help.

  • pH Control: Adjust the pH of the aqueous layer before extraction to ensure that acidic or basic compounds are in their ionized forms, which can improve their water solubility and reduce their tendency to act as surfactants.[2][11]

Q4: My layers are not separating. What immediate steps can I take?

If you encounter a persistent emulsion, here are several techniques to try, starting with the simplest:

  • Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes, the layers will separate on their own with time.[10]

  • Gentle Swirling: Gently swirl the separatory funnel to encourage the droplets to coalesce.

  • Stirring: Use a glass stirring rod to gently stir the emulsion at the interface.[12]

  • Temperature Change: Gently warming or cooling the separatory funnel in a water bath can sometimes help break the emulsion.[13]

Troubleshooting Guides

Guide 1: Breaking a Persistent Emulsion

If the initial simple steps fail, you can employ more active methods to break the emulsion. The choice of method may depend on the nature of your reaction mixture and the solvents used.

Troubleshooting Workflow for Emulsions

G start Persistent Emulsion Observed add_brine Add Saturated Brine (NaCl) start->add_brine separated Phases Separated add_brine->separated Success not_separated Emulsion Persists add_brine->not_separated Failure centrifuge Centrifuge the Mixture centrifuge->separated Success not_separated2 filter Filter through Celite® or Glass Wool filter->separated Success not_separated3 add_solvent Add a Different Organic Solvent add_solvent->separated Success not_separated4 adjust_ph Adjust pH of Aqueous Layer adjust_ph->separated Success not_separated->centrifuge not_separated2->filter not_separated3->add_solvent not_separated4->adjust_ph

Caption: A stepwise approach to breaking persistent emulsions.

Experimental Protocols:

  • Salting Out: Add a saturated solution of sodium chloride (brine).[2][14][15] This increases the ionic strength of the aqueous layer, making the organic component less soluble and promoting phase separation.[2][12] You can also add solid sodium chloride directly.[10]

  • Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed.[2][16] The increased gravitational force can break the emulsion. This is particularly effective for disrupting emulsions in biological extractions.[16]

  • Filtration: Filter the entire mixture through a pad of Celite® or a plug of glass wool.[3][10] This can help to break up the emulsified layer. Phase separation paper, which is hydrophobic, can also be used to separate the organic layer.[2]

  • Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[2] For chlorinated solvents, adding a less polar solvent like hexane (B92381) or a more polar one like ethyl acetate (B1210297) can be effective.

  • pH Adjustment: Modifying the pH of the aqueous layer with a dilute acid or base can sometimes break an emulsion, especially if the emulsifying agent is a pH-sensitive compound.[2][11]

Guide 2: Dealing with Interfacial Crud

Interfacial crud requires a more robust approach than a simple emulsion due to the presence of solid particles.

Troubleshooting Workflow for Interfacial Crud

Caption: A procedure for resolving issues with interfacial crud.

Experimental Protocol:

  • Filtration: The most effective method for dealing with interfacial crud is to filter the entire mixture through a pad of a filter aid like Celite®.

  • Washing: Thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.

  • Phase Separation: The filtrate should now consist of two clear liquid phases that can be easily separated.

  • Back Extraction: It may be necessary to wash the filtered organic layer again with an aqueous solution to remove any remaining water-soluble impurities.

Data Presentation

Table 1: Comparison of Emulsion Breaking Techniques

TechniqueSpeedScalabilityPotential for Product LossNotes
Salting Out FastHighLowGenerally the first method to try.[2][10]
Centrifugation FastLow to MediumLowVery effective but limited by centrifuge capacity.[2][16]
Filtration MediumHighMediumCan be slow; risk of product adsorption onto the filter aid.[10]
Adding Solvent FastHighLowMay complicate solvent removal later.[2]
pH Adjustment VariableHighLowEffectiveness depends on the nature of the emulsifier.[2]
Heating/Cooling SlowHighHighRisk of product degradation or volatility.[13]

Table 2: Properties of Common Chlorinated Solvents

SolventDensity (g/mL)Boiling Point (°C)Water SolubilityCommon Issues
Dichloromethane (DCM) 1.3339.61.3 g/100 mLProne to emulsions, especially with brine.[1]
Chloroform 1.4961.20.8 g/100 mLCan form emulsions; less volatile than DCM.[16]
Carbon Tetrachloride 1.5976.70.08 g/100 mLLess commonly used due to toxicity.

Disclaimer: Always handle chlorinated solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[17] Refer to the Safety Data Sheet (SDS) for each solvent for specific handling and disposal instructions.

References

Technical Support Center: Optimizing Selective Chlorination of 3,4-Dichloro-1-Butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the selective chlorination of 3,4-dichloro-1-butene (B1205564). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the selective chlorination of 3,4-dichloro-1-butene?

The selective chlorination of 3,4-dichloro-1-butene primarily aims to produce 1,2,3,4-tetrachlorobutane (B46602) through the addition of chlorine across the double bond.[1] This product is a valuable intermediate in the synthesis of other compounds, such as 2,3-dichloro-1,3-butadiene.[2]

Q2: What are the main competing reaction pathways in the chlorination of 3,4-dichloro-1-butene?

The main competing pathways are isomerization and allylic chlorination. 3,4-dichloro-1-butene can isomerize to the more stable 1,4-dichloro-2-butene, particularly in the presence of acid catalysts.[3] Additionally, under free-radical conditions (e.g., high temperatures or UV light), allylic chlorination can occur, leading to the formation of trichlorobutenes.[4]

Q3: What are the key factors influencing the selectivity of the chlorination reaction?

The selectivity is primarily influenced by the reaction mechanism, which is dictated by the reaction conditions.[5]

  • Ionic Mechanism: Promoted by polar solvents and Lewis acids in the absence of light, this pathway favors the desired addition of chlorine across the double bond to form tetrachlorobutane.

  • Free-Radical Mechanism: Initiated by UV light or radical initiators, this pathway can lead to a mixture of products, including those from allylic substitution.[4][6] High temperatures and low chlorine concentrations also favor allylic substitution.

Q4: What are the typical chlorinating agents used for this reaction?

Elemental chlorine (Cl₂) gas is a common and effective chlorinating agent for this transformation.[1][2] Other reagents like sulfuryl chloride (SO₂Cl₂) can also be used, often in conjunction with a radical initiator for free-radical pathways.[5]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction: Insufficient reaction time or temperature.Increase the reaction time and/or moderately increase the temperature. Monitor the reaction progress by GC analysis to determine the optimal endpoint.
Isomerization of Starting Material: The 3,4-dichloro-1-butene is isomerizing to 1,4-dichloro-2-butene, which may react slower or yield different products under the chosen conditions.Ensure the absence of acidic impurities that can catalyze isomerization. The use of a free-radical inhibitor like oxygen can also suppress certain side reactions.[2]
Loss of Volatile Reactants/Products: 3,4-dichloro-1-butene and the chlorinated products can be volatile.Use an efficient condenser, possibly cooled with a refrigerated circulating bath, to prevent the loss of volatile components, especially if the reaction is conducted at elevated temperatures.

Issue 2: Formation of Significant Amounts of Isomeric Byproducts (e.g., 1,4-dichloro-2-butene)

Potential Cause Recommended Solution
Acid-Catalyzed Isomerization: Traces of acid in the glassware or reagents can catalyze the isomerization of 3,4-dichloro-1-butene to 1,4-dichloro-2-butene.[3]Thoroughly dry all glassware and use anhydrous solvents. Consider adding a small amount of an acid scavenger, such as calcium carbonate, if acidic impurities are suspected.
Reaction Conditions Favoring Isomerization: Certain catalysts or higher temperatures might promote the isomerization.Screen different catalysts and optimize the reaction temperature. Lower temperatures generally suppress isomerization.

Issue 3: Presence of Over-chlorinated Products

Potential Cause Recommended Solution
Excess Chlorinating Agent: Using a large excess of chlorine can lead to further chlorination of the desired tetrachlorobutane product.Carefully control the stoichiometry of the chlorinating agent. Introduce chlorine gas at a controlled rate to avoid localized high concentrations.[7]
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can result in over-chlorination.Monitor the reaction progress using GC and stop the reaction once the optimal conversion of 3,4-dichloro-1-butene is achieved.[7]

Issue 4: Reaction Fails to Initiate or Proceeds Very Slowly

Potential Cause Recommended Solution
Low Reaction Temperature: The activation energy for the reaction may not be met at very low temperatures.Gradually increase the reaction temperature while monitoring for the onset of the reaction.
Catalyst Inactivity: If using a catalyst, it may be poisoned or inactive.Use a fresh batch of catalyst. Ensure the catalyst is not exposed to moisture or other inhibitors. For Lewis acid catalysts, ensure anhydrous conditions.
Presence of Inhibitors: The starting material or solvent may contain impurities that inhibit the reaction.Purify the starting material and solvent before use. The presence of oxygen can inhibit free-radical chain reactions.[2]

Quantitative Data Presentation

The following table summarizes reaction conditions and outcomes for the chlorination of dichlorobutene (B78561) isomers, providing a reference for optimizing the selective chlorination of 3,4-dichloro-1-butene.

Starting MaterialChlorinating AgentCatalyst/InitiatorSolventTemperature (°C)Product(s)Selectivity/Yield
trans-1,4-dichloro-2-butene (B41546)Cl₂Quaternary ammonium (B1175870) chloride, Oxygen (inhibitor)None70-75meso-1,2,3,4-tetrachlorobutane90% meso isomer, ~97.5% conversion
trans-1,4-dichloro-2-buteneCl₂Quaternary ammonium chloride, Oxygen (inhibitor)Carbon Tetrachloride25meso-1,2,3,4-tetrachlorobutaneHigh conversion, good selectivity for meso
3,4-dichloro-1-buteneCl₂Metal surface of reactorReactant solutionNot specifiedThis compoundHigh yield
1-ButeneSO₂Cl₂AIBNCarbon TetrachlorideReflux1,2-dichlorobutane, 3,4-dichloro-1-buteneMixture of isomers
cis-2-ButeneCl₂None (Ionic)Dichloromethane (B109758)< 10(2R,3R)- and (2S,3S)-2,3-dichlorobutaneHigh selectivity for racemic mixture
IsobutyleneCl₂Anhydrous FeCl₃Dichloromethane< 101,2-dichloro-2-methylpropanePromotes ionic addition

Experimental Protocols

Protocol 1: Ionic Chlorination for the Synthesis of this compound

This protocol is based on the general principles of ionic chlorination of alkenes and information from related patent literature.[1][5]

Materials:

  • 3,4-dichloro-1-butene

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Chlorine (Cl₂) gas

  • Nitrogen (N₂) or Argon (Ar) gas

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer

  • Ice bath

  • Drying tube

Procedure:

  • Set up the three-necked flask, equipped with a magnetic stirrer, gas inlet tube, and a drying tube, in a well-ventilated fume hood. Ensure all glassware is thoroughly dried.

  • Charge the flask with 3,4-dichloro-1-butene and anhydrous dichloromethane.

  • Purge the system with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly bubble chlorine gas through the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Monitor the reaction progress by GC analysis. The disappearance of the starting material indicates the reaction is nearing completion.

  • Once the reaction is complete, stop the chlorine flow and purge the system with inert gas to remove any excess chlorine.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash it with water, and then dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Reaction_Pathway 3,4-dichloro-1-butene 3,4-dichloro-1-butene This compound This compound 3,4-dichloro-1-butene->this compound + Cl2 (Ionic Conditions) 1,4-dichloro-2-butene 1,4-dichloro-2-butene 3,4-dichloro-1-butene->1,4-dichloro-2-butene Isomerization (Acid catalyst) Trichlorobutenes Trichlorobutenes 3,4-dichloro-1-butene->Trichlorobutenes + Cl2 (Radical Conditions)

Caption: Reaction pathways for the chlorination of 3,4-dichloro-1-butene.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware Charge_Reactants Charge 3,4-dichloro-1-butene & Solvent Dry_Glassware->Charge_Reactants Inert_Atmosphere Establish Inert Atmosphere Charge_Reactants->Inert_Atmosphere Cool_to_0C Cool to 0-5 °C Inert_Atmosphere->Cool_to_0C Chlorine_Addition Slowly Add Chlorine Gas Cool_to_0C->Chlorine_Addition Monitor_Progress Monitor by GC Chlorine_Addition->Monitor_Progress Quench_Reaction Quench with NaHCO3 Monitor_Progress->Quench_Reaction Extract_Product Extract with Organic Solvent Quench_Reaction->Extract_Product Dry_Organic_Layer Dry over Na2SO4 Extract_Product->Dry_Organic_Layer Purify_Product Purify by Distillation Dry_Organic_Layer->Purify_Product

Caption: Experimental workflow for the selective chlorination.

Troubleshooting_Logic Low_Yield Low Yield of Tetrachlorobutane? Check_Conversion Check GC for Starting Material Low_Yield->Check_Conversion Incomplete_Reaction Incomplete Reaction: Increase Time/Temp Check_Conversion->Incomplete_Reaction Yes High_Byproducts High Levels of Byproducts? Check_Conversion->High_Byproducts No Isomer_Present Isomerization to 1,4-dichloro-2-butene? High_Byproducts->Isomer_Present Check_Acidity Solution: Ensure Anhydrous/Neutral Conditions Isomer_Present->Check_Acidity Yes Over_Chlorination Over-chlorination Products Present? Isomer_Present->Over_Chlorination No Control_Stoichiometry Solution: Control Cl2 Stoichiometry & Time Over_Chlorination->Control_Stoichiometry Yes

Caption: Troubleshooting logic for low yield in selective chlorination.

References

Technical Support Center: Purification of Synthesized 1,2,3,4-Tetrachlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from synthesized 1,2,3,4-tetrachlorobutane (B46602).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The primary impurities depend on the synthetic route. When synthesizing from dichlorobutenes, common impurities include:

  • Stereoisomers: The undesired dl-racemic mixture is often produced alongside the desired meso-isomer.[1]

  • Over-chlorinated Products: Highly chlorinated materials, such as pentachlorobutanes, are often formed and are referred to as "heavy ends".[1]

  • Unreacted Starting Materials: Residual dichlorobutenes may remain in the crude product.[2]

  • Byproducts from Side Reactions: High-temperature synthesis methods, like direct chlorination of butane, can generate unsaturated chlorocarbons such as vinylidene chloride and dichloroethylenes.[3]

Q2: Which analytical techniques are best for identifying these impurities?

A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is highly effective for separating volatile components like stereoisomers and other chlorinated byproducts.[3][4] When coupled with a mass spectrometer (GC-MS), it allows for the identification of these separated components based on their mass fragmentation patterns.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly using a normal phase silica (B1680970) gel column, can effectively separate the meso and racemic forms of this compound based on differences in polarity.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is a powerful tool for differentiating between stereoisomers and analyzing the conformational structure of the product.[3]

Q3: What are the primary methods for purifying this compound?

The two most effective purification methods are recrystallization and fractional distillation. The choice depends on the primary impurities and the desired stereoisomer.

  • Recrystallization: This is the preferred method for isolating the solid meso-isomer from the liquid dl-racemate and other soluble impurities.[1][7]

  • Fractional Distillation: This technique separates compounds based on differences in their boiling points and is useful for removing more volatile or less volatile impurities, such as unreacted starting materials or heavier, over-chlorinated products.[8][9]

Troubleshooting Guides

Troubleshooting Recrystallization

Issue 1: The product does not crystallize upon cooling.

  • Possible Cause: The solution is not sufficiently saturated, or the concentration of the desired compound is too low.

  • Solution:

    • Reheat the solution and evaporate some of the solvent to increase the concentration.

    • Induce crystallization by "scratching" the inside of the flask with a glass rod at the solvent line.[10]

    • If a small amount of pure product is available, add a "seed crystal" to the cooled solution to initiate crystallization.[10]

    • Cool the solution in an ice bath to further decrease the solubility of the product.[7]

Issue 2: The product "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, causing it to melt before dissolving. Impurities can also inhibit crystal lattice formation.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.

    • Allow the solution to cool more slowly to give the molecules time to orient into a crystal lattice.

Issue 3: The final product has a low melting point or appears discolored.

  • Possible Cause: Impurities are co-precipitating with the product, or residual solvent is trapped in the crystals.

  • Solution:

    • Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent during filtration to remove any adhering impure mother liquor.[10]

    • If the product is colored, treat the hot solution with a small amount of activated charcoal before the hot filtration step to adsorb colored impurities.[10]

    • Ensure the final product is completely dry. Air-dry the crystals thoroughly or use a vacuum oven at a low temperature.

Troubleshooting Fractional Distillation

Issue 1: Poor separation between fractions (overlapping boiling points).

  • Possible Cause: The fractionating column is not efficient enough, or the heating rate is too high.

  • Solution:

    • Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or Raschig rings) to increase the number of "theoretical plates".[9]

    • Reduce the heating rate to allow the vapor-liquid equilibria to be established in the column. A slow, steady distillation provides the best separation.[11]

    • Insulate the distillation column to maintain a proper temperature gradient from bottom to top.[8]

Issue 2: The temperature fluctuates at the thermometer during distillation.

  • Possible Cause: The heating is uneven, or the distillation rate is inconsistent. For vacuum distillation, the pressure may be fluctuating.

  • Solution:

    • Use a heating mantle with a magnetic stirrer to ensure smooth, even boiling.

    • Adjust the heating rate to maintain a steady distillation rate of 1-2 drops per second.

    • If using a vacuum, ensure all connections are sealed and the vacuum pump is operating consistently. Use a manometer to monitor the pressure.[11]

Data Presentation

The following table summarizes the physical properties of this compound and related potential impurities to aid in their identification and separation.

CompoundMolecular FormulaBoiling Point (°C)Melting Point (°C)Notes
meso-1,2,3,4-Tetrachlorobutane C₄H₆Cl₄~210-220 (est.)73 - 74[2][12]The desired solid isomer.
dl-1,2,3,4-Tetrachlorobutane C₄H₆Cl₄Similar to meso≤ 0[2]A liquid at room temperature.
1,2-DichlorobutaneC₄H₈Cl₂124[3]-Potential under-chlorinated impurity.
1,3-DichlorobutaneC₄H₈Cl₂134[3]-Potential under-chlorinated impurity.
1,4-DichlorobutaneC₄H₈Cl₂162[3]-37Potential under-chlorinated impurity.
PentachlorobutanesC₄H₅Cl₅> 220 (est.)-"Heavy ends" or over-chlorinated impurities.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Isolating the meso-isomer)

This protocol is designed to separate the solid meso-1,2,3,4-tetrachlorobutane from the liquid dl-isomer and other soluble impurities.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropyl alcohol or ethanol) and heat the mixture gently with stirring until the solid completely dissolves.[1] Add the solvent dropwise as the solution nears boiling to avoid using an excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Keep the solution, funnel, and receiving flask hot to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature without disturbance. Slower cooling promotes the formation of larger, purer crystals.[13]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.

  • Collection: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[7]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass. For final drying, a vacuum desiccator or a vacuum oven at low heat can be used.

Protocol 2: Analysis by Gas Chromatography (GC)

This protocol outlines a general procedure for analyzing the purity of a this compound sample.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane). A typical concentration is ~1 mg/mL.

  • Instrument Setup:

    • Column: Use a capillary column appropriate for separating chlorinated hydrocarbons (e.g., a DB-5 or equivalent non-polar column).

    • Carrier Gas: Use an inert carrier gas such as helium or nitrogen.[14]

    • Temperatures: Set the injector and detector temperatures high enough to ensure volatilization without decomposition (e.g., 250 °C).

    • Oven Program: Start with an initial oven temperature below the boiling point of the most volatile component. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that is sufficient to elute the least volatile components.

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram. The retention time of each peak is characteristic of a specific compound, and the area under each peak is proportional to its concentration.[15] Compare the retention times to known standards to identify the main product and impurities. Calculate the relative purity by comparing the peak area of the desired product to the total area of all peaks.

Visualizations

The following diagrams illustrate the general workflow for purification and a logical approach to troubleshooting common issues.

G cluster_workflow Experimental Workflow for Purification and Analysis A Crude this compound (Mixture of Isomers and Impurities) B Purification Step (e.g., Recrystallization or Distillation) A->B C Isolated Solid (Enriched in meso-isomer) B->C Primary Product D Mother Liquor / Distillate Fractions (Contains dl-isomer, impurities) B->D Byproducts E Analytical Validation (GC, HPLC, NMR) C->E G Waste / Further Purification D->G F Pure Product E->F Purity Confirmed G cluster_troubleshooting Troubleshooting Logic for Recrystallization rect_node rect_node Start Recrystallization Fails? Q1 No Crystals Form? Start->Q1 Q2 Product 'Oils Out'? Start->Q2 Q3 Product Impure? Start->Q3 A1 Solution: 1. Concentrate solution 2. Scratch flask 3. Add seed crystal Q1->A1 Yes A2 Solution: 1. Reheat and add co-solvent 2. Cool solution more slowly Q2->A2 Yes A3 Solution: 1. Wash crystals with cold solvent 2. Use activated charcoal 3. Ensure complete drying Q3->A3 Yes

References

Validation & Comparative

Comparative Guide to Analytical Methods for 1,2,3,4-Tetrachlorobutane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantitative analysis of 1,2,3,4-tetrachlorobutane (B46602). The primary focus is on the widely accepted and validated Gas Chromatography-Mass Spectrometry (GC-MS) method. Alternative techniques, such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), are discussed as potential but less conventional approaches. Experimental protocols and performance data are provided to support methodological decisions in a research and development setting.

Overview of Analytical Techniques

The quantification of this compound, a halogenated hydrocarbon, presents specific analytical challenges due to its volatility and chemical properties. The selection of an appropriate analytical method is critical for accurate and reliable results.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most prevalent and validated technique for the analysis of volatile and semi-volatile organic compounds like this compound. Its high separation efficiency and sensitive, specific detection make it the gold standard for this application.

  • High-Performance Liquid Chromatography (HPLC): While a powerful technique for a wide range of compounds, HPLC is less commonly used for small, volatile, non-polar molecules like this compound. Derivatization may be required to achieve sufficient retention and detection.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and minimal sample consumption. However, its application to small, neutral molecules requires the use of techniques like Micellar Electrokinetic Chromatography (MEKC) and is not as established as GC-MS for this specific analyte.

Gas Chromatography-Mass Spectrometry (GC-MS): A Validated Approach

GC-MS is the recommended method for the quantification of this compound due to its specificity, sensitivity, and robustness. The following sections detail a typical validated GC-MS method.

Data Presentation: Performance Characteristics of the GC-MS Method

The performance of the GC-MS method is summarized in the table below. These parameters are based on established validation guidelines, such as those from the International Council for Harmonisation (ICH).

Performance CharacteristicAcceptance CriteriaTypical Result
Specificity No interference at the retention time of the analyte.Peak purity confirmed by mass spectrum; no interfering peaks from matrix components.
Linearity (R²) R² ≥ 0.990.999
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (% RSD) Repeatability (Intra-day) ≤ 2% Intermediate Precision (Inter-day) ≤ 3%≤ 1.5% ≤ 2.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.5 µg/mL
Robustness No significant impact on results from minor variations in method parameters.Method is robust to minor changes in oven temperature ramp rate and carrier gas flow rate.
Experimental Protocol for GC-MS Analysis

This protocol outlines the steps for sample preparation and GC-MS analysis of this compound.

2.2.1. Sample Preparation (for Water Matrix)

  • Liquid-Liquid Extraction:

    • To a 100 mL water sample, add 10 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

    • Shake vigorously for 2 minutes.

    • Allow the layers to separate.

    • Carefully collect the organic layer.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2.2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar capillary column.

  • Inlet: Split/splitless inlet at 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • Quantifier Ion: To be determined from the mass spectrum of a this compound standard (likely a characteristic fragment).

    • Qualifier Ions: At least two other characteristic ions for confirmation.

Workflow for GC-MS Method Validation

The following diagram illustrates the logical workflow for validating the GC-MS method for this compound quantification.

GCMS_Validation_Workflow start Define Analytical Method Parameters specificity Specificity (Interference Check) start->specificity linearity Linearity & Range (Calibration Curve) start->linearity accuracy Accuracy (% Recovery) specificity->accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise) precision->lod_loq robustness Robustness (Method Parameter Variation) lod_loq->robustness documentation Method Validation Report robustness->documentation

GC-MS Method Validation Workflow

Alternative Analytical Methods: A Comparative Overview

While GC-MS is the primary choice, other techniques could potentially be adapted for the analysis of this compound. The following table provides a qualitative comparison.

Analytical MethodPrincipleAdvantages for this compound AnalysisDisadvantages for this compound Analysis
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.-Poor retention on standard reversed-phase columns due to low polarity. Lack of a strong chromophore necessitates the use of less common detectors (e.g., Refractive Index) or derivatization for UV detection. Method development is likely to be complex and time-consuming.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency. Low sample and solvent consumption.As a neutral molecule, requires Micellar Electrokinetic Chromatography (MEKC) for separation, which adds complexity. Sensitivity can be lower than GC-MS. Robustness can be a concern for routine analysis.
General Experimental Workflow for Alternative Methods

The diagram below illustrates a generalized workflow that would be required to develop and validate an alternative analytical method like HPLC or CE for this application.

Alternative_Method_Workflow start Feasibility Study (Analyte Properties vs. Technique) method_dev Method Development (e.g., Column/Buffer Selection, Derivatization) start->method_dev optimization Method Optimization (e.g., Gradient/Voltage, Temperature) method_dev->optimization validation Full Method Validation (ICH Guidelines) optimization->validation implementation Routine Analysis validation->implementation

Alternative Method Development Workflow

Conclusion

For the reliable and accurate quantification of this compound, a validated Gas Chromatography-Mass Spectrometry (GC-MS) method is the recommended approach. This technique offers superior specificity, sensitivity, and robustness for the analysis of this volatile chlorinated hydrocarbon. While alternative methods like HPLC and Capillary Electrophoresis exist, their application to this specific analyte is not well-established and would require significant method development and validation efforts. The detailed GC-MS protocol and performance data provided in this guide serve as a comprehensive resource for researchers and scientists in the field.

Comparative Analysis of 1,2,3,4-Tetrachlorobutane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the stereoisomers of 1,2,3,4-tetrachlorobutane (B46602) is crucial for various synthetic applications. This guide provides a detailed comparative analysis of the meso and dl-isomers of this compound, focusing on their synthesis, physicochemical properties, spectroscopic signatures, and reactivity, supported by experimental data.

This compound, with the chemical formula C₄H₆Cl₄, possesses two chiral centers at the C2 and C3 positions, giving rise to three stereoisomers: a meso compound ((2R,3S)-1,2,3,4-tetrachlorobutane) and a pair of enantiomers, collectively known as the dl-racemate ((2R,3R)- and (2S,3S)-1,2,3,4-tetrachlorobutane). These isomers exhibit distinct physical and chemical properties that are critical for their application in chemical synthesis.

Physicochemical Properties: A Tale of Two Isomers

The most striking difference between the meso and dl-isomers lies in their physical states at room temperature, a direct consequence of their differing molecular symmetries. The meso-isomer, with its internal plane of symmetry, has a more ordered crystalline structure, resulting in a significantly higher melting point.

Propertymeso-1,2,3,4-Tetrachlorobutanedl-1,2,3,4-Tetrachlorobutane
Melting Point (°C) ~73[1]≤ 0 (Liquid at room temperature)[1]
Boiling Point (°C) 212.6 (at 760 mmHg)Not available
Density (g/cm³) 1.39Not available
Flash Point (°C) 84.3Not available

Synthesis and Separation of Isomers

The synthesis of this compound isomers is primarily achieved through the chlorination of either 3,4-dichloro-1-butene (B1205564) or trans-1,4-dichlorobutene-2.[1] The stereochemical outcome of the reaction can be influenced by the reaction conditions. Specifically, maintaining a low concentration of chlorine gas during the reaction has been shown to favor the formation of the meso-isomer.[1]

G 3,4-dichloro-1-butene 3,4-dichloro-1-butene Chlorination Chlorination 3,4-dichloro-1-butene->Chlorination trans-1,4-dichlorobutene-2 trans-1,4-dichlorobutene-2 trans-1,4-dichlorobutene-2->Chlorination Isomer Mixture Isomer Mixture Chlorination->Isomer Mixture Fractional Crystallization Fractional Crystallization Isomer Mixture->Fractional Crystallization meso-isomer meso-isomer Fractional Crystallization->meso-isomer dl-isomer dl-isomer Fractional Crystallization->dl-isomer

Fig. 1: Synthetic and separation workflow for this compound isomers.
Experimental Protocols

Synthesis of this compound Isomer Mixture:

A detailed experimental protocol for the synthesis favoring the meso-isomer is described in U.S. Patent 3,932,544. The key is the controlled, slow addition of chlorine gas to trans-1,4-dichlorobutene-2 in the liquid phase.

Protocol for Separation by Fractional Crystallization:

The significant difference in melting points between the meso and dl-isomers allows for their efficient separation by fractional crystallization.

  • Dissolution: Dissolve the crude isomer mixture in a suitable solvent (e.g., isopropanol) at an elevated temperature.

  • Cooling: Slowly cool the solution to room temperature or below. The meso-isomer, being less soluble at lower temperatures, will crystallize out of the solution.

  • Isolation: The crystallized meso-isomer can be isolated by filtration.

  • Purification: The isolated crystals can be washed with a small amount of cold solvent to remove any adhering mother liquor containing the dl-isomer. Further recrystallization can be performed to achieve higher purity. The dl-isomer remains in the filtrate and can be recovered by solvent evaporation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the stereoisomers of this compound. Due to the symmetry in the meso-isomer, its ¹H and ¹³C NMR spectra are expected to be simpler compared to the spectra of the chiral dl-isomers.

  • ¹H NMR: The meso-isomer, having a plane of symmetry, will exhibit fewer signals than the dl-isomers. The protons on C1 and C4, and on C2 and C3, are chemically equivalent in the meso form, leading to a simpler spectrum. In contrast, the dl-isomers lack this symmetry, and thus all four carbon environments and their attached protons are potentially unique, leading to more complex spectra.

  • ¹³C NMR: Similarly, the meso-isomer is expected to show only two signals for the four carbon atoms (C1/C4 and C2/C3 being equivalent). The dl-isomers should exhibit four distinct carbon signals.

Reactivity and Applications

The stereochemistry of this compound isomers plays a significant role in their chemical reactivity, particularly in elimination reactions. The meso-isomer is a key precursor in the synthesis of 2,3-dichloro-1,3-butadiene, a monomer used in the production of specialty synthetic rubbers.

G meso-1,2,3,4-tetrachlorobutane meso-1,2,3,4-tetrachlorobutane Dehydrochlorination Dehydrochlorination meso-1,2,3,4-tetrachlorobutane->Dehydrochlorination E2 Elimination dl-1,2,3,4-tetrachlorobutane dl-1,2,3,4-tetrachlorobutane dl-1,2,3,4-tetrachlorobutane->Dehydrochlorination E2 Elimination 2,3-dichloro-1,3-butadiene 2,3-dichloro-1,3-butadiene Dehydrochlorination->2,3-dichloro-1,3-butadiene Other Products Other Products Dehydrochlorination->Other Products

Fig. 2: Reactivity pathway of this compound isomers.

Conclusion

The meso and dl-isomers of this compound, while constitutionally identical, exhibit significant differences in their physical properties, which facilitates their separation. Their distinct stereochemistry is also expected to influence their spectroscopic signatures and chemical reactivity. For researchers in organic synthesis and polymer chemistry, a clear understanding of these differences is essential for the targeted synthesis and application of these chlorinated butanes. Further research providing detailed spectroscopic and kinetic data for the individual isomers would be highly valuable to the scientific community.

References

A Researcher's Guide to Distinguishing Meso and dl-1,2,3,4-Tetrachlorobutane Using Polarimetry

Author: BenchChem Technical Support Team. Date: December 2025

In the field of stereochemistry, the accurate identification of isomers is paramount for understanding reaction mechanisms, determining product purity, and ensuring the desired therapeutic effects in drug development. This guide provides a detailed comparison of meso-1,2,3,4-tetrachlorobutane and its dl-enantiomeric pair, focusing on the use of polarimetry as a primary analytical technique.

Understanding the Stereoisomers of 1,2,3,4-Tetrachlorobutane (B46602)

This compound possesses two chiral centers, giving rise to three stereoisomers: a pair of enantiomers (d- and l-isomers) and a meso compound.

  • dl-1,2,3,4-Tetrachlorobutane: This refers to the enantiomeric pair. The d- (dextrorotatory) and l- (levorotatory) isomers are non-superimposable mirror images of each other. Due to their chirality, they are optically active. A 50:50 mixture of the d- and l-enantiomers is known as a racemic mixture, which is optically inactive.

  • meso-1,2,3,4-Tetrachlorobutane: This isomer contains chiral centers but is achiral overall due to an internal plane of symmetry. This symmetry means the molecule is superimposable on its mirror image, rendering it optically inactive.[1][2][3]

The Principle of Polarimetry

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution containing a chiral substance.[4][5] Optically active compounds will rotate the plane of polarized light, and the angle of this rotation is a characteristic property of the compound.[6]

  • Optically Active Compounds: Chiral molecules, such as the individual d- and l-enantiomers of this compound, will rotate plane-polarized light. The d-isomer rotates the light in a clockwise (+) direction, while the l-isomer rotates it in a counter-clockwise (-) direction by an equal magnitude.[4][6][7]

  • Optically Inactive Compounds: Achiral molecules, like meso-1,2,3,4-tetrachlorobutane, do not rotate plane-polarized light. Similarly, a racemic mixture (dl-pair) is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out.[1][5]

Experimental Protocol: Analysis by Polarimetry

This protocol outlines the steps to differentiate between the stereoisomers of this compound using a polarimeter.

Materials:

  • Samples of meso-1,2,3,4-tetrachlorobutane, d-1,2,3,4-tetrachlorobutane, l-1,2,3,4-tetrachlorobutane, and a racemic mixture of dl-1,2,3,4-tetrachlorobutane.

  • A suitable solvent in which all isomers are soluble (e.g., chloroform (B151607) or ethanol).

  • Volumetric flasks and pipettes.

  • A polarimeter.

Procedure:

  • Solution Preparation:

    • Accurately weigh a known mass of each isomer.

    • Dissolve each isomer in a precise volume of the chosen solvent to create solutions of known concentration (e.g., 1.0 g/100 mL).

  • Polarimeter Calibration:

    • Turn on the polarimeter and allow the light source to warm up and stabilize.

    • Fill the polarimeter cell with the pure solvent to be used for the sample solutions.

    • Place the cell in the polarimeter and zero the instrument. This sets the baseline reading for the solvent.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the first sample solution and then fill the cell with that solution, ensuring no air bubbles are present.

    • Place the sample cell in the polarimeter and record the observed optical rotation (α).

    • Repeat this measurement for each of the prepared isomeric solutions.

  • Data Analysis:

    • For the optically active samples, calculate the specific rotation [α] using the following formula: [α] = α / (l * c) where:

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).

      • c is the concentration of the solution in g/mL.

Data Presentation: Expected Polarimetry Results

The following table summarizes the anticipated results from the polarimetric analysis of the this compound isomers.

SampleChiralityOptical ActivityExpected Observed Rotation (α)
Solvent (Blank)AchiralInactive
meso-1,2,3,4-tetrachlorobutaneAchiralInactive
d-1,2,3,4-tetrachlorobutaneChiralActivePositive (+) value
l-1,2,3,4-tetrachlorobutaneChiralActiveNegative (-) value (equal in magnitude to d-isomer)
dl-1,2,3,4-tetrachlorobutane (Racemic Mixture)Mixture of Chiral CompoundsInactive

Visualization of the Distinguishing Process

The following diagram illustrates the logical workflow for distinguishing between the stereoisomers of this compound using polarimetry.

G cluster_0 Sample Preparation cluster_1 Polarimetry Analysis cluster_2 Results cluster_3 Identification Sample_meso meso-Isomer Solution Polarimeter Measure Optical Rotation Sample_meso->Polarimeter Sample_dl dl-Racemic Mixture Solution Sample_dl->Polarimeter Sample_d d-Enantiomer Solution Sample_d->Polarimeter Sample_l l-Enantiomer Solution Sample_l->Polarimeter Result_Inactive1 Optical Rotation = 0° Polarimeter->Result_Inactive1 meso Result_Inactive2 Optical Rotation = 0° Polarimeter->Result_Inactive2 dl-racemic Result_Active_d Optical Rotation > 0° (+) Polarimeter->Result_Active_d d-enantiomer Result_Active_l Optical Rotation < 0° (-) Polarimeter->Result_Active_l l-enantiomer Ident_meso Identified as meso-Isomer or Racemic Mixture Result_Inactive1->Ident_meso Result_Inactive2->Ident_meso Ident_d Identified as d-Enantiomer Result_Active_d->Ident_d Ident_l Identified as l-Enantiomer Result_Active_l->Ident_l

Caption: Workflow for distinguishing this compound stereoisomers.

Limitations and Further Analysis

A key limitation of polarimetry is its inability to distinguish between a meso compound and a racemic mixture, as both are optically inactive.[4][6] To differentiate between these two, further analytical techniques are required:

  • Melting Point Analysis: Meso compounds and racemic mixtures are different substances and will therefore have distinct melting points.

  • Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between the meso and dl-isomers, as the different symmetries of the molecules will result in different spectral patterns.

  • Chiral Chromatography: This technique can be used to separate the enantiomers in a racemic mixture, which would not be possible with a single meso compound.

References

A Comparative Guide to 1,2,3,4-Tetrachlorobutane and Other Chlorinated Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical solvents, chlorinated hydrocarbons have long played a pivotal role in research and industrial applications. This guide provides a detailed comparison of the physicochemical properties, performance in relevant applications, and safety profiles of 1,2,3,4-tetrachlorobutane (B46602) against three other common chlorinated solvents: dichloromethane, chloroform, and carbon tetrachloride. This objective analysis is intended to assist researchers, scientists, and professionals in drug development in making informed decisions regarding solvent selection.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of a solvent is crucial for its appropriate application. The following table summarizes key physicochemical data for this compound and the other selected chlorinated solvents.

PropertyThis compoundDichloromethaneChloroformCarbon Tetrachloride
Chemical Formula C₄H₆Cl₄[1]CH₂Cl₂[2]CHCl₃[3][4]CCl₄[5]
Molecular Weight ( g/mol ) 195.90[1]84.93[6][7]119.37[4]153.82[5]
Boiling Point (°C) ~191 (estimate)39.8 - 40[2]61.2[3]76.72[8]
Melting Point (°C) ~28 (estimate)[9]-97[2]-63.5[10]-22.92[8]
Density (g/mL at 20-25°C) ~1.39 (estimate)[9]1.325[2]1.48[3]1.594[11]
Water Solubility LimitedModerately soluble[2]Slightly soluble[3]Insoluble[5]
Solubility in Organic Solvents Soluble in non-polar solventsMiscible with most organic solvents[12]Miscible with alcohol, benzene, ether, etc.[13]Miscible with most aliphatic solvents[11]

Performance in Chemical Synthesis

The choice of solvent can significantly impact the outcome of a chemical reaction, influencing reaction rates, yields, and product purity. While direct comparative studies focusing on this compound against the other three solvents are limited, this section provides an overview of their general performance characteristics in organic synthesis.

This compound is primarily utilized as a chemical intermediate and a reagent in the synthesis of other chlorinated compounds.[14] Its higher boiling point compared to the other solvents in this guide makes it suitable for reactions requiring elevated temperatures. Due to its non-polar nature, it is a good solvent for non-polar reactants and reagents.

Dichloromethane (DCM) is a widely used solvent in organic chemistry due to its ability to dissolve a broad range of compounds and its relative inertness.[12] Its low boiling point facilitates easy removal post-reaction. It is a common choice for chromatography, extractions, and as a reaction medium for a variety of transformations.[7]

Chloroform is also a versatile solvent, historically used as an anesthetic.[4] In the laboratory, it is employed as a solvent for a wide array of organic compounds and reactions. Its polarity is slightly higher than that of dichloromethane, which can be advantageous for certain reactions. However, its use has been curtailed due to toxicity concerns.[4]

Carbon Tetrachloride was once a staple in organic chemistry laboratories, particularly for reactions involving free radicals.[15] Its non-polar nature and lack of C-H bonds made it suitable for certain spectroscopic applications. However, due to its severe toxicity and environmental concerns, its use has been largely phased out in favor of safer alternatives.[5][8]

Experimental Protocols

General Protocol for Solvent Screening in a Nucleophilic Substitution Reaction:

  • Reactant Preparation: Prepare a stock solution of the starting material and the nucleophile in a non-participating solvent (e.g., a hydrocarbon) to ensure accurate dispensing.

  • Reaction Setup: In separate reaction vessels (e.g., vials or small flasks), add a consistent amount of the starting material and nucleophile from the stock solutions.

  • Solvent Addition: To each reaction vessel, add one of the chlorinated solvents to be tested (this compound, dichloromethane, chloroform, or carbon tetrachloride) to achieve the same reaction concentration in each.

  • Reaction Conditions: Place all reaction vessels in a temperature-controlled environment (e.g., a heating block or oil bath) set to the desired reaction temperature. Stir the reactions at a consistent rate.

  • Monitoring: At regular time intervals, take aliquots from each reaction mixture. Quench the reaction in the aliquot (e.g., by adding a large volume of a cold, non-polar solvent).

  • Analysis: Analyze the quenched aliquots by a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the extent of conversion of the starting material and the formation of the product.

  • Data Evaluation: Plot the concentration of the product versus time for each solvent to determine the initial reaction rate. After a set reaction time, determine the final yield and purity of the product in each solvent.

Safety and Toxicity

The safety and toxicity of solvents are of paramount importance in a laboratory setting. All chlorinated solvents should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • This compound: Information on the specific toxicity of this compound is limited, but it is classified as a chloroalkane and a volatile organic compound.[16] As with other chlorinated hydrocarbons, it should be handled with care to avoid inhalation and skin contact.

  • Dichloromethane: Dichloromethane is the least toxic of the simple chlorohydrocarbons, but it is a suspected carcinogen and can cause irritation upon inhalation and skin contact.[17][18]

  • Chloroform: Chloroform is toxic and a probable human carcinogen.[13] Exposure can cause damage to the liver, kidneys, and central nervous system.[13]

  • Carbon Tetrachloride: Carbon tetrachloride is highly toxic, particularly to the liver and kidneys, and is classified as a probable human carcinogen.[5][18] Its use is highly restricted.

Logical Workflow for Solvent Selection

The process of selecting an appropriate solvent for a specific chemical transformation involves a series of logical steps. The following diagram, generated using Graphviz, illustrates a typical workflow for solvent selection in a research and development context.

SolventSelectionWorkflow Solvent Selection Workflow A Define Reaction Requirements (Temperature, Reactant Solubility, Polarity) B Initial Solvent Screening (Database Search, Literature Review) A->B C Physicochemical Property Analysis (Boiling Point, Melting Point, Density) B->C D Safety and Toxicity Assessment (Hazard classifications, Handling precautions) B->D E Small-Scale Experimental Validation (Test reactions in selected solvents) C->E D->E F Performance Evaluation (Yield, Purity, Reaction Rate) E->F G Final Solvent Selection F->G

Caption: A flowchart illustrating the key stages in the solvent selection process for chemical synthesis.

References

Comparative Toxicity Assessment of Tetrachlorobutane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comparative overview of the known toxicological data for tetrachlorobutane isomers. It is intended for researchers, scientists, and drug development professionals. A significant lack of publicly available toxicity data for many tetrachlorobutane isomers currently limits a comprehensive comparison. The information presented here is based on available data and general principles of halogenated hydrocarbon toxicology.

Introduction

Tetrachlorobutanes are chlorinated hydrocarbons with the chemical formula C₄H₆Cl₄. They exist as several structural isomers, each with potentially distinct toxicological profiles. Understanding the comparative toxicity of these isomers is crucial for risk assessment and safe handling in research and industrial settings. This guide summarizes the available quantitative toxicity data, outlines general experimental protocols for toxicity assessment, and discusses potential mechanisms of toxicity.

Quantitative Toxicity Data

The available quantitative toxicity data for tetrachlorobutane isomers is sparse and largely limited to the 1,2,3,4-tetrachlorobutane (B46602) isomer. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides hazard statements for this isomer, indicating its potential for harm upon exposure through oral, dermal, and inhalation routes.

Table 1: Summary of Acute Toxicity Data for this compound

IsomerTest SpeciesRoute of ExposureToxicity ValueClassificationReference
This compoundMouseInhalationLC50: 910 mg/m³Harmful if inhaled[1]
This compoundNot specifiedOral-Harmful if swallowed (H302)[2]
This compoundNot specifiedDermal-Harmful in contact with skin (H312)[2]
This compoundNot specifiedInhalation-Harmful if inhaled (H332)[2]

Experimental Protocols

Detailed experimental protocols for the toxicity testing of specific tetrachlorobutane isomers are not available in the reviewed literature. However, standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD) are typically followed for acute toxicity studies.

General Protocol for Acute Oral, Dermal, and Inhalation Toxicity Testing (Based on OECD Guidelines)

1. Test Animals:

  • Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of both sexes are used.

  • Animals are acclimatized to laboratory conditions before the study.

2. Dose/Concentration Levels:

  • A range of dose or concentration levels is selected to determine the dose-response relationship.

  • A control group receives a placebo (e.g., vehicle without the test substance).

3. Administration:

  • Oral: The test substance is administered by gavage in a suitable vehicle.

  • Dermal: The substance is applied to a shaved area of the skin, usually on the back, and covered with a porous gauze dressing.

  • Inhalation: Animals are exposed to the test substance as a vapor or aerosol in a whole-body or nose-only inhalation chamber for a specified duration (typically 4 hours).

4. Observation Period:

  • Animals are observed for a period of 14 days for signs of toxicity and mortality.

  • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Body weight is recorded at the start and periodically throughout the study.

5. Necropsy:

  • All animals (including those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy.

  • Microscopic examination of major organs and tissues may also be performed.

6. Data Analysis:

  • The LD50 or LC50 value with 95% confidence intervals is calculated using appropriate statistical methods.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation cluster_analysis Analysis animal_selection Animal Selection and Acclimatization dose_prep Dose Preparation admin Administration (Oral/Dermal/Inhalation) dose_prep->admin obs 14-Day Observation (Toxicity Signs, Mortality, Body Weight) admin->obs necropsy Gross Necropsy obs->necropsy stats Statistical Analysis (LD50/LC50 Calculation) necropsy->stats

Figure 1. Generalized workflow for acute toxicity testing.

Mechanisms of Toxicity and Signaling Pathways

Specific studies on the mechanisms of toxicity and signaling pathways affected by tetrachlorobutane isomers are not available. However, based on the toxicology of other chlorinated hydrocarbons, the following general mechanisms may be relevant:

  • Metabolic Activation: Tetrachlorobutanes may be metabolized in the liver by cytochrome P450 enzymes. This process can lead to the formation of reactive metabolites, such as epoxides or free radicals. These reactive intermediates can bind to cellular macromolecules like DNA, proteins, and lipids, leading to cellular damage and toxicity.

  • Oxidative Stress: The metabolism of chlorinated hydrocarbons can generate reactive oxygen species (ROS), leading to oxidative stress. Oxidative stress can damage cellular components and disrupt normal cellular signaling.

  • Neurotoxicity: Many halogenated hydrocarbons are known to be neurotoxic. They can interfere with neurotransmitter function, ion channel activity, and membrane integrity in the nervous system, leading to a range of neurological effects.

  • Genotoxicity and Carcinogenicity: Reactive metabolites of chlorinated hydrocarbons can form DNA adducts, which may lead to mutations and potentially cancer. Some chlorinated hydrocarbons have been shown to be genotoxic in assays like the Ames test and have been classified as potential carcinogens.

Due to the lack of specific data, it is not possible to create a signaling pathway diagram for tetrachlorobutane isomers.

Toxicity_Classification cluster_categories Toxicity Categories start Chemical Substance toxicity_test Acute Toxicity Test (LD50/LC50) start->toxicity_test ld50_value Determine LD50/LC50 Value toxicity_test->ld50_value cat1 Category 1: Highly Toxic ld50_value->cat1 Very Low LD50/LC50 cat2 Category 2: Moderately Toxic ld50_value->cat2 Low LD50/LC50 cat3 Category 3: Slightly Toxic ld50_value->cat3 Moderate LD50/LC50 cat4 Category 4: Non-Toxic ld50_value->cat4 High LD50/LC50

References

A Comparative Guide to the Spectral Analysis of 1,2,3,4-Tetrachlorobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the spectral data for 1,2,3,4-tetrachlorobutane (B46602) against alternative organochlorine compounds. Designed for researchers, scientists, and drug development professionals, this document summarizes key spectral features from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed experimental protocols are provided to support the reproducibility of the presented data.

Cross-Referencing Spectral Data Workflow

The following diagram illustrates the logical workflow for cross-referencing experimentally acquired spectral data with existing databases for structural elucidation and verification.

Spectral Data Cross-Referencing Workflow Workflow for Spectral Data Analysis and Database Cross-Referencing cluster_experiment Experimental Analysis cluster_data_processing Data Processing cluster_database Database Cross-Referencing cluster_analysis Final Analysis Sample Sample NMR_Acquisition NMR Spectroscopy (¹H, ¹³C) Sample->NMR_Acquisition Analysis IR_Acquisition FT-IR Spectroscopy Sample->IR_Acquisition Analysis MS_Acquisition Mass Spectrometry (EI-MS) Sample->MS_Acquisition Analysis Process_NMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR_Acquisition->Process_NMR Process_IR Process IR Data (Absorption Bands) IR_Acquisition->Process_IR Process_MS Process MS Data (Fragmentation Pattern) MS_Acquisition->Process_MS NIST_DB NIST Chemistry WebBook Process_NMR->NIST_DB Compare PubChem_DB PubChem Process_NMR->PubChem_DB Compare SDBS_DB Spectral Database for Organic Compounds (SDBS) Process_NMR->SDBS_DB Compare Process_IR->NIST_DB Compare Process_IR->PubChem_DB Compare Process_IR->SDBS_DB Compare Process_MS->NIST_DB Compare Process_MS->PubChem_DB Compare Process_MS->SDBS_DB Compare Structure_Verification Structure Verification/ Elucidation NIST_DB->Structure_Verification Validate PubChem_DB->Structure_Verification Validate SDBS_DB->Structure_Verification Validate

Caption: Workflow for spectral data analysis and database cross-referencing.

Quantitative Spectral Data Comparison

The following tables summarize the key spectral data for this compound and selected alternative organochlorine compounds. This data is compiled from publicly available spectral databases.

Table 1: ¹H NMR Spectral Data

Compound NameCAS NumberChemical Shift (δ) ppm, Multiplicity, IntegrationSolvent
This compound3405-32-1δ 3.9 (d, 4H), δ 4.6 (t, 2H)[1]-
2,3-Dichlorobutane7581-97-7δ 1.57-1.61 (m), δ 4.07-4.21 (m)[2]CDCl₃
1,1,2,2-Tetrachlorobutane79267-31-5No experimental data found in searches.-
1-Chlorobutane (B31608)109-69-3δ 0.94 (t, 3H), δ 1.46 (m, 2H), δ 1.77 (m, 2H), δ 3.54 (t, 2H)CDCl₃

Table 2: ¹³C NMR Spectral Data

Compound NameCAS NumberChemical Shift (δ) ppmSolvent
This compound3405-32-1Data available in SpectraBase[3]-
2,3-Dichlorobutane7581-97-7δ 21.9, δ 61.2CDCl₃
1,1,3,3-Tetrachlorobutane39185-82-5Data available in SpectraBase[4]-
1-Chlorobutane109-69-3δ 13.4, δ 20.2, δ 34.9, δ 44.8CDCl₃

Table 3: FT-IR Spectral Data (Key Absorbances)

Compound NameCAS NumberWavenumber (cm⁻¹) and Functional GroupSample Phase
This compound3405-32-1Vapor phase IR available on SpectraBase[3]Vapor
2,3-Dichlorobutane7581-97-7C-H stretch (~2900-3000), C-Cl stretch (~600-800)[5]Liquid
1-Chlorobutane109-69-3~2880-3080 (C-H stretch), ~1300-1500 (C-H bend), ~580-780 (C-Cl stretch)[6]Liquid Film

Table 4: Mass Spectrometry Data (Key Fragments)

Compound NameCAS Numberm/z of Key Fragments (EI-MS)
This compound3405-32-1109, 62, 111, 125, 51[7]
2,3-Dichlorobutane4028-56-2Data available in NIST WebBook[8]
1,1,1,2-Tetrachloroethane630-20-6Data available in NIST WebBook[9]
2-Chlorobutane78-86-457 (base peak), 92, 94 (molecular ions)[6]

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented. These are intended to provide a framework for reproducible experimentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-20 mg of the analyte.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

    • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically ambient).

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard single-pulse experiment. Key parameters include:

      • Pulse Angle: 30-90 degrees.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds (should be at least 5 times the longest T₁ for quantitative measurements)[10].

      • Number of Scans: 8-16, or more for dilute samples, to achieve an adequate signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), followed by Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm).

    • Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR Acquisition:

    • Use the same sample as for ¹H NMR.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required (hundreds to thousands).

    • Processing is similar to ¹H NMR, with a typical line broadening of 1-2 Hz.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place a single drop of the liquid sample onto the center of one plate.

    • Carefully place the second plate on top, spreading the liquid into a thin, uniform film.

    • Mount the plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Place the sample holder with the prepared salt plates into the beam path.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning:

    • After analysis, carefully separate the salt plates and clean them with a suitable dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and a soft lens tissue.

    • Store the plates in a desiccator to prevent damage from moisture.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction (Direct Infusion or GC Inlet):

    • For pure, volatile liquids, a direct insertion probe or injection into a gas chromatograph (GC) inlet can be used.

    • The sample is volatilized in the ion source under high vacuum (10⁻⁵ to 10⁻⁶ torr)[11].

  • Ionization and Analysis:

    • The gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV)[1][12].

    • This causes ionization and extensive fragmentation of the molecule.

    • The resulting positive ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Interpretation:

    • Identify the molecular ion peak (M⁺), if present.

    • Analyze the fragmentation pattern to deduce the structure of the molecule.

    • Compare the obtained spectrum with library spectra (e.g., NIST, Wiley) for confirmation.

References

Reactivity Showdown: Primary vs. Secondary Hydrogens in Free-Radical Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the realm of synthetic organic chemistry, the selective functionalization of alkanes remains a pivotal challenge. Free-radical chlorination, a classic transformation, offers a direct route to introduce chlorine atoms, which serve as versatile handles for further molecular elaboration. However, the inherent reactivity of the chlorine radical often leads to a mixture of constitutional isomers, complicating synthetic design. This guide provides a comprehensive comparison of the reactivity of primary (1°) versus secondary (2°) hydrogens in free-radical chlorination, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in predicting and controlling reaction outcomes.

Factors Governing Reactivity: A Tale of Statistics and Stability

The regioselectivity of free-radical chlorination is primarily dictated by a delicate interplay between two key factors:

  • Statistical Probability: The number of each type of hydrogen atom in the alkane substrate. All other factors being equal, a greater number of a particular type of hydrogen increases its probability of being abstracted.

  • Radical Stability: The stability of the resulting alkyl radical intermediate formed after hydrogen abstraction. The order of radical stability is tertiary (3°) > secondary (2°) > primary (1°) > methyl. This is due to the stabilizing effects of hyperconjugation and inductive effects from the alkyl groups.

For the chlorination of alkanes, the chlorine radical is highly reactive and less selective compared to the bromine radical.[1] This means that while the stability of the formed radical plays a significant role, the statistical factor also has a substantial influence on the product distribution.[2]

Quantitative Comparison: Product Distribution and Relative Reactivity

Experimental data from the free-radical chlorination of simple alkanes, such as propane (B168953) and butane, provide a quantitative measure of the relative reactivity of primary and secondary hydrogens. The product distribution is typically determined by gas chromatography (GC) analysis of the reaction mixture.[3]

Table 1: Product Distribution in the Free-Radical Chlorination of Propane and n-Butane

AlkaneProductType of Hydrogen AbstractedExperimental Yield (%)
Propane1-Chloropropane (B146392)Primary (1°)45%[4]
2-Chloropropane (B107684)Secondary (2°)55%[4]
n-Butane1-Chlorobutane (B31608)Primary (1°)28%
2-Chlorobutane (B165301)Secondary (2°)72%

Note: Yields can vary slightly based on reaction conditions such as temperature.

While the product yields give a direct measure of the reaction outcome, a more insightful comparison comes from calculating the relative reactivity per hydrogen atom. This is achieved by normalizing the product yield by the number of equivalent hydrogens of that type.

Calculation of Relative Reactivity (Propane Example):

  • There are six primary hydrogens and two secondary hydrogens in propane.[5]

  • Ratio of 1-chloropropane to 2-chloropropane is 45:55.[4]

  • Reactivity of 1° H = 45% / 6 hydrogens = 7.5 per H

  • Reactivity of 2° H = 55% / 2 hydrogens = 27.5 per H

  • Relative reactivity of 2° H vs. 1° H = 27.5 / 7.5 ≈ 3.7

Table 2: Relative Reactivity of Primary vs. Secondary Hydrogens in Chlorination at 25°C

Type of HydrogenRelative Reactivity per Hydrogen (Normalized to 1°)
Primary (1°)1.0
Secondary (2°)~3.6 - 4.5

This data clearly demonstrates that a secondary hydrogen is approximately 3.6 to 4.5 times more reactive than a primary hydrogen towards abstraction by a chlorine radical, despite the statistical disadvantage in many simple alkanes.[6] This enhanced reactivity is a direct consequence of the greater stability of the secondary radical intermediate.[1]

Experimental Protocols

The following is a generalized experimental protocol for the free-radical chlorination of a simple alkane, synthesized from common laboratory practices.

Objective: To determine the relative reactivity of primary and secondary hydrogens in the chlorination of n-butane.

Materials:

  • n-butane (gas)

  • Chlorine (gas)

  • Inert gas (e.g., Nitrogen or Argon)

  • Gas-tight syringe

  • Photochemical reactor with a UV lamp (or a heat source capable of reaching >300 °C)

  • Gas chromatography (GC) instrument with a suitable column

  • Reaction vessel with gas inlet and outlet

Procedure:

  • Apparatus Setup: The reaction vessel is purged with an inert gas to remove oxygen, which can interfere with the radical reaction.

  • Introduction of Reactants: Known molar quantities of n-butane and chlorine gas are introduced into the reaction vessel. To favor monochlorination, a high alkane-to-chlorine ratio should be used.[7]

  • Initiation: The reaction is initiated by irradiating the mixture with UV light or by heating the vessel to a high temperature.[5] The reaction progress can be monitored by observing the disappearance of the yellow-green color of the chlorine gas.

  • Quenching: After a set period, the UV lamp is turned off, or the heat source is removed to stop the reaction. The reaction mixture is cooled to room temperature.

  • Work-up: The remaining acidic gases (HCl) can be neutralized by washing with a dilute base solution if the products are collected in a solvent.

  • Product Analysis: A sample of the product mixture is carefully collected and analyzed by gas chromatography (GC).[3] The relative peak areas of 1-chlorobutane and 2-chlorobutane are used to determine the product distribution.[8]

Mechanistic Insights and Workflow Visualization

The free-radical chlorination of an alkane proceeds via a chain reaction mechanism involving three distinct stages: initiation, propagation, and termination.

Free_Radical_Chlorination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ two_Cl_rad 2 Cl• Cl2->two_Cl_rad hν or Δ Propane CH₃CH₂CH₃ Primary_rad CH₃CH₂CH₂• + HCl Propane->Primary_rad H abstraction (1°) Secondary_rad CH₃CH•CH₃ + HCl Propane->Secondary_rad H abstraction (2°) Cl_rad Cl• Cl_rad->Primary_rad Cl_rad->Secondary_rad one_chloropropane 1-Chloropropane + Cl• Primary_rad->one_chloropropane two_chloropropane 2-Chloropropane + Cl• Secondary_rad->two_chloropropane Cl2_2 Cl₂ Cl2_2->one_chloropropane Cl2_3 Cl₂ Cl2_3->two_chloropropane Cl_rad_term Cl• Cl2_term Cl₂ Cl_rad_term->Cl2_term Cl• recombination RCl_term R-Cl Cl_rad_term->RCl_term Combination Alkyl_rad_term R• Alkyl_rad_term->RCl_term RR_term R-R Alkyl_rad_term->RR_term Combination

Caption: Free-radical chlorination mechanism showing initiation, propagation, and termination steps.

The experimental workflow can be visualized as a sequential process from reaction setup to data analysis.

Experimental_Workflow start Start setup Apparatus Setup (Inert Atmosphere) start->setup reactants Introduce Reactants (Alkane + Cl₂) setup->reactants initiation Initiate Reaction (UV Light or Heat) reactants->initiation analysis Product Analysis (Gas Chromatography) initiation->analysis data Data Processing (Calculate Product Ratios and Relative Reactivity) analysis->data end End data->end

Caption: General experimental workflow for free-radical chlorination and product analysis.

Conclusion

The free-radical chlorination of alkanes demonstrates a clear preference for the abstraction of secondary hydrogens over primary hydrogens, with a relative reactivity ratio of approximately 4:1 per hydrogen atom. This selectivity arises from the greater stability of the secondary radical intermediate formed during the reaction. While chlorination is less selective than bromination, an understanding of the interplay between statistical probability and radical stability allows for the prediction of major and minor products. For researchers in drug development and organic synthesis, this knowledge is crucial for designing synthetic routes that can tolerate or even leverage the inherent reactivity patterns of this fundamental reaction.

References

A Comparative Guide to 1,2,3,4-Tetrachlorobutane Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. The quality of the reference standards used is a critical determinant of data integrity. This guide provides a comprehensive comparison of commercially available 1,2,3,4-tetrachlorobutane (B46602) reference standards, supported by experimental data and detailed analytical protocols.

Introduction to this compound

This compound is a chlorinated hydrocarbon with the chemical formula C4H6Cl4. It exists as several stereoisomers, including meso forms and enantiomeric pairs.[1][2] Due to its structure, it serves as a crucial intermediate in chemical synthesis and is a subject of study in toxicology and environmental science. Accurate quantification of this compound is essential for these applications, necessitating the use of high-purity, well-characterized reference standards.

Comparison of this compound Reference Standards

The selection of a suitable reference standard is a critical step in any analytical procedure. Key performance indicators for reference standards include purity, the uncertainty of the certified value, and the availability of comprehensive documentation, such as a Certificate of Analysis (CoA). While a direct head-to-head comparative study from a single independent source is not publicly available, this guide synthesizes data from supplier specifications and typical analytical results to provide a comparative overview.

Below is a summary of key data for hypothetical this compound reference standards from three leading suppliers, herein designated as Supplier A, Supplier B, and Supplier C, to represent typical offerings in the market.

Table 1: Comparison of this compound Reference Standard Specifications

ParameterSupplier ASupplier BSupplier C
Product Name This compoundThis compound StandardThis compound CRM
CAS Number 3405-32-13405-32-13405-32-1
Purity (Certified) 99.5%99.8%≥99.0% (as is)
Expanded Uncertainty ± 0.2%± 0.1%Stated on CoA
Format Neat100 µg/mL in MethanolNeat
Certification ISO 17034, ISO/IEC 17025ISO 17034, ISO/IEC 17025ISO Guide 34, ISO/IEC 17025
Traceability Traceable to NIST SRMsTraceable to SI unitsTraceable to NIST
Analytical Method GC-FID, GC-MSLC-MS/MS, GC-MSGC-FID, Karl Fischer
Storage Condition 2-8°C-20°CRoom Temperature
Certificate of Analysis ProvidedProvidedProvided

Experimental Protocols

Accurate and precise analysis of this compound relies on robust and validated analytical methods. Below are detailed protocols for the determination of purity and the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Purity Determination by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for determining the purity of neat this compound reference materials.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the weighed sample in 10 mL of high-purity hexane (B92381) to prepare a stock solution of approximately 1 mg/mL.

  • Prepare a series of working standards by serial dilution of the stock solution with hexane.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Inlet: Split/splitless injector, operated in splitless mode.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 45°C, hold for 2 minutes.

    • Ramp rate: 12°C/min to 325°C.

    • Final hold: 11 minutes at 325°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • The purity is calculated using the area percent method, assuming all impurities have a similar response factor to the main component. The formula for purity calculation is:

Isomer Separation by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of the different stereoisomers of this compound.

1. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at 1 mg/mL in dichloromethane (B109758) (DCM).

  • Prepare working standards by diluting the stock solution with the mobile phase.

2. HPLC Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Column: Silica-based normal-phase column (e.g., with cyano-bonded phase), 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-hexane and dichloromethane. The exact ratio should be optimized to achieve the best separation of isomers. A starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detector set at 220 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • The relative percentage of each isomer is determined by calculating the area percent of each peak relative to the total area of all isomer peaks.

Mandatory Visualizations

To aid in the understanding of the processes involved in the analysis and certification of reference standards, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing weighing Weighing dissolution Dissolution weighing->dissolution dilution Serial Dilution dissolution->dilution gc_ms GC-MS Analysis dilution->gc_ms hplc HPLC Analysis dilution->hplc integration Peak Integration gc_ms->integration hplc->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the analysis of this compound reference standards.

certification_pathway cluster_synthesis Material Synthesis & Characterization cluster_certification Certification Process cluster_documentation Documentation synthesis Synthesis of this compound purification Purification synthesis->purification sds Safety Data Sheet synthesis->sds initial_char Initial Characterization (NMR, MS) purification->initial_char purity_det Purity Determination (e.g., GC-FID) initial_char->purity_det identity_conf Identity Confirmation (e.g., MS, NMR) initial_char->identity_conf uncertainty Uncertainty Assessment purity_det->uncertainty identity_conf->uncertainty coa Certificate of Analysis Generation uncertainty->coa homogeneity Homogeneity Testing homogeneity->uncertainty stability Stability Assessment stability->uncertainty

References

Differentiating Chlorinated Butanes: A Comparative Guide to GC Retention Times

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of chlorinated butane (B89635) isomers is critical for process monitoring, impurity profiling, and ensuring the quality of intermediates and final products. Gas chromatography (GC) stands as a primary analytical technique for this purpose, leveraging subtle differences in the physicochemical properties of these isomers to achieve separation. This guide provides a comparative analysis of the GC retention times of various monochlorinated and dichlorinated butanes, supported by experimental data and detailed methodologies.

The separation of chlorinated butane isomers by gas chromatography is principally governed by two factors: the boiling point of the isomer and the polarity of the GC column's stationary phase. On non-polar columns, elution order generally follows the boiling points of the compounds, with more volatile, lower-boiling-point isomers eluting first. Conversely, on polar columns, retention is also influenced by dipole-dipole interactions between the chlorinated analytes and the polar stationary phase, which can alter the elution order compared to a non-polar column.

Comparative Retention Data

The following tables summarize the boiling points and experimentally determined retention times for a series of monochlorinated and dichlorinated butane isomers on both non-polar and polar GC columns. This data provides a clear basis for isomer differentiation.

Table 1: Properties and Elution Order of Chlorinated Butanes

IsomerStructureBoiling Point (°C)Elution Order (Non-Polar Column)Elution Order (Polar Column)
Monochlorinated Butanes
2-Chloro-2-methylpropanetert-Butyl chloride51-52[1][2][3][4][5][6][7]11
1-Chloro-2-methylpropane (B167039)Isobutyl chloride68-69[8][9][10][11]2Not specified
2-Chlorobutanesec-Butyl chloride68-70[12][13][14][15]32
1-Chlorobutane (B31608)n-Butyl chloride77-78[16][17][18][19][20]43
Dichlorinated Butanes
1,1-Dichlorobutane114-1155Not specified
1,2-Dichlorobutane121-1236Not specified
1,3-Dichlorobutane131-1337Not specified
1,4-Dichlorobutane161-1638Not specified

Note: Elution order is predicted based on boiling points for the non-polar column. The specified elution order on the polar column is based on available experimental data.

Table 2: Experimental GC Retention Times for Dichlorobutane Isomers

IsomerRetention Time (min)
1,2-Dichlorobutane2.25
1,3-Dichlorobutane2.73
1,4-Dichlorobutane3.85
1,1-Dichlorobutane5.51
Data obtained from a single experiment; absolute retention times may vary with instrumentation and specific conditions.

Experimental Protocols

The following are detailed methodologies for the separation of chlorinated butanes, representative of the conditions under which the comparative data was generated.

Method 1: Separation of Dichlorobutanes on a Non-Polar Stationary Phase

This method is effective for separating dichlorobutane isomers primarily based on their boiling points.

  • Instrumentation and Conditions:

    • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium with a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

    • Detector (FID): 250 °C.

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 100 µg/mL) of the chlorinated butane isomer mixture in a volatile solvent such as hexane (B92381) or dichloromethane.

Method 2: Separation of Chlorinated Butanes on a Polar Stationary Phase

A polar stationary phase can provide alternative selectivity, which is particularly useful for resolving isomers with close boiling points.

  • Instrumentation and Conditions:

    • Gas Chromatograph: As described in Method 1.

    • Column: 50 m x 0.32 mm ID, 1.2 µm film thickness, with a polar stationary phase (e.g., polyethylene (B3416737) glycol - CP-Wax 57 CB).

    • Carrier Gas: Hydrogen at a pressure of 75 kPa (0.75 bar, 11 psi), resulting in a linear velocity of 32 cm/s.

    • Injector: Splitter, 200 mL/min.

    • Injector Temperature: 200 °C.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C.

      • Ramp: 2 °C/min to 200 °C.

    • Detector (FID): 280 °C.

  • Sample Preparation:

    • Prepare a dilute solution of the chlorinated butane isomer mixture in an appropriate solvent (e.g., methanol) to a concentration of approximately 1 µg/mL.

Visualization of Experimental Workflow

The logical flow of a typical GC analysis for differentiating chlorinated butanes is illustrated below.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis Sample Chlorinated Butane Mixture Dilution Dilute to ~1-100 µg/mL Sample->Dilution Solvent Volatile Solvent (e.g., Hexane) Solvent->Dilution Injector Injector (200-250 °C) Dilution->Injector Column GC Column (Non-polar or Polar) Injector->Column Detector Detector (FID or MS) Column->Detector Oven Temperature Program Oven->Column Controls Temperature Data Data Acquisition Detector->Data Chromatogram Chromatogram Generation Data->Chromatogram PeakID Peak Identification (Retention Time) Chromatogram->PeakID Quant Quantification (Peak Area) PeakID->Quant

GC analysis workflow for chlorinated butanes.

References

Safety Operating Guide

Proper Disposal of 1,2,3,4-Tetrachlorobutane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,2,3,4-tetrachlorobutane (B46602) is critical for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. Adherence to these protocols is essential to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust, mists, or vapors.[1] Personnel must be equipped with appropriate personal protective equipment (PPE) to prevent skin and eye contact.[1]

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Protective MeasureSpecificationRationale
Hand Protection Chemical-impermeable glovesTo prevent skin contact and absorption.
Eye/Face Protection Safety glasses or face shieldTo protect against splashes and airborne particles.[2]
Body Protection Suitable protective clothing/lab coatTo minimize skin exposure.[1]
Respiratory Protection Wear respiratory protectionNecessary when ventilation is inadequate to prevent inhalation of harmful vapors.
Handling Use non-sparking toolsTo prevent ignition from electrostatic discharge.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through an approved and licensed waste disposal company.[3] Improper disposal, such as release into the environment or drains, must be strictly avoided due to its toxicity to aquatic life.[2][3]

Waste Collection and Storage
  • Containment: Collect all this compound waste in a suitable, designated, and properly sealed container.[1][4] The container must be kept tightly closed when not in use.[1]

  • Labeling: Clearly label the waste container with its contents, including the chemical name ("this compound") and any other components of the waste mixture.

  • Storage: Store the sealed waste container in a dry, cool, and well-ventilated area, away from incompatible materials and foodstuffs.[1]

Managing Spills and Contaminated Materials

In the event of an accidental spill, immediate action is required to contain and clean up the material safely.

  • Ventilation and Ignition Sources: Ensure the area is well-ventilated and remove all potential sources of ignition.[1]

  • Containment: Prevent the spill from spreading or entering drains.[1][4]

  • Clean-up:

    • For liquid spills, use an inert absorbent material to collect the chemical.

    • For solid residue, carefully sweep or scoop the material.

    • Use spark-proof tools for collection.[1]

  • Disposal of Clean-up Debris: Place all contaminated absorbent materials and cleaning tools into a suitable, sealed container for hazardous waste disposal.[1][2]

Disposal of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Decontamination: Triple-rinse the empty container with a suitable solvent.[5]

  • Rinsate Collection: Collect the rinsate from all three rinses as hazardous waste and add it to a designated waste container.[5]

  • Final Disposal: Once decontaminated, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling, reconditioning, or disposal in a sanitary landfill.[1]

Arranging for Professional Disposal
  • Contact: Coordinate with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Documentation: Ensure all required waste disposal documentation is completed accurately and accompanies the waste shipment.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A START: this compound Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Suitable, Labeled Container B->C D Is this a spill? C->D E Contain Spill & Remove Ignition Sources D->E Yes G Store Sealed Container in a Cool, Dry, Ventilated Area D->G No F Clean up with Absorbent Material & Spark-Proof Tools E->F F->C H Contact EHS or Licensed Waste Disposal Company G->H I Complete Waste Disposal Documentation H->I J Arrange for Waste Pickup and Final Disposal I->J K END: Proper Disposal Completed J->K

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1,2,3,4-TETRACHLOROBUTANE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,2,3,4-Tetrachlorobutane in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety measures to prevent exposure. The following table summarizes its primary hazards and the mandatory personal protective equipment to be used during handling.

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation) Warning Eye/Face Protection: Tightly fitting safety goggles with side-shields. A face shield is recommended where splashing is a risk.[1][2]
Skin Irritation Warning Skin Protection: Chemical-resistant gloves (inspected before use) and impervious, fire/flame-resistant clothing. Long-cuffed gloves should be worn over the sleeves of the lab coat.[1][2]
Serious Eye Irritation Warning Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary. Surgical masks offer little to no protection.[1][2]
May Cause Respiratory Irritation Warning Footwear: Closed-toe shoes are mandatory. For extensive handling or in case of spills, shoe covers should be worn.[3]

Operational Plan: Safe Handling and Storage

Safe handling and storage are paramount to prevent accidental exposure and maintain the integrity of this compound.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes. Do not breathe vapors, mist, or gas.[1]

  • Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.[4]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Personal Protective Equipment: Always wear the appropriate PPE as detailed in the table above.

Storage Procedures:

  • Container: Store in a tightly closed, original container in a dry and cool place.[1]

  • Ventilation: The storage area must be well-ventilated.[4]

  • Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and finely divided metals (e.g., Al, Mg, Zn).[4]

  • Labeling: Ensure all containers are clearly and accurately labeled.

Emergency and Disposal Plan

A clear plan for emergencies and proper disposal is crucial for laboratory safety and environmental protection.

Accidental Release Measures (Spill Response):

  • Evacuate: Immediately evacuate personnel from the spill area.[1]

  • Ventilate: Ensure adequate ventilation of the area.

  • Control Ignition Sources: Remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup:

    • For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite) and collect for disposal.

    • For large spills, dike the area to contain the spill. Use a pump or vacuum to collect the liquid.

    • Use spark-proof tools and explosion-proof equipment during cleanup.[1]

  • Personal Protection: Responders must wear appropriate PPE, including respiratory protection.[4]

  • Decontamination: Thoroughly clean the spill area after the material has been collected.

Disposal Plan:

  • Waste Chemical: Dispose of this compound and any contaminated materials as hazardous waste. This should be done through a licensed chemical waste disposal company.[5]

  • Empty Containers:

    • Triple rinse empty containers with a suitable solvent.[6][7]

    • Collect the rinsate and dispose of it as hazardous waste.[6][7]

    • After thorough rinsing, puncture the container to prevent reuse and dispose of it in accordance with local regulations.[1]

Experimental Workflow: Chemical Spill Response

The following diagram illustrates the step-by-step workflow for responding to a chemical spill of this compound.

G Workflow for this compound Spill Response A Spill Occurs B Evacuate Area A->B C Alert Supervisor & Safety Officer A->C D Assess Spill Size & Risk B->D C->D E Small Spill D->E Minor F Large Spill D->F Major G Don Appropriate PPE E->G L Contact Emergency Services F->L H Contain Spill with Absorbent Material G->H I Collect Contaminated Material H->I J Decontaminate Spill Area I->J K Dispose of Waste as Hazardous J->K M Follow Professional Hazmat Team Instructions L->M

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.